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3-methyl-1H-indazole

Cat. No.: B1298950
CAS No.: 3176-62-3
M. Wt: 132.16 g/mol
InChI Key: FWOPJXVQGMZKEP-UHFFFAOYSA-N
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Description

3-methyl-1H-indazole is a useful research compound. Its molecular formula is C8H8N2 and its molecular weight is 132.16 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8N2 B1298950 3-methyl-1H-indazole CAS No. 3176-62-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c1-6-7-4-2-3-5-8(7)10-9-6/h2-5H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWOPJXVQGMZKEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC=CC2=NN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70356243
Record name 3-methyl-1H-indazole
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Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50407-19-7, 3176-62-3
Record name 3-Methyl-2H-indazole
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URL https://commonchemistry.cas.org/detail?cas_rn=50407-19-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-methyl-1H-indazole
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Foundational & Exploratory

3-Methyl-1H-Indazole: A Technical Guide for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

3-Methyl-1H-indazole is a pivotal heterocyclic scaffold, recognized for its prevalence in a multitude of biologically active compounds. As a bioisostere of indole, it offers a unique structural motif that has been extensively explored in medicinal chemistry.[1] This guide provides an in-depth analysis of this compound, covering its fundamental physicochemical properties, robust synthesis and purification protocols, detailed spectroscopic characterization, and its significant applications in drug discovery. Designed for researchers and professionals in the field, this document synthesizes technical data with practical, field-proven insights to facilitate its effective use as a key building block in the development of novel therapeutics.

Introduction: The Significance of the Indazole Core

Indazoles are aromatic heterocyclic compounds composed of a benzene ring fused to a pyrazole ring.[2] This arrangement results in a stable, 10 π-electron aromatic system.[1] The indazole nucleus is a "privileged scaffold," meaning it is a structural framework that can bind to a variety of biological targets, leading to a wide range of pharmacological activities.[1][3] Derivatives have demonstrated potent anti-inflammatory, antibacterial, anti-cancer, and neuroprotective properties.[2][3]

The this compound variant is of particular interest. The methyl group at the 3-position provides a crucial handle for synthetic modification while also influencing the molecule's electronic properties and steric profile, which can be fine-tuned to achieve desired biological activity and selectivity. Its derivatives are key intermediates in the synthesis of pharmaceuticals, including kinase inhibitors for oncology.[4][5]

Physicochemical and Safety Data

A comprehensive understanding of the compound's properties is foundational for its application in a laboratory setting.

Core Properties
PropertyValueSource
Molecular Formula C₈H₈N₂[6][7]
Molecular Weight 132.16 g/mol [6]
Appearance Off-white to yellow solid/powder[8]
Melting Point 112-115 °C[6]
CAS Number 3176-62-3[6][9]
Safety and Handling

This compound is classified as harmful if swallowed and causes skin and eye irritation.[6][10][11] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times.[10][12] All handling should be performed in a well-ventilated fume hood to avoid inhalation of dust.[12]

GHS Hazard Statements:

  • H302: Harmful if swallowed[6]

  • H315: Causes skin irritation[10]

  • H319: Causes serious eye irritation[10]

  • H335: May cause respiratory irritation[10][13]

Synthesis and Purification

The synthesis of this compound is well-established, with the most common and reliable route proceeding from 2-aminoacetophenone. This method involves a diazotization followed by a reductive cyclization.

Synthetic Pathway Overview

The transformation from 2-aminoacetophenone to this compound is a robust, high-yielding process. The key steps involve the conversion of the primary amine to a diazonium salt, which is then reduced and cyclized in situ to form the indazole ring.

G A 2-Aminoacetophenone B Diazonium Salt Intermediate A->B  NaNO₂, HCl  0-10 °C   C This compound (Crude Product) B->C  SnCl₂·2H₂O  Reductive Cyclization   D Purified Product C->D  Recrystallization /  Column Chromatography  

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures and provides a reliable method for laboratory-scale synthesis.[14][15]

Materials:

  • 2-Aminoacetophenone (1.0 eq)

  • Concentrated Hydrochloric Acid (37%)

  • Sodium Nitrite (NaNO₂)

  • Stannous Chloride Dihydrate (SnCl₂·2H₂O)

  • Sodium Hydroxide (NaOH) or Ammonium Hydroxide (NH₄OH)

  • Deionized Water

  • Ice

Procedure:

  • Diazotization:

    • In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, dissolve 2-aminoacetophenone (e.g., 81 g) in concentrated hydrochloric acid (e.g., 600 mL).[14]

    • Cool the solution to 0-10 °C. The temperature control is critical here to ensure the stability of the diazonium salt intermediate and prevent unwanted side reactions.[8][15]

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (e.g., 80 g in 400 mL water) dropwise, maintaining the internal temperature below 10 °C.[14][15] The slow addition is necessary to manage the exothermic nature of the reaction.

    • Stir the resulting mixture for 1 hour at 0-10 °C.[15]

  • Reductive Cyclization:

    • In a separate vessel, prepare a solution of stannous chloride dihydrate (e.g., 200 g) in concentrated hydrochloric acid (e.g., 300 mL).[14]

    • Slowly add the stannous chloride solution to the diazonium salt mixture, again keeping the temperature controlled at 0-10 °C.

    • Once the addition is complete, allow the reaction to stir overnight, gradually warming to room temperature.[14]

  • Work-up and Isolation:

    • Pour the reaction mixture into a large beaker of ice water and stir.

    • Filter the solution to remove any tin salts.

    • Carefully adjust the pH of the filtrate to ~8 using a concentrated sodium hydroxide or ammonium hydroxide solution. This step neutralizes the acid and precipitates the product.[14]

    • A large amount of solid will precipitate. Collect the off-white solid by vacuum filtration.

    • Wash the solid thoroughly with cold water and dry under vacuum. This procedure typically yields the crude product in high purity (>90%).[14]

  • Purification (Optional):

    • For applications requiring higher purity, the crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Spectroscopic Characterization

Confirming the identity and purity of the synthesized this compound is essential. The following data represent typical spectroscopic signatures for the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation.

G cluster_0 Spectroscopic Analysis Workflow prep Sample Preparation (5-10 mg in CDCl₃ or DMSO-d₆) nmr NMR Acquisition (¹H, ¹³C, DEPT) ms Mass Spec Analysis (EI or ESI) ir IR Spectroscopy (ATR) data Data Interpretation & Structure Confirmation

Caption: A typical workflow for spectroscopic characterization.[16][17]

  • ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is characterized by distinct signals for the aromatic protons and a sharp singlet for the methyl group.[18]

    • δ ~10.0-12.0 ppm (broad singlet, 1H): This signal corresponds to the N-H proton of the indazole ring. Its chemical shift can be variable and it may exchange with D₂O.

    • δ ~7.1-7.8 ppm (multiplet, 4H): These signals arise from the four protons on the fused benzene ring.

    • δ ~2.6 ppm (singlet, 3H): This is the characteristic signal for the methyl group protons at the C3 position.[18]

  • ¹³C NMR (100 MHz, CDCl₃): The carbon spectrum confirms the presence of eight distinct carbon environments.[18]

    • δ ~141-144 ppm: Aromatic quaternary carbons (C3, C7a).

    • δ ~120-129 ppm: Aromatic CH carbons (C4, C5, C6, C7).

    • δ ~110 ppm: Aromatic CH carbon (often C7).

    • δ ~11-12 ppm: Methyl carbon (C-CH₃).[18]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound.

  • MS (EI, 70 eV): The electron ionization mass spectrum will show a prominent molecular ion peak (M⁺).[6][18]

    • m/z = 132 (M⁺): Corresponds to the molecular weight of C₈H₈N₂.[6]

    • m/z = 131 (M-H)⁺: A common fragment from the loss of a hydrogen atom.[6]

    • m/z = 104: Corresponds to the loss of N₂.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying key functional groups.

  • IR (KBr or ATR, cm⁻¹):

    • ~3100-3000 cm⁻¹ (broad): N-H stretching vibration.

    • ~2950-2850 cm⁻¹: C-H stretching from the methyl group.

    • ~1600-1450 cm⁻¹: C=C and C=N stretching vibrations characteristic of the aromatic rings.[18][19]

Applications in Drug Discovery and Medicinal Chemistry

This compound is a cornerstone building block for the synthesis of a wide range of therapeutic agents. Its derivatives have been investigated for numerous biological activities.[1][2]

Key Therapeutic Areas:

  • Oncology: The indazole scaffold is a well-established template for designing potent kinase inhibitors.[4][20] Many small molecule drugs targeting kinases like VEGFR and PDGFR, which are crucial in cancer cell signaling and angiogenesis, incorporate the indazole motif.[4][5] The 3-methyl-indazole core can serve as a key fragment that binds to the hinge region of the kinase active site.[4]

  • Anti-inflammatory: Certain indazole derivatives have shown significant anti-inflammatory properties, potentially through the inhibition of inflammatory pathways.[3][9]

  • Antibacterial Agents: Novel derivatives of this compound have been synthesized and shown to possess potent antibacterial activity against both Gram-positive (e.g., Bacillus subtilis) and Gram-negative (e.g., Escherichia coli) bacteria.[1][9]

  • Neurodegenerative Diseases: The versatility of the indazole scaffold has led to its exploration in developing agents for diseases like Parkinson's and Alzheimer's.[1][3]

References

3-methyl-1H-indazole chemical and physical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-methyl-1H-indazole: Properties, Synthesis, and Applications

This compound is a heterocyclic aromatic organic compound that belongs to the indazole family, a class of molecules featuring a fused benzene and pyrazole ring.[1] This scaffold is of significant interest in the field of medicinal chemistry, where it is recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[2][3] The inherent tautomeric instability of the indazole ring, primarily existing in the more stable 1H-tautomer form, and its capacity for diverse chemical modifications make it a versatile building block in the synthesis of novel therapeutic agents.[1][4] This guide provides a comprehensive overview of the core chemical and physical properties of this compound, its synthesis, reactivity, and critical role as an intermediate in drug discovery and development.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Diazotization cluster_step2 Step 2: Reductive Cyclization cluster_end Final Product 2-Aminoacetophenone 2-Aminoacetophenone Reagents1 NaNO₂, HCl 0-10°C 2-Aminoacetophenone->Reagents1 Diazonium_Salt_Formation Formation of Diazonium Salt Reagents2 SnCl₂·H₂O, HCl Diazonium_Salt_Formation->Reagents2 Reagents1->Diazonium_Salt_Formation Cyclization Intramolecular Cyclization Product This compound Cyclization->Product Reagents2->Cyclization

References

3-methyl-1H-indazole molecular structure and numbering

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Molecular Structure and Numbering of 3-methyl-1H-indazole

Introduction

This compound is a heterocyclic aromatic organic compound that serves as a pivotal structural motif in medicinal chemistry and drug discovery.[1] Its rigid bicyclic system, composed of a benzene ring fused to a pyrazole ring, offers a versatile scaffold for developing therapeutic agents targeting a wide range of biological targets, including kinases and other enzymes. This guide provides a comprehensive technical overview of the molecular structure, IUPAC numbering conventions, spectroscopic signature, and a validated synthesis protocol for this compound, intended for researchers, medicinal chemists, and professionals in drug development. The compound has a molecular formula of C₈H₈N₂ and a molecular weight of approximately 132.16 g/mol .[2][3][4][5]

Part 1: Elucidation of Molecular Structure & Tautomerism

The foundational structure of this compound is a benzopyrazole system, where a six-membered benzene ring is fused to a five-membered pyrazole ring.[6] A critical feature of the indazole core is its capacity for tautomerism—the migration of a proton between the two nitrogen atoms of the pyrazole ring. This results in two primary tautomeric forms: 1H-indazole and 2H-indazole.[6][7]

  • 1H-Tautomer: The proton resides on the nitrogen atom at position 1. This is generally the more thermodynamically stable and, therefore, the predominant form for N-unsubstituted indazoles.[6][7]

  • 2H-Tautomer: The proton is located on the nitrogen atom at position 2.

For 3-methyl-indazole, the 1H-tautomer is the conventionally depicted and more stable isomer. The presence and position of the N-H proton are crucial, as it can act as a hydrogen bond donor, a key interaction in many biological systems.

Caption: Tautomeric forms of 3-methyl-indazole.

Part 2: IUPAC Numbering Convention

A standardized numbering system is essential for unambiguously identifying substituted indazole derivatives. According to IUPAC nomenclature, the numbering of the indazole ring begins at the protonated nitrogen (for the 1H-tautomer) and proceeds around the pyrazole ring first before continuing to the benzene ring. The primary objective is to assign the lowest possible locants to the heteroatoms and then to the substituents.

Causality of Numbering:

  • Position 1: Assigned to the nitrogen atom bearing the hydrogen in the stable 1H-tautomer.

  • Position 2: Assigned to the adjacent nitrogen atom.

  • Position 3: Assigned to the carbon bearing the methyl group. This position is part of the five-membered ring.

  • Positions 4, 5, 6, 7: The numbering continues sequentially around the carbons of the fused benzene ring.

This convention ensures that this compound is the unique and correct name for this structure.

Caption: IUPAC numbering for this compound.

Part 3: Spectroscopic Characterization for Structural Verification

Spectroscopic analysis is indispensable for confirming the identity and purity of this compound.[8] The combination of NMR, IR, and Mass Spectrometry provides a complete fingerprint of the molecule.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.[10]

  • ¹H NMR: The proton NMR spectrum is highly diagnostic. A broad singlet corresponding to the exchangeable N-H proton is typically observed at a high chemical shift (>10 ppm), especially in solvents like DMSO-d₆.[10] The methyl group protons appear as a sharp singlet around 2.5 ppm. The four aromatic protons on the benzene ring appear as a complex multiplet pattern between 6.9 and 7.7 ppm.[11]

  • ¹³C NMR: The proton-decoupled ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule (six in the benzene ring, one at C3, and the methyl carbon).

Table 1: Summary of NMR Data for this compound

Technique Assignment Expected Chemical Shift (δ, ppm) Notes
¹H NMR NH (Position 1) ~13.2 (in CDCl₃)[11] Broad singlet, position is solvent-dependent.
Aromatic H (C4-C7) 6.90 - 7.65[11] Complex multiplets (doublets and triplets).
CH ₃ (Position 3) ~2.56[11] Sharp singlet.
¹³C NMR Aromatic C 108 - 142 Six distinct signals expected.
C 3 ~141

| | C H₃ | ~11-12 | |

Note: Precise chemical shifts can vary based on the solvent and instrument frequency. The data is compiled from reported values for this compound and its derivatives.[11][12]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

  • N-H Stretch: A characteristic broad absorption band is expected in the region of 3100-3300 cm⁻¹ due to the N-H bond stretching of the pyrazole ring.

  • C-H Stretch (Aromatic & Aliphatic): Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while the aliphatic C-H stretching from the methyl group appears just below 3000 cm⁻¹.

  • C=C and C=N Ring Stretch: Multiple sharp peaks in the 1450-1600 cm⁻¹ region correspond to the stretching vibrations within the fused aromatic ring system.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns.[8]

  • Molecular Ion Peak (M⁺): The primary peak in the mass spectrum will correspond to the molecular weight of the compound. For this compound (C₈H₈N₂), the expected exact mass is ~132.07 Da, leading to a prominent molecular ion peak (M⁺) at m/z = 132.[2][11]

  • Fragmentation: Common fragmentation may involve the loss of a proton (M-1) or other small neutral molecules, providing further structural evidence. A significant fragment is often observed at m/z = 131.[2]

Part 4: Validated Synthesis Protocol

A common and efficient method for synthesizing this compound is the reductive cyclization of 2-aminoacetophenone.[3][11] This process involves two key chemical transformations: diazotization followed by an intramolecular reaction.

Experimental Protocol: Synthesis via Reductive Cyclization

Causality: This protocol relies on the initial formation of a diazonium salt from the primary amine of 2-aminoacetophenone. This highly reactive intermediate is not isolated but is immediately subjected to a reducing agent (stannous chloride), which facilitates an intramolecular cyclization reaction to form the stable indazole ring system.

Step-by-Step Methodology: [3][11]

  • Dissolution: Dissolve 2-aminoacetophenone (1.0 eq) in hydrochloric acid (37%) and cool the solution to 0-10 °C in an ice bath.

  • Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.2 eq) dropwise to the reaction mixture, ensuring the temperature is maintained between 0-10 °C. Stir the mixture for 1 hour at this temperature.

  • Reduction & Cyclization: In a separate flask, dissolve stannous chloride dihydrate (SnCl₂·2H₂O) (2.5 eq) in hydrochloric acid (37%). Slowly add this solution to the diazonium salt mixture, again maintaining the temperature at 0-10 °C.

  • Reaction Completion: Allow the reaction to stir overnight at the same temperature (0-10 °C).

  • Work-up: Pour the reaction mixture into ice water and filter to remove any solids.

  • Precipitation: Adjust the pH of the filtrate to ~8 using a suitable base (e.g., NaOH or NaHCO₃ solution). A large amount of solid product will precipitate out of the solution.

  • Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly to yield this compound as an off-white solid.[11]

G start 2-Aminoacetophenone step1 Step 1: Diazotization (HCl, NaNO₂, 0-10 °C) start->step1 intermediate In-situ Diazonium Salt step1->intermediate Reactive Intermediate step2 Step 2: Reductive Cyclization (SnCl₂·H₂O, HCl) intermediate->step2 product This compound step2->product

Caption: Workflow for the synthesis of this compound.

Part 5: Physicochemical and Safety Data

A summary of key properties and safety information is crucial for proper handling and application.

Table 2: Physicochemical and Safety Properties

Property Value Reference
Molecular Formula C₈H₈N₂ [2][3][4]
Molecular Weight 132.16 g/mol [2][3][4]
CAS Number 3176-62-3 [3][13]
Appearance Off-white to white solid [3][11]
IUPAC Name This compound [2]

| GHS Hazard | Warning: H302 (Harmful if swallowed) |[2][4] |

References

Introduction: The Significance of the Indazole Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 3-Methyl-1H-indazole: Synthesis, Properties, and Applications in Drug Discovery

The indazole ring system, a fusion of benzene and pyrazole, is a privileged scaffold in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile template for designing ligands that interact with a wide array of biological targets. The 1H-tautomer is generally more stable and thus more prevalent in drug design.[1] this compound, in particular, serves as a crucial starting material and core fragment in the synthesis of numerous biologically active compounds, ranging from anti-inflammatory to anti-cancer agents.[3][4] This guide aims to provide a detailed exploration of its chemical identity, synthesis, and pivotal role in modern pharmaceutical research.

PART 1: Core Identifiers and Physicochemical Properties

Precise identification is the cornerstone of chemical research and development. This compound is cataloged across multiple chemical databases, each providing a unique identifier. A comprehensive summary of these identifiers and its key physicochemical properties is presented below.

Table 1: Chemical Identifiers and Properties of this compound

Identifier TypeValueSource(s)
CAS Number 3176-62-3[3][5][6]
Molecular Formula C₈H₈N₂[5][6][7]
Molecular Weight 132.16 g/mol [5][7]
IUPAC Name This compound[5]
SMILES CC1=C2C=CC=CC2=NN1[5][8]
InChI InChI=1S/C8H8N2/c1-6-7-4-2-3-5-8(7)10-9-6/h2-5H,1H3,(H,9,10)[5][7]
InChIKey FWOPJXVQGMZKEP-UHFFFAOYSA-N[5][7]
MDL Number MFCD00601361[6][7]
Physical Form Solid[7]
GHS Hazard Codes H302 (Harmful if swallowed)[5][9]

PART 2: Synthesis and Mechanistic Rationale

The most prevalent laboratory-scale synthesis of this compound involves a classical reaction sequence starting from 2-aminoacetophenone. This method leverages a diazotization reaction followed by reductive cyclization. Understanding the causality behind each step is critical for optimizing yield and purity.

Synthetic Pathway Overview

The transformation from 2-aminoacetophenone to this compound is a robust and well-documented process.[10][11] It begins with the conversion of the primary aromatic amine to a diazonium salt, which is then reduced in situ to facilitate an intramolecular cyclization, forming the stable indazole ring.

Synthesis_Workflow A 2-Aminoacetophenone C Reagents: NaNO₂, HCl (aq) Temperature: 0-10°C B Diazonium Salt Intermediate E Reducing Agent: SnCl₂·H₂O in HCl Conditions: Stir overnight C->B Formation of electrophile D This compound F 1. Quench in ice water 2. Basify filtrate (pH 8) 3. Filter solid 4. Dry product D->F Isolation E->D Intramolecular attack & aromatization Applications cluster_derivatives Synthetic Derivatization cluster_targets Therapeutic Targets & Applications A This compound (Core Scaffold) B N-Alkylation / N-Arylation A->B is a precursor for C Ring Functionalization (e.g., Nitration, Halogenation) A->C is a precursor for D Coupling Reactions A->D is a precursor for E Kinase Inhibition (Oncology) B->E leads to active compounds for F GPCR Antagonism (e.g., CGRP for Migraine) B->F leads to active compounds for G Enzyme Inhibition (Anti-inflammatory) B->G leads to active compounds for H Antimicrobial Agents B->H leads to active compounds for C->E leads to active compounds for C->F leads to active compounds for C->G leads to active compounds for C->H leads to active compounds for D->E leads to active compounds for D->F leads to active compounds for D->G leads to active compounds for D->H leads to active compounds for

References

biological activity of 3-methyl-1H-indazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biological Activity of 3-Methyl-1H-Indazole Derivatives

Executive Summary: The 1H-indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous biologically active compounds.[1][2][3] Among its many variations, the this compound core serves as a crucial building block for a diverse range of therapeutic agents. These derivatives have demonstrated significant pharmacological potential, exhibiting potent anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[2][4][5] This guide provides a comprehensive technical overview of the multifaceted biological activities of this compound derivatives, synthesizing data from preclinical and in vitro studies. We delve into their mechanisms of action, structure-activity relationships, and the key experimental workflows used to validate their therapeutic promise, offering a resource for researchers and drug development professionals.

The this compound Scaffold: A Profile

Indazole, a bicyclic aromatic heterocycle, consists of a benzene ring fused to a pyrazole ring. It exists in two primary tautomeric forms, 1H-indazole and 2H-indazole, with the 1H form being the more thermodynamically stable and predominant isomer.[2][3][6] The addition of a methyl group at the C3 position creates the this compound core, a versatile and synthetically accessible starting point for creating extensive libraries of derivatives. This scaffold's rigidity, combined with its ability to participate in hydrogen bonding and other molecular interactions, makes it an ideal pharmacophore for engaging with a variety of biological targets.[5] Its significance is underscored by its inclusion in several FDA-approved drugs, such as the anticancer agents Pazopanib and Entrectinib.[1][2][7]

Synthetic Strategies and Evaluation Workflow

The generation of diverse this compound libraries is fundamental to exploring their therapeutic potential. Synthetic routes typically begin with a commercially available bromoindazole, which then undergoes various coupling reactions, such as the Suzuki-Miyaura coupling, to introduce substituents.[8] This foundational step is followed by a cascade of biological evaluations to identify and characterize lead compounds.

G cluster_synthesis Synthesis & Derivatization cluster_screening Screening & Validation Start This compound Precursor Synthesis Chemical Synthesis (e.g., Suzuki Coupling, C-H Amination) Start->Synthesis Library Derivative Library Synthesis->Library Screening High-Throughput In-Vitro Screening (e.g., Cytotoxicity, Enzyme Assays) Library->Screening Hit_ID Hit Identification Screening->Hit_ID Hit_ID->Library Inactive Lead_Opt Lead Optimization (SAR) Hit_ID->Lead_Opt Active In_Vivo In-Vivo Models (e.g., Xenograft, Inflammation Models) Lead_Opt->In_Vivo Preclinical Preclinical Candidate In_Vivo->Preclinical Efficacy & Safety Confirmed

Caption: General workflow for synthesis and biological evaluation of this compound derivatives.

Key Biological Activities and Mechanisms of Action

Anticancer Activity

The indazole scaffold is a prominent feature in many kinase inhibitors used in oncology.[1][7] Derivatives of this compound have been shown to exert potent antiproliferative effects across a wide range of cancer cell lines by modulating critical signaling pathways involved in cell growth, survival, and angiogenesis.[9][10]

Mechanisms of Action:

  • Kinase Inhibition: Many derivatives function as ATP-competitive inhibitors of protein kinases. Key targets include Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and components of the PI3K/AKT/mTOR pathway.[1][9][11] By blocking these kinases, the derivatives inhibit downstream signaling required for tumor growth and the formation of new blood vessels.

  • Apoptosis Induction: Certain compounds induce programmed cell death (apoptosis) in cancer cells. This is often achieved by modulating the expression of the Bcl-2 family of proteins, leading to an increase in the pro-apoptotic Bax/Bcl-2 ratio and subsequent activation of caspases.[10][12][13]

  • Cell Cycle Arrest: Some derivatives can halt the cell cycle at specific checkpoints (e.g., G2/M phase), preventing cancer cells from dividing and proliferating.[12][13]

G cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) PI3K PI3K RTK->PI3K Angiogenesis Angiogenesis RTK->Angiogenesis Indazole This compound Derivative Indazole->RTK Indazole->PI3K mTOR mTOR Indazole->mTOR AKT AKT PI3K->AKT AKT->mTOR Proliferation Cell Proliferation & Survival AKT->Proliferation mTOR->Proliferation

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by this compound derivatives.

Table 1: In Vitro Anticancer Activity of Representative Indazole Derivatives

Compound Class Target Cell Line IC50 (µM) Reference
1H-indazole-3-amine Derivative (6o) K562 (Leukemia) 5.15 [12][13]
1H-indazole-3-amine Derivative (6o) A549 (Lung) >50 [12]
1H-indazole-3-amine Derivative (6o) PC-3 (Prostate) >50 [12]
Indazole Derivative (2f) 4T1 (Breast) 0.23 [7][10]
Indazole Derivative (2f) A549 (Lung) 1.15 [7]

| 3-Ethynyl-1H-indazole (10) | PI3Kα (enzyme assay) | 0.361 |[11] |

Anti-inflammatory Activity

Chronic inflammation is a driver of numerous diseases.[14] Indazole derivatives have demonstrated significant anti-inflammatory effects, often comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs).[15]

Mechanisms of Action:

  • COX-2 Inhibition: A primary mechanism is the inhibition of the cyclooxygenase-2 (COX-2) enzyme, which is responsible for producing pro-inflammatory prostaglandins at sites of inflammation.[15]

  • Cytokine Modulation: These compounds can suppress the production and release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β).[15] This is often achieved by inhibiting upstream signaling pathways like the NF-κB pathway.[14]

  • Mast Cell Stabilization: Certain indazole-3-carboxamides act as potent blockers of calcium-release activated calcium (CRAC) channels, which are critical for mast cell activation and the release of inflammatory mediators.[16]

G cluster_n Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) IKK IKK Stimulus->IKK NFkB_IkB NF-κB / IκBα (Inactive Complex) IKK->NFkB_IkB Phosphorylates IκBα NFkB NF-κB (Active) NFkB_IkB->NFkB IκBα Degradation Nucleus Nucleus NFkB->Nucleus Translocation Gene Pro-inflammatory Gene Transcription (COX-2, TNF-α, IL-1β) Indazole This compound Derivative Indazole->IKK Inhibition NFkB_in_Nuc NF-kB NFkB_in_Nuc->Gene

Caption: Inhibition of the NF-κB signaling pathway, a key mechanism for the anti-inflammatory effects of indazole derivatives.

Table 2: In Vitro Anti-inflammatory Activity of Representative Indazole Derivatives

Compound Assay IC50 (µM) Reference
5-Aminoindazole COX-2 Inhibition 12.32 [15]
6-Nitroindazole COX-2 Inhibition 23.42 [15]
Indazole TNF-α Inhibition 220.11 [15]

| Indazole-3-carboxamide (12d) | Calcium Influx Inhibition | < 1.0 |[16] |

Antimicrobial Activity

The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents.[17] Indazole derivatives, including 3-methyl-1H-indazoles, have shown promising activity against a range of bacteria and fungi.[4][8][18]

Spectrum of Activity:

  • Antibacterial: Activity has been reported against both Gram-positive (e.g., Bacillus cereus) and Gram-negative (e.g., Escherichia coli, Xanthomonas campestris) bacteria.[4]

  • Antifungal: Derivatives have also demonstrated efficacy against fungal strains like Candida albicans.[4]

The precise mechanisms are still under investigation but may involve the disruption of microbial cellular processes. Structure-activity relationship studies indicate that the presence of electron-withdrawing groups can enhance antimicrobial potency.[19]

Neuroprotective and CNS Activities

Indazole derivatives are being explored for their potential in treating neurological disorders by inhibiting key enzymes or protecting neurons from damage.[20]

Mechanisms of Action:

  • Neuroprotection: In a mouse model of Parkinson's disease, 6-hydroxy-1H-indazole was shown to protect dopaminergic neurons from MPTP-induced toxicity, reduce behavioral impairment, and decrease the hyperphosphorylation of tau protein.[21]

  • Antidepressant Effects: The derivative FS-32, a 5-methyl-3-phenyl-1H-indazole, has shown thymoleptic (mood-elevating) properties in preclinical models, suggesting potential as an antidepressant.[22] Its activity is linked to the potentiation of catecholamines and inhibition of norepinephrine reuptake.[22]

Structure-Activity Relationship (SAR) Insights

The is highly dependent on the nature and position of substituents on the bicyclic ring system.

  • Position 1 (N1): Substitution at the N1 position with groups like benzyl or carbethoxyethyl can modulate anti-inflammatory and analgesic activities.[6][23]

  • Position 3: While the methyl group is the core of this guide, modifications at this position are critical. For instance, replacing it with an ethynyl group can confer potent PI3K inhibitory activity.[11] The regiochemistry of linkers at C3 is also crucial; an indazole-3-carboxamide was a potent anti-inflammatory, while its reverse amide isomer was inactive.[16]

  • Benzene Ring (Positions 4, 5, 6, 7): Substituents on the benzene portion of the scaffold significantly influence potency and selectivity. For anti-inflammatory activity, a 5-amino group was more potent than a 6-nitro group in COX-2 inhibition.[15] For anticancer activity, substitutions at these positions are key for optimizing kinase binding.

Key Experimental Protocols

The validation of biological activity relies on a suite of standardized in vitro and in vivo assays. The protocols described here are representative of the methodologies cited in the literature for evaluating this compound derivatives.

Protocol: MTT Assay for In Vitro Cytotoxicity

Principle: This colorimetric assay measures cell viability. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells. This method is a standard for assessing the antiproliferative activity of compounds against cancer cell lines.[12]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549, K562) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol: Carrageenan-Induced Paw Edema in Rats (In Vivo Anti-inflammatory)

Principle: This is a classic and highly reproducible model for evaluating acute inflammation. The subcutaneous injection of carrageenan into a rat's paw induces a biphasic inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling indicates its potential anti-inflammatory activity.[15]

Step-by-Step Methodology:

  • Animal Acclimatization: Use adult Sprague Dawley rats (150-200g). Acclimatize them for at least one week with free access to food and water.

  • Grouping and Dosing: Divide the animals into groups (n=6):

    • Group 1: Vehicle Control (e.g., saline or 0.5% CMC).

    • Group 2: Positive Control (e.g., Indomethacin, 10 mg/kg, oral).

    • Group 3-4: Test Groups (Indazole derivative at different doses, e.g., 50 and 100 mg/kg, oral).

  • Compound Administration: Administer the test compounds and controls orally 60 minutes before inducing inflammation.

  • Inflammation Induction: Inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar tissue of the right hind paw of each rat.

  • Edema Measurement: Measure the paw volume immediately after carrageenan injection (0 hours) and at 1, 2, 3, and 4 hours post-injection using a plethysmometer.

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula:

    • % Inhibition = [(Vc - Vt) / Vc] * 100

    • Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Conclusion and Future Perspectives

Derivatives of this compound represent a highly versatile and pharmacologically significant class of compounds. The breadth of their biological activities—from anticancer and anti-inflammatory to antimicrobial and neuroprotective—confirms the therapeutic value of the indazole scaffold.[2][3] The potent kinase inhibitory and apoptosis-inducing effects make them particularly strong candidates for further development in oncology.[7][9][10] Similarly, their ability to modulate key inflammatory mediators like COX-2 and TNF-α positions them as promising leads for new anti-inflammatory drugs with potentially fewer side effects than current therapies.[15]

Future research should focus on synthesizing novel derivatives with improved selectivity and potency for specific biological targets. The application of computational modeling and structure-guided drug design will be instrumental in optimizing these scaffolds.[2][11] Furthermore, exploring their potential in combination therapies, particularly in cancer treatment, could unlock synergistic effects and overcome drug resistance. As our understanding of the molecular underpinnings of disease deepens, the adaptable and potent nature of the this compound core ensures it will remain a focal point of drug discovery efforts for years to come.

References

The Indazole Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Pharmacological Properties of Substituted Indazoles for Researchers, Scientists, and Drug Development Professionals.

Introduction: The Emergence of a Versatile Pharmacophore

The indazole nucleus, a bicyclic heteroaromatic system comprising a benzene ring fused to a pyrazole ring, has risen to prominence as a "privileged scaffold" in medicinal chemistry.[1][2] While rarely occurring in nature, synthetic derivatives of indazole have demonstrated a remarkable breadth of pharmacological activities, leading to their incorporation into numerous clinically approved drugs and investigational agents.[2][3][4][5] This guide provides a comprehensive technical overview of the multifaceted pharmacological properties of substituted indazoles, with a deep dive into their applications as anti-cancer, anti-inflammatory, and neuroprotective agents, as well as modulators of the cannabinoid system. We will explore the underlying mechanisms of action, structure-activity relationships (SAR), and key experimental protocols that have paved the way for their therapeutic success.

The versatility of the indazole ring, with its different positions for substitution, allows for the fine-tuning of physicochemical and pharmacological properties, enabling the design of potent and selective agents targeting a wide array of biological targets.[6][7] Marketed drugs such as the anti-cancer agents Pazopanib and Axitinib, the anti-inflammatory drug Benzydamine, and the antiemetic Granisetron underscore the therapeutic significance of this heterocyclic core.[2][3][8]

I. Substituted Indazoles as Potent Anti-Cancer Agents

The application of substituted indazoles in oncology represents one of the most successful areas of their therapeutic exploitation.[1][9] These compounds exert their anti-proliferative effects through diverse mechanisms, most notably the inhibition of protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.[10]

A. Mechanism of Action: Targeting Key Oncogenic Pathways

1. Kinase Inhibition: A significant number of indazole-based anti-cancer agents function as inhibitors of various protein kinases, including vascular endothelial growth factor receptors (VEGFRs), fibroblast growth factor receptors (FGFRs), and Bruton's tyrosine kinase (Btk).[3][10] For instance, Pazopanib is a multi-targeted tyrosine kinase inhibitor that has received FDA approval for the treatment of renal cell carcinoma.[3] Similarly, Axitinib is a potent and selective inhibitor of VEGFRs 1, 2, and 3.[2] The indazole scaffold often serves as a hinge-binding motif, crucial for anchoring the inhibitor to the ATP-binding pocket of the kinase.

2. Induction of Apoptosis and Cell Cycle Arrest: Beyond kinase inhibition, certain substituted indazoles have been shown to induce programmed cell death (apoptosis) and cause cell cycle arrest in cancer cells.[11] One study demonstrated that a novel series of polysubstituted indazoles triggered apoptosis and caused a block in the S phase of the cell cycle in human cancer cell lines.[11] Another compound was found to induce apoptosis in breast cancer cells, associated with the upregulation of cleaved caspase-3 and Bax, and downregulation of Bcl-2.[12]

The following diagram illustrates a simplified workflow for evaluating the anti-cancer activity of novel substituted indazoles.

Anti-Cancer Evaluation Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Validation A Synthesis of Substituted Indazole Library B Cell Viability Assays (e.g., MTT, SRB) on various cancer cell lines A->B Screening C Determination of IC50 Values B->C Quantification D Apoptosis Assays (e.g., Annexin V/PI staining, Caspase activity) C->D Mechanistic Studies E Cell Cycle Analysis (Flow Cytometry) C->E G Selection of Lead Compound(s) C->G Lead Identification F Kinase Inhibition Assays (Biochemical or Cellular) D->F H Xenograft/Orthotopic Tumor Models in Mice G->H I Evaluation of Tumor Growth Inhibition H->I J Pharmacokinetic & Toxicological Studies I->J Anti-Inflammatory Mechanisms cluster_stimuli Inflammatory Stimuli cluster_cellular Cellular Response cluster_inhibitors Indazole Inhibition Stimuli Pathogens, Injury Macrophages Macrophages Stimuli->Macrophages PLA2 Phospholipase A2 Macrophages->PLA2 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) Macrophages->Cytokines ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid COX COX Enzymes ArachidonicAcid->COX LOX LOX Enzymes ArachidonicAcid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Cytokines->Inflammation Indazoles Substituted Indazoles Indazoles->COX Indazoles->LOX Indazoles->Cytokines

References

3-methyl-1H-indazole mechanism of action in cancer cells

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Mechanism of Action of 3-Methyl-1H-Indazole Derivatives in Cancer Cells

Authored by a Senior Application Scientist

Foreword: The Indazole Scaffold as a Privileged Structure in Oncology

The 1H-indazole core is a bicyclic heteroaromatic system that has emerged as a "privileged scaffold" in medicinal chemistry. Its rigid structure and ability to form key hydrogen bond interactions, particularly with the hinge region of protein kinases, have made it a cornerstone in the design of targeted anti-cancer therapeutics.[1][2] Several FDA-approved drugs, such as Axitinib and Pazopanib, feature this core, underscoring its clinical significance.[1][3] This guide focuses on derivatives of this compound, a foundational block within this class, to provide a comprehensive understanding of their mechanisms of action in cancer cells. We will dissect the key signaling pathways they modulate, the cellular responses they elicit, and the validated experimental protocols required to elucidate these mechanisms.

Primary Mechanism: Multi-Targeted Kinase Inhibition

The most extensively documented mechanism of action for indazole derivatives is the inhibition of protein kinases, enzymes that are frequently dysregulated in cancer and play a pivotal role in cell signaling, proliferation, and survival.[4] The this compound moiety serves as an efficient hinge-binding template, anchoring the molecule within the ATP-binding pocket of various kinases.[2][5]

Targeting Receptor Tyrosine Kinases (RTKs)

Derivatives of 3-amino-1H-indazole have been shown to potently inhibit RTKs from the Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR) families.[5] This inhibition disrupts downstream signaling cascades crucial for angiogenesis (the formation of new blood vessels that supply tumors) and tumor cell proliferation.

Inhibition of Downstream Serine/Threonine Kinases

Beyond RTKs, indazole derivatives target critical downstream kinases:

  • p21-Activated Kinase 1 (PAK1): Aberrant PAK1 activation is a hallmark of numerous cancers, promoting oncogenic signaling and cell motility.[1][6] Certain 1H-indazole-3-carboxamide derivatives are potent and selective PAK1 inhibitors, suppressing cancer cell migration and invasion.[7]

  • Transforming Growth Factor-β Activated Kinase (TAK1): TAK1 is often upregulated in cancers like multiple myeloma. Specific 3-(3-Methyl-1H-indazol-5-yl) derivatives have been developed as potent TAK1 inhibitors, demonstrating significant growth inhibition in multiple myeloma cell lines.[8]

The following diagram illustrates the central role of indazole derivatives in blocking kinase-mediated signaling.

Kinase_Inhibition_Pathway RTK VEGFR / PDGFR (Receptor Tyrosine Kinase) PI3K PI3K RTK->PI3K Activates Indazole_RTK 3-Amino-Indazole Derivatives Indazole_RTK->RTK Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Angiogenesis Cell Proliferation Survival mTOR->Proliferation GrowthFactor Growth Factor GrowthFactor->RTK TAK1 TAK1 TAK1->Proliferation Indazole_TAK1 3-Methyl-Indazole Derivatives Indazole_TAK1->TAK1 Inhibits PAK1 PAK1 Metastasis Cell Migration Invasion Metastasis PAK1->Metastasis Indazole_PAK1 Indazole-3-Carboxamide Derivatives Indazole_PAK1->PAK1 Inhibits

Fig 1. Inhibition of key oncogenic kinases by this compound derivatives.

Induction of Apoptosis: The Intrinsic Pathway

A crucial anti-cancer mechanism for indazole compounds is the induction of programmed cell death, or apoptosis. Evidence points to the activation of the intrinsic (mitochondrial) pathway, governed by the Bcl-2 family of proteins.

Modulation of Bcl-2 Family Proteins

Successful induction of apoptosis hinges on shifting the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. Studies on indazole derivatives show they achieve this by:

  • Downregulating Bcl-2: Decreasing the levels of the anti-apoptotic protein Bcl-2.[3][9]

  • Upregulating Bax: Increasing the levels of the pro-apoptotic protein Bax.[3][10]

This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of the caspase cascade.

Caspase Activation and PARP Cleavage

The culmination of the apoptotic signal is the activation of executioner caspases, such as caspase-3. Activated caspase-3 cleaves critical cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological changes of apoptosis. Treatment with indazole derivatives results in a dose-dependent increase in cleaved caspase-3 and cleaved PARP.[3][11]

The diagram below outlines the induction of apoptosis.

Apoptosis_Pathway Indazole 3-Methyl-Indazole Derivatives Bcl2 Bcl-2 (Anti-apoptotic) Indazole->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Indazole->Bax Upregulates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Bax->Mitochondrion Promotes MOMP CytC Cytochrome c Release Mitochondrion->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Experimental_Workflow Start Cancer Cell Line Culture & Maintenance Treatment Treat cells with Indazole Derivative (Dose-Response & Time-Course) Start->Treatment MTT Cell Viability Assay (MTT / LDH) Treatment->MTT IC50 Determine IC50 Value MTT->IC50 Apoptosis Apoptosis Assay (Annexin V / PI Staining via Flow Cytometry) IC50->Apoptosis Use IC50 concentration for mechanistic assays CellCycle Cell Cycle Analysis (PI Staining via Flow Cytometry) IC50->CellCycle Western Protein Expression Analysis (Western Blotting for Bcl-2, Caspase-3, p53, etc.) IC50->Western Conclusion Elucidate Mechanism of Action Apoptosis->Conclusion CellCycle->Conclusion Western->Conclusion

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-methyl-1H-indazole is a key heterocyclic scaffold prevalent in medicinal chemistry and drug discovery. Its derivatives have demonstrated a wide array of biological activities, making the indazole core a privileged structure in the development of novel therapeutic agents.[1] Accurate structural elucidation is the bedrock of chemical research and development, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and widely used technique for determining the structure of organic molecules in solution.[2]

This technical guide, designed for researchers and professionals in the chemical sciences, provides an in-depth analysis of the ¹H and ¹³C NMR spectral data of this compound. By delving into the causality behind spectral features and providing detailed experimental protocols, this document aims to serve as a practical resource for the unambiguous characterization of this important molecule.

Molecular Structure and Tautomerism

The indazole ring system is an aromatic bicyclic heterocycle, consisting of a benzene ring fused to a pyrazole ring. For this compound, the presence of a mobile proton on the nitrogen atoms of the pyrazole ring leads to the possibility of annular tautomerism. The two primary tautomeric forms are the 1H- and 2H-isomers. Theoretical calculations and experimental evidence have consistently shown that the 1H-indazole tautomer is thermodynamically more stable than the 2H form, and is the predominant species in solution.[3] This guide will, therefore, focus on the spectral data of the 1H-tautomer.

For clarity in spectral assignments, the standard IUPAC numbering system for the indazole ring is used, as illustrated in the diagram below.

Caption: Molecular structure of this compound with atom numbering.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound provides a wealth of information for its structural confirmation. The spectrum is characterized by signals from the methyl group protons, the aromatic protons on the benzene ring, and the N-H proton of the pyrazole ring. The chemical shifts and coupling patterns are influenced by the electronic environment of each proton.

Expected ¹H NMR Data

The following table summarizes the expected ¹H NMR spectral data for this compound in common deuterated solvents, chloroform-d (CDCl₃) and dimethyl sulfoxide-d₆ (DMSO-d₆). The use of DMSO-d₆ is particularly advantageous for observing the exchangeable N-H proton, which often appears as a broad signal.[4]

Proton AssignmentExpected Chemical Shift (δ) in CDCl₃ (ppm)Expected Chemical Shift (δ) in DMSO-d₆ (ppm)MultiplicityCoupling Constant (J) (Hz)
1-H (NH)~10.0 - 13.0 (often broad)~12.5br s-
3-CH₃~2.55~2.50s-
4-H~7.65~7.70d~8.1
5-H~7.10~7.05t~7.5
6-H~7.30~7.35t~7.8
7-H~7.40~7.50d~8.4

Note: The exact chemical shifts can vary depending on the concentration and temperature.

Interpretation of the ¹H NMR Spectrum
  • N-H Proton (1-H): This proton is acidic and its chemical shift is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding. In a non-polar solvent like CDCl₃, it may be a very broad signal or not observed at all, while in a hydrogen-bond accepting solvent like DMSO-d₆, it typically appears as a distinct broad singlet at a downfield chemical shift (δ > 10 ppm).[5]

  • Methyl Protons (3-CH₃): The three protons of the methyl group at the C3 position are equivalent and appear as a sharp singlet, typically around δ 2.5-2.6 ppm. This upfield chemical shift, relative to the aromatic protons, is characteristic of a methyl group attached to an aromatic system.

  • Aromatic Protons (4-H, 5-H, 6-H, 7-H): The four protons on the benzene ring form a complex spin system.

    • 7-H: This proton is adjacent to the electron-donating nitrogen atom (N1) and is typically the most deshielded of the aromatic protons, appearing as a doublet due to coupling with 6-H.

    • 4-H: This proton is in a peri position to the N-H group and is also significantly deshielded, appearing as a doublet from coupling to 5-H.

    • 5-H and 6-H: These protons are in the middle of the aromatic region and typically appear as triplets (or more accurately, as a doublet of doublets that may appear as a triplet if the coupling constants are similar) due to coupling with their respective neighbors. 2D NMR techniques such as COSY (Correlation Spectroscopy) are invaluable for unambiguously assigning these coupled protons.[2]

¹³C NMR Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum of this compound will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.

Expected ¹³C NMR Data
Carbon AssignmentPredicted Chemical Shift (δ) in CDCl₃ (ppm)Predicted Chemical Shift (δ) in DMSO-d₆ (ppm)
3-CH₃~12~11
3-C~142~141
3a-C~123~122
4-C~120~119
5-C~121~120
6-C~127~126
7-C~110~109
7a-C~140~140
Interpretation of the ¹³C NMR Spectrum
  • Methyl Carbon (3-CH₃): This aliphatic carbon will appear at the most upfield region of the spectrum, typically around δ 10-15 ppm.

  • Aromatic and Heterocyclic Carbons: The seven carbons of the indazole ring system will resonate in the aromatic region (δ 110-145 ppm).

    • C3 and C7a: These are quaternary carbons bonded to nitrogen atoms and are expected to be the most downfield signals in the spectrum.

    • C3a: This is another quaternary carbon at the ring junction.

    • C4, C5, C6, and C7: These are protonated aromatic carbons. Their chemical shifts are influenced by the substitution pattern and the electronic effects of the pyrazole ring. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to distinguish between quaternary carbons and those bearing protons.[4] 2D NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are essential for the definitive assignment of each carbon signal by correlating them to their directly attached or long-range coupled protons.[2]

Experimental Protocol for NMR Data Acquisition

The acquisition of high-quality NMR spectra is contingent upon meticulous sample preparation and the selection of appropriate experimental parameters.

Sample Preparation
  • Analyte Purity: Ensure the this compound sample is of high purity, as impurities will complicate spectral interpretation.

  • Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice will depend on the solubility of the compound and the desired information (e.g., observation of the N-H proton).[4]

  • Concentration: For ¹H NMR, dissolve 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent. For ¹³C NMR, a higher concentration of 20-50 mg in the same volume is recommended due to the lower natural abundance of the ¹³C isotope.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

  • NMR Tube: Use a clean, high-quality 5 mm NMR tube. Ensure the sample is free of any particulate matter by filtering it through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

Data Acquisition Workflow

The following diagram illustrates a typical workflow for acquiring ¹H and ¹³C NMR spectra.

NMR_Workflow NMR Data Acquisition Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-10 mg for ¹H, 20-50 mg for ¹³C) dissolve Dissolve in Deuterated Solvent (0.5-0.7 mL, e.g., CDCl₃, DMSO-d₆) weigh->dissolve add_std Add Internal Standard (TMS) dissolve->add_std filter Filter into NMR Tube add_std->filter spectrometer Place Sample in Spectrometer filter->spectrometer lock_shim Lock and Shim spectrometer->lock_shim setup_1H Set up ¹H Experiment (Pulse sequence, SW, NS) lock_shim->setup_1H setup_13C Set up ¹³C Experiment (Proton decoupled, SW, NS) lock_shim->setup_13C acquire_1H Acquire ¹H Spectrum setup_1H->acquire_1H ft Fourier Transform (FID to Spectrum) acquire_1H->ft acquire_13C Acquire ¹³C Spectrum setup_13C->acquire_13C acquire_13C->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline calibrate Calibrate to TMS (0 ppm) baseline->calibrate integrate Integrate ¹H Spectrum calibrate->integrate for ¹H peak_pick Peak Picking calibrate->peak_pick

Caption: A generalized workflow for NMR sample preparation, data acquisition, and processing.

Recommended Spectrometer Parameters

While optimal parameters can vary between instruments, the following provides a general guideline for a 400 MHz spectrometer:

  • ¹H NMR Acquisition:

    • Pulse Angle: 30-45°

    • Spectral Width (SW): -2 to 14 ppm

    • Acquisition Time (AQ): 2-4 seconds

    • Relaxation Delay (D1): 1-2 seconds

    • Number of Scans (NS): 8-16 (depending on concentration)

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled (e.g., zgpg30)

    • Spectral Width (SW): 0 to 160 ppm

    • Acquisition Time (AQ): 1-2 seconds

    • Relaxation Delay (D1): 2 seconds

    • Number of Scans (NS): 1024 or more (due to low sensitivity)

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a definitive fingerprint for its structural verification. A thorough understanding of the chemical shifts, coupling constants, and the influence of the molecular structure on these parameters is essential for researchers in organic synthesis and medicinal chemistry. By following standardized experimental protocols and employing 1D and 2D NMR techniques, scientists can confidently characterize this important heterocyclic compound, ensuring the integrity and validity of their research. This guide serves as a foundational resource, empowering researchers to leverage the full potential of NMR spectroscopy in their scientific endeavors.

References

An In-Depth Technical Guide to Interpreting Mass Spectrometry Results for 3-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the mass spectrometric behavior of 3-methyl-1H-indazole, a significant scaffold in medicinal chemistry. As researchers and drug development professionals, a deep understanding of its ionization and fragmentation patterns is crucial for unambiguous identification, structural elucidation of its derivatives, and metabolite profiling. This document moves beyond a simple recitation of data to explain the underlying principles that govern the molecule's behavior in the mass spectrometer, ensuring a solid foundation for interpreting complex spectra.

Foundational Principles: Understanding the Ionization of this compound

The journey of a molecule through a mass spectrometer begins with ionization. The choice of ionization technique profoundly impacts the resulting mass spectrum. For a heterocyclic molecule like this compound, two common techniques are Electron Ionization (EI) and Electrospray Ionization (ESI).

Electron Ionization (EI): The Hard Ionization Approach

EI is a classic, highly robust ionization method that imparts significant energy to the analyte molecule.[1] A high-energy electron beam (typically 70 eV) bombards the sample, causing the ejection of an electron to form a molecular ion radical (M•+).[1][2] This high internal energy often leads to extensive fragmentation, providing a detailed fingerprint of the molecule's structure.[1][2] Due to its reproducible fragmentation patterns, EI is invaluable for library matching and structural confirmation of small, volatile molecules.[1]

Electrospray Ionization (ESI): The Soft Ionization Alternative

In contrast, ESI is a "soft" ionization technique that gently transfers ions from solution into the gas phase.[3] This method is ideal for less volatile or thermally labile compounds. For N-heterocycles like this compound, ESI typically results in the formation of protonated molecules, [M+H]+, in the positive ion mode.[3] The low energy nature of ESI often results in minimal fragmentation, making it excellent for determining the molecular weight of a compound.[3] Tandem mass spectrometry (MS/MS) can then be employed to induce and analyze fragmentation for structural elucidation.

Deciphering the Electron Ionization (EI) Mass Spectrum of this compound

The EI mass spectrum of this compound is characterized by a distinct pattern of peaks that reveal the molecule's structure. The key to interpretation lies in understanding the stability of the resulting fragments.

Expected EI Mass Spectrum Data

m/z Proposed Fragment Identity Relative Abundance
132Molecular Ion [M]•+High
131[M-H]+High
104[M-N₂]•+ or [M-HCN-H]•+Moderate

Data sourced from PubChem CID 820804.[4]

The Molecular Ion (m/z 132)

With a molecular formula of C₈H₈N₂, the monoisotopic mass of this compound is 132.0687 u.[4] The presence of a strong peak at m/z 132 in the EI spectrum confirms the molecular weight and indicates a relatively stable molecular ion, which is characteristic of aromatic systems.

The Base Peak (m/z 131): Formation of the Stable Methylidene-Indazolium Ion

The most abundant peak (the base peak) in the spectrum is typically observed at m/z 131. This corresponds to the loss of a single hydrogen atom from the molecular ion. This facile loss is driven by the formation of a highly stable, resonance-stabilized cation, the methylidene-indazolium ion.[5] The positive charge is delocalized over the aromatic system, accounting for its high abundance.

The Key Fragment at m/z 104: Unraveling the Ring Fragmentation

A significant peak at m/z 104 points to a more complex fragmentation of the indazole core. This fragment arises from the loss of 28 Da from the molecular ion. This loss corresponds to the elimination of a neutral nitrogen molecule (N₂). This type of fragmentation, involving the cleavage of the pyrazole ring, is a known pathway for some N-heterocyclic compounds. The resulting C₈H₈•+ radical cation would then likely rearrange to a more stable structure.

An alternative, though less direct, pathway to an ion at m/z 104 could involve the loss of a hydrogen atom followed by the loss of hydrogen cyanide (HCN), a common neutral loss from nitrogen-containing aromatic rings. However, the direct loss of N₂ is a more commonly cited fragmentation pathway for similar heterocyclic systems.

Visualizing the EI Fragmentation Pathway

EI_Fragmentation M This compound [M]•+ m/z 132 M_H [M-H]+ (Methylidene-indazolium ion) m/z 131 M->M_H - H• M_N2 [M-N₂]•+ m/z 104 M->M_N2 - N₂ ESI_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis Sample Dissolve this compound in suitable solvent (e.g., Methanol/Water with 0.1% Formic Acid) ESI Electrospray Ionization (Positive Mode) Sample->ESI MS1 MS1 Scan (Detect [M+H]+ at m/z 133) ESI->MS1 Isolation Isolate m/z 133 MS1->Isolation CID Collision-Induced Dissociation (CID) Isolation->CID MS2 MS2 Scan (Detect Fragment Ions) CID->MS2

References

Introduction: The Structural Significance of 3-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of 3-methyl-1H-indazole

This compound is a heterocyclic aromatic compound of considerable interest in medicinal chemistry, serving as a crucial scaffold for the synthesis of a wide array of pharmacologically active agents.[1][2][3] Its derivatives have demonstrated activities including anti-tumor, anti-inflammatory, and neuroprotective properties.[4] Given its foundational role, the unambiguous structural confirmation and quality assessment of this compound are paramount.

Infrared (IR) spectroscopy provides a powerful, non-destructive, and highly specific method for this purpose.[5] By probing the vibrational modes of a molecule's constituent bonds, an IR spectrum serves as a unique molecular "fingerprint," allowing for rapid verification of identity, functional group analysis, and insights into intermolecular interactions such as hydrogen bonding. This guide provides a comprehensive analysis of the theoretical and practical aspects of acquiring and interpreting the IR spectrum of this compound, tailored for researchers and drug development professionals.

Theoretical Principles: Predicting the Vibrational Spectrum

The infrared spectrum of this compound is dictated by the vibrational modes of its distinct functional groups. The molecule's structure, comprising a bicyclic aromatic indazole core and a methyl substituent, gives rise to a series of characteristic absorption bands. A critical consideration for indazoles is annular tautomerism; however, extensive studies confirm that the 1H-tautomer is the thermodynamically more stable and predominant form in most conditions due to its benzenoid character.[1][6] Our analysis, therefore, focuses on this stable 1H-tautomer.

The key vibrational modes expected are:

  • N-H Stretching: The N-H bond in the pyrazole ring is a defining feature. In the solid state, strong intermolecular hydrogen bonding (N-H···N) occurs between indazole molecules. This interaction significantly broadens the N-H stretching band and shifts it to a lower wavenumber, typically observed in the 3200-2800 cm⁻¹ range.

  • Aromatic C-H Stretching: The C-H bonds on the benzene ring undergo stretching vibrations at frequencies above 3000 cm⁻¹. These bands are typically of weak to medium intensity and appear in the 3100-3000 cm⁻¹ region.[7][8][9]

  • Aliphatic C-H Stretching: The methyl (CH₃) group provides characteristic aliphatic C-H stretching signals. These vibrations occur at frequencies just below 3000 cm⁻¹ and are split into two distinct bands: an asymmetric stretch (νₐₛ) near 2962 cm⁻¹ and a symmetric stretch (νₛ) near 2872 cm⁻¹.[9]

  • C=C and C=N Ring Stretching: The aromatic rings contain a conjugated system of C=C and C=N bonds. Their stretching vibrations, often referred to as ring modes or skeletal vibrations, produce a series of medium to strong absorption bands in the 1620-1400 cm⁻¹ region.[8][9]

  • C-H Bending: The spectrum will also contain bands from C-H bending vibrations. The methyl group exhibits an asymmetric bend around 1450 cm⁻¹ and a symmetric "umbrella" bend near 1375 cm⁻¹.[10] Aromatic C-H out-of-plane ("oop") bending vibrations produce strong bands in the 900-675 cm⁻¹ region, the exact position of which can be diagnostic of the substitution pattern on the benzene ring.[7]

Experimental Protocols: Acquiring a High-Fidelity Spectrum

For a solid sample like this compound, proper sample preparation is critical to obtain a high-quality, interpretable spectrum by minimizing light scattering and avoiding contamination.[11][12] The two most reliable and common methods are the Potassium Bromide (KBr) pellet and the Nujol mull techniques.

Protocol 1: The Potassium Bromide (KBr) Pellet Method

This method is often preferred as KBr is transparent throughout the mid-IR range (4000-400 cm⁻¹), providing an unobstructed view of the sample's spectrum. Its primary challenge is the hygroscopic nature of KBr, which can introduce water absorption bands.[13][14]

Methodology:

  • Material Preparation: Use spectroscopy-grade KBr powder, dried in an oven at ~110°C for 2-3 hours and stored in a desiccator.[12][14] Gently warm the agate mortar, pestle, and die set under a heat lamp to drive off adsorbed moisture.[13]

  • Sample Grinding: Place 1-2 mg of this compound into the agate mortar and grind it to a fine, flour-like powder. The goal is to reduce particle size to less than the wavelength of the IR radiation to prevent scattering.[15]

  • Mixing: Add approximately 100-200 mg of the dried KBr powder to the mortar.[14] Mix gently but thoroughly with the sample using the pestle to ensure a homogeneous dispersion. Avoid overly aggressive grinding at this stage, which can increase the surface area of KBr and promote moisture absorption.[16]

  • Pellet Pressing: Transfer the mixture to the collar of a 13 mm pellet die. Assemble the die and place it in a hydraulic press. Apply a pressure of 8-10 metric tons for 1-2 minutes.[13][17] This "cold-flows" the KBr into a solid, transparent, or translucent disc.

  • Analysis: Carefully remove the KBr pellet from the die and place it in the spectrometer's sample holder. Acquire the spectrum. A background spectrum using a pure KBr pellet should also be run for correction.[14]

Protocol 2: The Nujol Mull Method

This technique is faster and less susceptible to moisture issues. However, the mulling agent (Nujol, a mineral oil) has its own IR absorption bands (primarily C-H stretches ~2924, 2853 cm⁻¹ and bends ~1462, 1377 cm⁻¹) which will be superimposed on the sample spectrum.[11][18]

Methodology:

  • Sample Grinding: Place 2-5 mg of this compound in an agate mortar and grind thoroughly to a fine powder.[11]

  • Mull Creation: Add 1-2 drops of Nujol to the ground sample. Continue grinding until the mixture forms a uniform, viscous, and translucent paste.[11][18]

  • Mounting: Using a spatula, transfer a small amount of the mull onto the face of a salt plate (e.g., KBr or NaCl). Place a second salt plate on top and gently rotate it to spread the mull into a thin, even film.

  • Analysis: Place the salt plate "sandwich" into the sample holder of the spectrometer and acquire the spectrum. The pathlength can be adjusted by gently squeezing the plates. A background spectrum of the clean salt plates should be acquired first.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_kbr KBr Pellet cluster_nujol Nujol Mull cluster_analysis FTIR Analysis start Solid Sample (this compound) grind Grind to Fine Powder (Agate Mortar) start->grind mix_kbr Mix with Dry KBr (1:100 ratio) grind->mix_kbr mix_nujol Mix with Nujol (1-2 drops) grind->mix_nujol press Press into Pellet (8-10 tons) mix_kbr->press acquire Acquire Spectrum (Run Sample & Background) press->acquire spread Spread on Salt Plate mix_nujol->spread spread->acquire process Process Data (Baseline Correction) acquire->process interpret Interpret Spectrum (Assign Peaks) process->interpret

Caption: Workflow for IR analysis of this compound.

Spectral Analysis and Interpretation

The following table summarizes the expected key absorption bands for this compound and their assignments based on established group frequencies and data from related heterocyclic compounds.

Wavenumber (cm⁻¹)Vibrational ModeDescription / Comments
~3100 - 3000ν(N-H)Broad band, indicative of strong intermolecular hydrogen bonding in the solid state.[19][20]
~3080 - 3010ν(C-H) aromaticWeak to medium sharp peaks. Characteristic of C-H bonds on the benzene ring.[7][8]
~2965 - 2950νₐₛ(C-H) methylAsymmetric stretch of the CH₃ group. Typically stronger than the symmetric stretch.[9]
~2875 - 2865νₛ(C-H) methylSymmetric stretch of the CH₃ group.[9]
~1620 - 1580ν(C=C) / ν(C=N)Strong to medium intensity bands from skeletal vibrations of the aromatic rings.[7][9]
~1510 - 1470ν(C=C) / ν(C=N)Further ring stretching modes. The pattern in this region is highly characteristic.[8][9]
~1460 - 1440δₐₛ(C-H) methylAsymmetric bending (scissoring) of the CH₃ group.[10]
~1380 - 1370δₛ(C-H) methylSymmetric bending (umbrella mode) of the CH₃ group.[10]
< 1300Fingerprint RegionComplex region containing C-N stretching, C-H in-plane bending, and other skeletal vibrations. While difficult to assign individually, the overall pattern is unique to the molecule.
~850 - 750δ(C-H) oopStrong bands from C-H out-of-plane bending of the aromatic ring. Their exact position is diagnostic of the substitution pattern.

Molecular Structure and Key Vibrational Modes

Caption: Key vibrational modes of this compound.

Conclusion

Infrared spectroscopy is an indispensable analytical technique in the workflow of chemical synthesis and drug development. For this compound, it provides a rapid and definitive method for structural verification. The key diagnostic features in its IR spectrum are the broad N-H stretching band confirming the presence of the 1H-tautomer and its associated hydrogen bonding, the distinct aromatic and aliphatic C-H stretching bands on either side of 3000 cm⁻¹, and the characteristic pattern of skeletal vibrations in the fingerprint region. By following robust experimental protocols and understanding the theoretical underpinnings of its vibrational modes, researchers can confidently use IR spectroscopy to ensure the identity, purity, and structural integrity of this vital chemical building block.

References

safety, handling, and GHS information for 3-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safe Handling and Management of 3-Methyl-1H-Indazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic organic compound that serves as a crucial intermediate in the synthesis of various pharmaceutical agents and other biologically active molecules.[1] Its derivatives have shown promise for their anti-inflammatory and antimicrobial properties.[1] As with any reactive chemical intermediate, a thorough understanding of its hazard profile and the implementation of rigorous safety protocols are paramount for the protection of laboratory personnel and the environment. This guide provides a comprehensive overview of the , grounded in established safety principles and regulatory standards.

GHS Hazard Identification and Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating the hazards of chemical substances. According to information provided to the European Chemicals Agency (ECHA), this compound is classified as follows:

Hazard Class Hazard Category Pictogram Signal Word Hazard Statement References
Acute Toxicity (Oral)Category 4WarningH302: Harmful if swallowed[2]

This classification indicates a moderate acute toxicity if ingested. While this is the primary harmonized classification, researchers should be aware that due to the limited toxicological data available for this specific compound, other potential hazards should not be entirely dismissed. For instance, some safety data sheets for structurally similar indazole derivatives also indicate risks of skin irritation, serious eye irritation, and respiratory tract irritation.[3][4][5] Therefore, a cautious approach to handling is warranted.

Prudent Handling and Storage Protocols

The key to safely working with this compound lies in minimizing exposure and preventing accidental release. This is achieved through a combination of engineering controls, administrative controls, and personal protective equipment, often referred to as the hierarchy of controls.

Engineering Controls

The primary line of defense is to handle the compound in a controlled environment:

  • Ventilation: All handling of solid this compound that could generate dust, and any work with its solutions, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6] This is crucial to avoid the inhalation of any aerosols or fine particles.

  • Emergency Equipment: An easily accessible safety shower and eyewash station are mandatory in any laboratory where this compound is handled.[7]

Personal Protective Equipment (PPE)

Appropriate PPE is essential to prevent direct contact with this compound:

  • Eye and Face Protection: Chemical safety goggles are required at all times.[7][8] A face shield should be worn in situations with a higher risk of splashing, such as when transferring solutions.[8]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn. It is critical to inspect gloves for any signs of degradation or perforation before each use.[3][9] Contaminated gloves should be removed and disposed of properly, avoiding contact between the contaminated outer surface and skin.[9]

  • Skin and Body Protection: A lab coat is mandatory to protect against accidental spills.[3] Ensure that all skin is covered.

  • Respiratory Protection: If there is a risk of generating dust and engineering controls are insufficient, a NIOSH-approved respirator (such as an N95 dust mask for particulates) should be used.[9][10]

Safe Storage

Proper storage is vital for maintaining the chemical's integrity and preventing accidents:

  • Container: Store in a tightly sealed, light-resistant container to prevent degradation.[6][11]

  • Conditions: The storage area should be a dry, cool, and well-ventilated place.[3][6] For long-term storage, refrigeration (2-8°C) may be considered.[11]

  • Incompatibilities: Store separately from strong oxidizing agents and foodstuff containers.[6]

Emergency Procedures: A Step-by-Step Guide

In the event of an accidental exposure or spill, a swift and informed response is critical.

First-Aid Measures
  • Ingestion: If swallowed, rinse the mouth with water.[6] Do not induce vomiting.[6] Seek immediate medical attention and show the safety data sheet to the attending physician.[4]

  • Inhalation: Move the affected person to fresh air.[6] If breathing is difficult, provide oxygen.[6] If breathing has stopped, give artificial respiration.[6] Seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area with plenty of soap and water.[6]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.

Accidental Release Measures

For minor spills, the following protocol should be followed:

  • Evacuate and Secure: Alert others in the vicinity and ensure the area is well-ventilated.[6] Remove all sources of ignition.[6]

  • Containment: Prevent further spread of the material.[12] Do not allow the chemical to enter drains or waterways.[6]

  • Clean-up: Wearing appropriate PPE, gently sweep up the solid material, avoiding dust generation.[13][14] Place the spilled material into a suitable, labeled container for hazardous waste disposal.[13]

  • Decontamination: Clean the spill area thoroughly.

Spill_Response_Workflow cluster_spill Accidental Spill Protocol start Spill Detected alert Alert Personnel & Secure Area start->alert Immediate Action ppe Don Appropriate PPE alert->ppe contain Contain the Spill (Prevent Spread) ppe->contain cleanup Clean Up Spill (Avoid Dust) contain->cleanup disposal Collect in Labeled Hazardous Waste Container cleanup->disposal decontaminate Decontaminate Spill Area disposal->decontaminate end Resume Work decontaminate->end

Workflow for responding to an accidental spill.
Fire-Fighting Measures

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[6]

  • Specific Hazards: During a fire, irritating and toxic gases may be generated.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6]

Waste Disposal

Chemical waste must be managed in accordance with all local, state, and federal regulations. This compound and any contaminated materials should be collected in a designated, properly labeled hazardous waste container.[13] Disposal should be handled through the institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[13]

Toxicological and Ecological Information

The toxicological properties of this compound have not been extensively investigated.[4][15] The primary known hazard is acute oral toxicity.[2] There is limited information available regarding its ecological effects. Therefore, it is imperative to prevent its release into the environment.[6][12]

Conclusion

While this compound is a valuable compound in research and development, it necessitates careful and informed handling. By adhering to the principles of the hierarchy of controls, utilizing appropriate personal protective equipment, and being prepared for emergencies, researchers can work with this chemical safely and effectively. A proactive approach to safety, grounded in a thorough understanding of the available data, is the cornerstone of responsible chemical research.

Hierarchy_of_Controls cluster_controls Hierarchy of Controls for this compound elimination Elimination (Most Effective) substitution Substitution engineering Engineering Controls (e.g., Fume Hood) admin Administrative Controls (e.g., SOPs, Training) engineering->admin ppe Personal Protective Equipment (e.g., Gloves, Goggles) (Least Effective) admin->ppe

Hierarchy of controls for minimizing exposure.

References

An In-depth Technical Guide to the Tautomeric Forms of 3-Methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Tautomerism in Drug Discovery

Tautomerism, the dynamic equilibrium between two or more interconverting structural isomers, is a fundamental concept in organic chemistry with profound implications for medicinal chemistry.[1][2] In heterocyclic compounds, tautomerism influences a molecule's physicochemical properties, including its acidity, basicity, lipophilicity, and hydrogen bonding capacity.[3][4] These properties, in turn, dictate a compound's pharmacokinetic and pharmacodynamic profile, affecting its absorption, distribution, metabolism, excretion (ADME), and ultimately, its therapeutic efficacy and safety. For drug development professionals, a thorough understanding of the tautomeric behavior of a lead compound is therefore not merely an academic exercise but a critical component of rational drug design.

This guide focuses on the annular tautomerism of 3-methyl-1H-indazole, a heterocyclic scaffold of significant interest in medicinal chemistry.[5][6] We will delve into the structural nuances of its principal tautomeric forms, explore the factors governing their equilibrium, and provide a detailed overview of the experimental and computational methodologies employed for their characterization.

The Annular Tautomerism of this compound

Indazole, a bicyclic heteroaromatic system, can theoretically exist in three tautomeric forms: 1H-indazole, 2H-indazole, and 3H-indazole.[7] For 3-methyl-indazole, the two principal and observable tautomers are this compound and 3-methyl-2H-indazole. The 3H-tautomer is considered significantly less stable and is not commonly observed.[5][8]

The equilibrium between the 1H and 2H forms is a prototropic tautomerism, involving the migration of a proton between the two nitrogen atoms of the pyrazole ring.[1]

Fig. 1: Tautomeric equilibrium between this compound and 3-methyl-2H-indazole.
Thermodynamic Stability: The Predominance of the 1H-Tautomer

Extensive experimental and theoretical studies have unequivocally established that the 1H-tautomer of indazole and its derivatives is thermodynamically more stable than the 2H-tautomer.[6][7][9] This enhanced stability is primarily attributed to the greater aromaticity of the 1H-form, which possesses a benzenoid structure, in contrast to the quinonoid-like structure of the 2H-form.[9]

Table 1: Comparison of Physicochemical Properties of Methyl-Substituted Indazole Isomers

Property1-Methyl-1H-indazole2-Methyl-2H-indazoleReference
Basicity (pKb) 0.422.02[10]
Dipole Moment (D) 1.503.4[7][10]

The lower basicity and smaller dipole moment of the 1-methyl-1H-indazole compared to its 2-methyl counterpart are direct consequences of the electronic distribution within the more stable benzenoid system.[7][10]

Spectroscopic Characterization: A Multi-faceted Approach

The unambiguous identification and characterization of the tautomeric forms of this compound rely on a combination of spectroscopic techniques. Each method provides unique insights into the molecular structure and electronic environment of the tautomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for distinguishing between the 1H and 2H tautomers of indazoles.[11] Both 1H and 13C NMR provide distinct chemical shift patterns for the two forms.

2.1.1. 1H NMR Spectroscopy

In the 1H NMR spectrum of this compound, the presence of a broad signal corresponding to the N-H proton is a key diagnostic feature.[11] The chemical shift of the protons, particularly H-3, is also informative. In 2H-indazoles, the H-3 proton is typically more deshielded and appears at a higher chemical shift compared to the 1H-isomer.[11]

2.1.2. 13C NMR Spectroscopy

13C NMR spectroscopy offers further confirmation of the tautomeric form. The chemical shifts of the carbon atoms in the pyrazole ring are particularly sensitive to the position of the proton. A study on various pyrazoles and indazoles demonstrated that 13C chemical shifts, both in solution and in the solid state, can be used to determine the predominant tautomer.[12]

Experimental Protocol: NMR Spectroscopic Analysis

  • Sample Preparation : Dissolve 5-10 mg of the this compound sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) in a clean, dry 5 mm NMR tube.[13]

  • Instrumentation : Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).[11]

  • 1H NMR Acquisition :

    • Acquire a standard one-dimensional 1H NMR spectrum.

    • Set the spectral width to encompass the expected chemical shift range (typically 0-15 ppm).[11]

    • Employ a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • 13C NMR Acquisition :

    • Acquire a proton-decoupled 13C NMR spectrum.

    • A significantly larger number of scans will be necessary compared to 1H NMR due to the lower natural abundance of the 13C isotope.[11]

  • Data Processing :

    • Perform Fourier transformation, phase correction, and baseline correction on the raw data using appropriate software.

    • Reference the spectra to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).[11]

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic spectra of 1H- and 2H-indazoles exhibit distinct absorption patterns. The UV-Vis spectrum of 1H-indazole is nearly identical to that of 1-methyl-1H-indazole but differs significantly from the spectrum of 2-methyl-2H-indazole.[14] Specifically, the 2H-tautomer of indazole absorbs light more strongly than the 1H-tautomer at certain wavelengths.[15] This difference in absorption characteristics can be exploited to qualitatively assess the tautomeric composition of a sample.

X-ray Crystallography

For crystalline samples, single-crystal X-ray diffraction provides definitive structural information, including the precise location of the proton on the nitrogen atom, thereby unambiguously identifying the tautomeric form present in the solid state.[16][17][18][19] The crystal structure of this compound would be expected to show the proton located on the N1 position of the pyrazole ring.

Computational Chemistry: A Predictive and Corroborative Tool

In conjunction with experimental techniques, computational chemistry offers a powerful means to investigate the tautomerism of this compound. Quantum mechanical calculations can be employed to:

  • Determine the relative energies of the tautomers : Methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) can accurately predict the energy difference between the 1H and 2H forms, corroborating the experimental observation of the 1H-tautomer's greater stability.[9][20][21][22][23][24]

  • Predict spectroscopic properties : Computational methods can calculate NMR chemical shifts and UV-Vis absorption spectra, which can then be compared with experimental data to aid in spectral assignment and structural confirmation.[23]

Computational_Workflow start Define Tautomeric Structures (1H and 2H forms) geom_opt Geometry Optimization (e.g., B3LYP/6-31G**) start->geom_opt freq_calc Frequency Calculation (Confirm minima) geom_opt->freq_calc energy_calc Single-Point Energy Calculation (e.g., MP2/cc-pVTZ) geom_opt->energy_calc nmr_calc NMR Chemical Shift Calculation (GIAO method) geom_opt->nmr_calc uv_calc UV-Vis Spectra Calculation (TD-DFT) geom_opt->uv_calc analysis Comparative Analysis (Relative Stabilities & Spectroscopic Data) energy_calc->analysis nmr_calc->analysis uv_calc->analysis

Fig. 2: A generalized computational workflow for studying indazole tautomerism.

Synthesis of this compound

The synthesis of this compound is typically achieved through the cyclization of a suitable precursor. A common method involves the diazotization of 2-aminoacetophenone followed by reductive cyclization.[25][26]

Experimental Protocol: Synthesis from 2-Aminoacetophenone [25]

  • Diazotization : Add 2-aminoacetophenone to hydrochloric acid and cool the mixture to 0-10 °C.

  • Slowly add an aqueous solution of sodium nitrite (NaNO2) while maintaining the low temperature.

  • Reductive Cyclization : Add a solution of stannous chloride (SnCl2·2H2O) in hydrochloric acid to the reaction mixture.

  • Stir the reaction overnight.

  • Work-up : Pour the reaction mixture into ice water and filter.

  • Adjust the pH of the filtrate to approximately 8 to precipitate the product.

  • Filter, wash, and dry the solid to obtain this compound.

The regioselectivity of indazole synthesis is a critical consideration, as different synthetic routes can favor the formation of either the 1H or 2H isomer.[6][10][27][28] However, for the synthesis of the parent 3-methyl-indazole, the thermodynamic preference for the 1H-tautomer generally ensures its formation as the major product.

Conclusion

The tautomeric behavior of this compound is a well-defined system where the 1H-tautomer is the overwhelmingly predominant form due to its greater aromatic stability. A comprehensive characterization of this and other heterocyclic systems is best achieved through a synergistic approach that combines high-resolution spectroscopic techniques, particularly NMR, with the predictive power of computational chemistry. For professionals in drug discovery and development, a deep understanding of these principles is essential for the successful design and optimization of novel therapeutics based on the indazole scaffold.

References

Methodological & Application

The Versatile Scaffold: Applications of 3-Methyl-1H-Indazole in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The 1H-indazole core is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its wide array of pharmacological activities. This technical guide focuses on a key derivative, 3-methyl-1H-indazole, a versatile building block for the synthesis of novel therapeutic agents. We provide an in-depth exploration of its applications across various disease areas, substantiated by detailed, field-proven experimental protocols for its synthesis and biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of the this compound scaffold.

Introduction: The Significance of the Indazole Moiety

Indazoles are bicyclic aromatic heterocycles, bioisosteres of indole, that exist in three tautomeric forms: 1H, 2H, and 3H, with the 1H-tautomer being the most thermodynamically stable.[1] This structural feature, combined with its ability to participate in various non-covalent interactions, makes the indazole nucleus a cornerstone in the design of compounds targeting a diverse range of biological entities.[1][2] The addition of a methyl group at the 3-position yields this compound, a compound that serves as a crucial intermediate in the synthesis of numerous biologically active molecules with potential applications as anti-inflammatory, anticancer, antibacterial, and neuroprotective agents.[2][3][4][5]

Many clinically approved drugs and late-stage clinical candidates feature the indazole core, highlighting its importance in drug discovery.[6][7] The versatility of the this compound scaffold allows for extensive chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to achieve desired therapeutic outcomes.

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound can be efficiently achieved from commercially available 2-aminoacetophenone. The following protocol outlines a reliable and scalable method.[6][8]

Protocol 1: Synthesis of this compound

Materials:

  • 2-Aminoacetophenone

  • Hydrochloric acid (37%)

  • Sodium nitrite (NaNO₂)

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Ice

  • Deionized water

  • Sodium hydroxide (NaOH) or other suitable base for pH adjustment

  • Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, dropping funnel, ice bath, filtration apparatus)

Procedure:

  • Diazotization:

    • In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, dissolve 2-aminoacetophenone (1.0 eq) in hydrochloric acid (37%).

    • Cool the solution to 0-10 °C.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature between 0-10 °C.

    • Stir the reaction mixture at this temperature for 1 hour to ensure complete formation of the diazonium salt.[6][8]

  • Reductive Cyclization:

    • In a separate flask, prepare a solution of stannous chloride dihydrate (2.5 eq) in hydrochloric acid (37%).

    • Slowly add the stannous chloride solution to the diazonium salt solution from step 1, while maintaining the temperature at 0-10 °C.

    • After the addition is complete, allow the reaction to stir overnight at the same temperature.[6][8]

  • Work-up and Isolation:

    • Pour the reaction mixture into ice water and filter to remove any insoluble impurities.

    • Carefully adjust the pH of the filtrate to ~8 with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.

    • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield this compound as an off-white solid.[6][8]

Expected Yield: ~90%[6]

Characterization: The identity and purity of the synthesized this compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in Oncology: Targeting Kinases

The this compound scaffold is a prominent feature in the design of potent kinase inhibitors, a class of targeted cancer therapeutics.[6][9] Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.

Pim Kinase Inhibition

Pim kinases are a family of serine/threonine kinases that are overexpressed in various hematological and solid tumors, playing a crucial role in cell survival and proliferation.[9] 3-(Pyrazin-2-yl)-1H-indazoles have been identified as potent pan-Pim kinase inhibitors.[9]

This protocol is adapted for a high-throughput screening format to identify and characterize Pim-1 inhibitors.[10]

Materials:

  • Recombinant human Pim-1 kinase

  • Pim-1 substrate peptide (e.g., S6K substrate)

  • ATP

  • Kinase reaction buffer

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit

  • 384-well white assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Plating: Prepare serial dilutions of the this compound derivatives in DMSO and dispense into the wells of a 384-well plate.

  • Enzyme Addition: Add the diluted Pim-1 enzyme to each well.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.[10]

  • Initiate Kinase Reaction: Add a mixture of the substrate peptide and ATP to each well to start the reaction.

  • Kinase Reaction Incubation: Incubate the plate at room temperature for 60 minutes.[11]

  • Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[10]

  • Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[10]

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value using a dose-response curve.

Data Presentation:

CompoundPim-1 IC₅₀ (nM)
Reference Inhibitor X
This compound Derivative 1 Y
This compound Derivative 2 Z

Table 1: Inhibitory activity of this compound derivatives against Pim-1 kinase.

p21-activated kinase 1 (PAK1) Inhibition

PAK1 is another serine/threonine kinase implicated in cancer progression, influencing cell motility and proliferation.[3] The indazole-3-carboxamide scaffold is a key feature of PAK1 inhibitors.[12]

This protocol outlines a method to assess the inhibitory activity of compounds against PAK1.[3]

Materials:

  • Recombinant PAK1 enzyme

  • PAKtide substrate

  • ATP

  • Kinase buffer

  • Test compounds

  • ADP-Glo™ Kinase Assay Kit

  • 384-well plates

  • Luminometer

Procedure:

  • Add test compounds at various concentrations to the wells of a 384-well plate.

  • Add the recombinant PAK1 enzyme solution to each well and incubate at 30°C for 60 minutes.[3]

  • Initiate the kinase reaction by adding a solution containing the PAKtide substrate and ATP. Incubate at 30°C for 60 minutes.[3]

  • Terminate the reaction by adding a stop solution.

  • Measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.[3]

  • Calculate the IC₅₀ value by fitting the dose-response data.

Assessing Anticancer Activity in Cell Lines

The cytotoxic effects of novel this compound derivatives on cancer cells can be determined using the MTT assay.[13]

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[13]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[13]

  • Cell Treatment: Treat the cells with serial dilutions of the this compound derivatives for a specified period (e.g., 72-96 hours).[3]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[13]

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[13]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

MTT_Workflow cluster_0 Preparation cluster_1 Treatment cluster_2 Assay cluster_3 Data Analysis A Seed Cells C Treat Cells A->C B Prepare Compound Dilutions B->C D Add MTT Reagent C->D E Incubate D->E F Solubilize Formazan E->F G Read Absorbance F->G H Calculate IC50 G->H

Figure 1: Experimental workflow of the MTT assay for cytotoxicity.

Applications in Inflammatory Diseases

Chronic inflammation is a key contributor to the pathogenesis of numerous diseases. The indazole scaffold is present in commercially available anti-inflammatory drugs like Benzydamine.[7] Derivatives of this compound have also shown promise as anti-inflammatory agents.

Protocol 5: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to assess the anti-inflammatory activity of novel compounds.[14]

Materials:

  • Sprague Dawley rats

  • Carrageenan (1% w/v in saline)

  • Test compounds (this compound derivatives)

  • Vehicle control

  • Standard anti-inflammatory drug (e.g., indomethacin)

  • Plethysmometer or digital caliper

Procedure:

  • Animal Acclimatization: Acclimate the rats to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the test compounds, vehicle, or standard drug to the respective groups of rats (typically via oral or intraperitoneal route).

  • Induction of Inflammation: After a specific pre-treatment time (e.g., 30 minutes), inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.[14]

  • Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or caliper at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[14]

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

AntiInflammatory_Workflow A Administer Test Compound B Inject Carrageenan A->B C Measure Paw Volume at Time Intervals B->C D Calculate % Inhibition C->D

Figure 2: Workflow for the carrageenan-induced paw edema assay.

Potential in Neurodegenerative Disorders

Indazole derivatives are being explored for their therapeutic potential in neurodegenerative diseases such as Parkinson's and Alzheimer's disease.[5][15] They have been shown to inhibit key enzymes like monoamine oxidase (MAO) and glycogen synthase kinase 3 (GSK-3), which are implicated in the pathology of these disorders.[5] The development of isoform-selective JNK3 inhibitors based on the indazole scaffold has also shown promise for the treatment of Parkinson's disease.[16]

Emerging Applications: CRAC Channel Inhibition

Calcium release-activated calcium (CRAC) channels are important regulators of intracellular calcium signaling, and their dysregulation is linked to inflammatory and autoimmune diseases.[17] Indazole analogs have been investigated as CRAC channel inhibitors.

Protocol 6: In Vitro CRAC Channel Inhibition Assay (Fluorescence-Based)

This assay measures the ability of compounds to block calcium influx through CRAC channels.[17]

Materials:

  • Immune cell line (e.g., Jurkat)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Thapsigargin (store-depleting agent)

  • Calcium-containing buffer

  • Test compounds

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader

Procedure:

  • Cell Plating and Dye Loading: Plate the cells in a 96-well plate and load them with a calcium-sensitive dye.

  • Baseline Fluorescence: Record the baseline fluorescence.

  • Store Depletion: Induce endoplasmic reticulum store depletion by adding thapsigargin.

  • Calcium Influx: Add calcium-containing buffer to initiate store-operated calcium entry (SOCE) and record the rise in fluorescence.

  • Compound Treatment: Pre-treat cells with various concentrations of the this compound derivatives before inducing SOCE.

  • Data Analysis: Analyze the data by measuring the peak fluorescence intensity or the area under the curve after calcium addition. Calculate the percent inhibition for each compound concentration.

Conclusion and Future Perspectives

The this compound scaffold continues to be a highly valuable starting point for the development of novel therapeutics. Its synthetic tractability and the diverse biological activities of its derivatives make it an attractive core for medicinal chemists. Future research will likely focus on the development of more potent and selective inhibitors for various targets, as well as the exploration of novel therapeutic applications. The integration of computational chemistry and advanced screening technologies will undoubtedly accelerate the discovery of new drug candidates based on this remarkable heterocyclic system.

References

The Role of the 3-Methyl-1H-Indazole Scaffold in Modern Kinase Inhibitor Design: Application Notes & Protocols

Author: BenchChem Technical Support Team. Date: December 2025

An Application Guide for Drug Discovery Professionals

This guide provides a comprehensive overview of the 3-methyl-1H-indazole scaffold's application in developing potent and selective kinase inhibitors. As a privileged structure in medicinal chemistry, this moiety serves as a foundational building block for a multitude of clinical and preclinical drug candidates.[1][2] We will explore the chemical rationale behind its efficacy, detail its application against key kinase targets, and provide actionable protocols for synthesis and evaluation.

Part 1: Foundational Concepts

The Kinase Superfamily: High-Value Targets in Oncology

Protein kinases are a large family of enzymes that catalyze the phosphorylation of proteins, a fundamental mechanism for regulating cellular processes like growth, differentiation, and apoptosis.[3] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, where it can drive tumor growth, metastasis, and therapeutic resistance.[4][5] This makes kinases a highly attractive class of targets for drug development.

The Indazole Moiety: A Privileged Scaffold for Kinase Inhibition

The indazole core is recognized as a "privileged scaffold," meaning it is a molecular framework capable of binding to multiple biological targets.[1][6] In the context of kinase inhibition, its bicyclic aromatic structure is particularly adept at forming key interactions within the ATP-binding site of various kinases.[2][7] This versatility allows medicinal chemists to use the indazole core as a starting point for developing inhibitors against a wide range of kinase targets.[6]

The 1H-indazole-3-amine structure, for instance, has been identified as a highly effective "hinge-binding" fragment, anchoring the inhibitor to the kinase's hinge region, a critical interaction for potent inhibition.[8]

Strategic Value of the 3-Methyl Substitution

The methyl group at the C3 position of the indazole ring is not merely a passive feature. Its presence can significantly influence the compound's physicochemical properties and binding interactions.[7] While the core indazole provides the primary anchor, the 3-methyl group can contribute to hydrophobic interactions within the ATP pocket, potentially enhancing binding affinity and influencing selectivity across the kinome. Further derivatization at this position, such as with an ethynyl group, has been shown to yield inhibitors of the PI3K pathway.[9][10]

Part 2: Key Kinase Targets & Inhibitor Data

The this compound scaffold has been successfully employed to develop inhibitors for numerous critical oncogenic kinases.

AXL Receptor Tyrosine Kinase

AXL is a receptor tyrosine kinase whose overexpression is implicated in cancer progression, metastasis, and the development of drug resistance.[4][7] As such, AXL is a promising target for cancer therapy.[4] The this compound scaffold serves as a key component in several AXL inhibitors, where it typically occupies the ATP-binding domain.[4][7]

AXL_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Gas6 Gas6 AXL_Receptor AXL Receptor Gas6->AXL_Receptor Binds PI3K PI3K AKT AKT Proliferation Cell Proliferation, Survival, Migration AKT->Proliferation GRB2 GRB2 RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway RAS_RAF_MEK_ERK->Proliferation Inhibitor This compound Inhibitor

Caption: AXL signaling cascade and the point of intervention for this compound inhibitors.

PIM Kinases

The PIM family consists of three serine/threonine kinases (PIM1, PIM2, PIM3) that regulate signaling pathways fundamental to tumorigenesis, making them attractive targets for cancer therapy.[3][11] Derivatives of 3-(pyrazin-2-yl)-1H-indazole have been developed as potent, pan-PIM kinase inhibitors.[11][12]

Compound IDTarget Kinase(s)IC50 (nM)Reference
59a PIM1, PIM2, PIM33, 11, 3[2]
59c PIM1, PIM2, PIM33, 70, 10[2]
PI3K/AKT/mTOR Pathway

This pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[9] Its frequent dysregulation in cancer makes it a prime target for drug development. A series of 3-ethynyl-1H-indazoles has been synthesized and shown to inhibit key components of this pathway, including PI3K, PDK1, and mTOR.[9][10]

Compound IDTarget KinaseIC50 (nM)Reference
10 PI3Kα361[9]
9 PI3Kα1850[9]
6 PI3Kα1050[9]
Other Notable Kinase Targets

The versatility of the indazole scaffold extends to other important kinase families.

  • p21-Activated Kinase 1 (PAK1): Aberrant PAK1 activation is linked to tumor progression. 1H-indazole-3-carboxamide derivatives have been developed as potent and highly selective PAK1 inhibitors.[13][14]

  • Apoptosis Signal-regulating Kinase 1 (ASK1): As a member of the MAPK signaling pathway, ASK1 is involved in cellular stress responses and apoptosis, making it a target for inflammatory diseases.[15]

  • Extracellular Signal-Regulated Kinase (ERK1/2): Indazole amide-based inhibitors have been developed that demonstrate potent inhibition of ERK1/2 enzyme activity.[16]

Part 3: Methodologies & Experimental Protocols

Strategy for Structure-Activity Relationship (SAR) Exploration

The development of potent and selective kinase inhibitors from the this compound scaffold is a systematic process. The core typically serves as an anchor in the kinase hinge region, while modifications at other positions are used to optimize interactions with surrounding pockets and improve drug-like properties.

Common Modification Points:

  • N1-Position: Substitution at this position can be used to engage with the solvent-exposed region, often allowing for the introduction of groups that enhance solubility and permeability.[17]

  • C3-Position: While this guide focuses on the 3-methyl group, exploration of other small substituents can fine-tune potency.[9]

  • C5-Position: This position often points towards the back pocket of the kinase active site. Introducing aryl or other hydrophobic groups via cross-coupling reactions can significantly enhance potency and selectivity.[8][14][17]

SAR_Workflow A Start with Core Scaffold (e.g., this compound) B Synthesize Library of Analogs (Vary R1, R2, R3 groups) A->B Rational Design C Primary Screening: In Vitro Kinase Assay (IC50) B->C D Analyze SAR Data: Identify Key Moieties C->D E Secondary Screening: Cell-Based Assays (e.g., Anti-proliferative) C->E Potent Hits D->B Iterative Design F Selectivity Profiling (Test against panel of kinases) E->F G Lead Optimization: Improve ADME Properties F->G H In Vivo Studies G->H Lead Candidate

Caption: A generalized workflow for the iterative process of SAR-driven lead optimization.

Protocol: Synthesis of a C5-Aryl-Substituted this compound Derivative

This protocol describes a representative Suzuki coupling reaction to install an aryl group at the C5 position of the indazole core, a common strategy for exploring the kinase back pocket. This is adapted from general procedures for indazole synthesis.[18]

Materials:

  • 5-Bromo-3-methyl-1H-indazole

  • Aryl boronic acid (e.g., 4-fluorophenylboronic acid)

  • Palladium(II) acetate [Pd(OAc)2]

  • Cesium fluoride (CsF) or another suitable base

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or DMF)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a dry reaction flask under an inert atmosphere, add 5-Bromo-3-methyl-1H-indazole (1 equivalent), the aryl boronic acid (1.2-1.5 equivalents), and the base (2-3 equivalents).

  • Add the anhydrous, degassed solvent to the flask.

  • Add the palladium catalyst (e.g., Pd(OAc)2, 0.05-0.1 equivalents). If required, a suitable phosphine ligand may also be added.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).[18]

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 5-aryl-3-methyl-1H-indazole derivative.

  • Characterize the final product using NMR spectroscopy (¹H, ¹³C) and mass spectrometry to confirm its structure and purity.

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase. The ADP-Glo™ assay is a luminescent-based assay that measures the amount of ADP produced during the kinase reaction.[19]

Principle: The assay is performed in two steps. First, the kinase reaction is performed, where the kinase phosphorylates a substrate using ATP, generating ADP. After the reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce light. The amount of light generated is directly proportional to the amount of ADP produced, and therefore, to the kinase activity.

Kinase_Assay_Workflow A Prepare Reagents: Kinase, Substrate, ATP, Test Compound Dilutions B Dispense Kinase, Substrate, and Compound to Microplate A->B C Initiate Reaction: Add ATP B->C D Incubate at Controlled Temp (e.g., 30°C) C->D E Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent D->E F Convert ADP to ATP & Detect: Add Kinase Detection Reagent E->F G Measure Luminescence F->G H Data Analysis: Calculate % Inhibition and Determine IC50 G->H

Caption: Step-by-step workflow for determining IC50 values using the ADP-Glo™ assay format.

Procedure:

  • Compound Preparation: Prepare a serial dilution of the this compound test compound in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point dose-response curve.

  • Reaction Setup: In a 384-well microplate, add the following to each well:

    • Target kinase solution

    • Peptide substrate specific to the kinase

    • Test compound dilution (final DMSO concentration should be ≤1%)

    • Control wells should include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Initiate Kinase Reaction: Add ATP to all wells to start the reaction. The final ATP concentration should ideally be at or near the Km value for the specific kinase.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).[6]

  • Stop Reaction: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and consume the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add Kinase Detection Reagent to each well to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control.

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic dose-response curve to determine the IC50 value.

Part 4: Conclusion and Future Perspectives

The this compound scaffold is a validated and highly versatile starting point for the design of kinase inhibitors. Its favorable interactions with the kinase hinge region, combined with multiple sites for synthetic modification, have enabled the development of potent and selective inhibitors against a wide array of clinically relevant kinases.[2][6]

Future efforts will likely focus on leveraging this scaffold to tackle emerging challenges in oncology, such as acquired drug resistance. By applying advanced medicinal chemistry strategies and structure-based drug design, novel this compound derivatives can be developed to inhibit mutant kinases or target novel signaling pathways, further cementing the importance of this privileged structure in the drug discovery pipeline.

References

Experimental Protocols for Regioselective N-Alkylation of Indazoles: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3][4] The biological activity of these compounds is often critically dependent on the substitution pattern of the indazole ring, particularly the position of N-alkylation. The inherent presence of two nucleophilic nitrogen atoms (N-1 and N-2) presents a significant synthetic challenge, frequently leading to mixtures of regioisomers and complicating purification processes.[1][2][5] This comprehensive guide provides detailed, field-proven experimental protocols for the regioselective N-alkylation of indazoles, designed for researchers, scientists, and professionals in drug development. We will delve into the mechanistic rationale behind various synthetic strategies, offering a framework for achieving high selectivity for either the N-1 or N-2 position.

The Crucial Role of Regioselectivity in Indazole Alkylation

The N-alkylation of indazoles is a pivotal transformation in the synthesis of a vast array of biologically active molecules. The choice between N-1 and N-2 alkylation is not trivial, as the resulting regioisomers often exhibit markedly different pharmacological profiles. Therefore, the development of robust and selective alkylation methods is of paramount importance in drug discovery and development campaigns.[2][6]

The regiochemical outcome of indazole alkylation is a delicate interplay of several factors, including:

  • Electronic and Steric Effects of Substituents: The nature and position of substituents on the indazole ring can significantly influence the nucleophilicity of the nitrogen atoms and sterically hinder the approach of the alkylating agent.[1][7]

  • Reaction Conditions: The choice of base, solvent, and temperature plays a critical role in dictating the reaction pathway, often determining whether the reaction is under kinetic or thermodynamic control.[2]

  • Nature of the Alkylating Agent: The reactivity and steric bulk of the alkylating agent also contribute to the observed regioselectivity.[1]

Generally, the 1H-indazole tautomer is thermodynamically more stable than the 2H-tautomer.[4][5][8] This intrinsic stability can be harnessed to favor the formation of the N-1 alkylated product under conditions that allow for equilibration.[2][5] Conversely, conditions that favor kinetic control can lead to the preferential formation of the N-2 isomer.

G cluster_factors Factors Influencing Regioselectivity cluster_outcomes Regiochemical Outcomes Indazole Substrate Indazole Substrate N1-Alkylated Indazole N1-Alkylated Indazole Indazole Substrate->N1-Alkylated Indazole Thermodynamic Control N2-Alkylated Indazole N2-Alkylated Indazole Indazole Substrate->N2-Alkylated Indazole Kinetic Control Reaction Conditions Reaction Conditions Reaction Conditions->N1-Alkylated Indazole Reaction Conditions->N2-Alkylated Indazole Alkylating Agent Alkylating Agent Alkylating Agent->N1-Alkylated Indazole Alkylating Agent->N2-Alkylated Indazole

Caption: Key factors governing the regioselectivity of indazole N-alkylation.

Protocols for Selective N-1 Alkylation

Achieving high selectivity for the N-1 position often relies on conditions that favor the formation of the thermodynamically more stable product.

Method A: Sodium Hydride in Tetrahydrofuran (THF)

This protocol is a widely adopted and reliable method for achieving high N-1 regioselectivity, particularly for indazoles bearing electron-withdrawing groups at the C-3 position.[1][7] The use of a strong, non-nucleophilic base like sodium hydride (NaH) in a non-polar aprotic solvent such as THF is key to this selectivity.[2][7]

Step-by-Step Protocol:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the substituted 1H-indazole (1.0 equiv).[5]

  • Solvent Addition: Add anhydrous THF to dissolve the indazole (typically at a concentration of 0.1–0.2 M).[5]

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.2 equiv) portion-wise.[5][7]

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the sodium salt of the indazole is often observed.[5]

  • Alkylation: Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1–1.5 equiv) dropwise to the suspension at room temperature.[5]

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]

  • Quenching: Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[7]

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3x).[7]

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[7]

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the N-1 alkylated indazole.[7]

Method B: Cesium Carbonate in Dioxane

This method provides an alternative for achieving N-1 selectivity, particularly with substrates like methyl 5-bromo-1H-indazole-3-carboxylate.[7]

Step-by-Step Protocol:

  • Setup: In a sealed vial or flask, combine the indazole (1.0 equiv) and cesium carbonate (Cs₂CO₃, 2.0 equiv) in dioxane (e.g., 0.1 M concentration).[7]

  • Electrophile Addition: Add the alkyl tosylate (1.5 equiv).[7]

  • Heating: Heat the reaction mixture to 90 °C.[7]

  • Reaction Time: Stir for 2 hours or until reaction completion is confirmed by LC-MS.[7]

  • Workup: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.[7]

  • Purification: Dry the combined organic layers over Na₂SO₄, concentrate, and purify via silica gel chromatography to yield the N-1 substituted product.[7]

Protocols for Selective N-2 Alkylation

Selectivity for the N-2 position often requires conditions that favor kinetic control or employ specific catalytic systems.

Method A: Triflic Acid (TfOH) Catalyzed Alkylation with Diazo Compounds

This modern, metal-free approach offers excellent yields and high N-2 regioselectivity (N-2/N-1 ratios up to 100/0).[5][9]

Step-by-Step Protocol:

  • Preparation: To a solution of the 1H-indazole (1.0 equiv) in a suitable anhydrous solvent (e.g., dichloromethane, DCM), add the diazo compound (1.2 equiv).[5]

  • Catalyst Addition: Cool the solution to 0 °C and add triflic acid (TfOH, 0.1–0.2 equiv) dropwise.[5]

  • Reaction: Stir the mixture at room temperature until the reaction is complete, as monitored by TLC.[5]

  • Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[5]

  • Extraction: Separate the layers and extract the aqueous phase with DCM.[5]

  • Drying and Concentration: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo.[5]

  • Purification: Purify the residue by column chromatography to yield the pure N-2 alkylated product.[5]

Method B: Mitsunobu Reaction

The Mitsunobu reaction is a well-established method that shows a strong preference for the formation of the N-2 regioisomer.[2][5] For example, the alkylation of methyl 1H-indazole-3-carboxylate with n-pentanol under Mitsunobu conditions resulted in an N-1:N-2 ratio of 1:2.5.[2][8]

Step-by-Step Protocol:

  • Preparation: Dissolve the 1H-indazole (1.0 equiv), the alcohol (1.5 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF.[5]

  • Reagent Addition: Cool the solution to 0 °C and add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv) dropwise.[5]

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.[5]

  • Concentration: Remove the solvent under reduced pressure.[5]

  • Purification: Purify the crude mixture directly by flash column chromatography to separate the N-1 and N-2 isomers.[5]

Non-Selective Alkylation and Other Methodologies

In some instances, particularly when using weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents such as N,N-dimethylformamide (DMF), the alkylation of indazoles can result in a mixture of N-1 and N-2 isomers.[5] While not ideal for achieving high selectivity, this method is straightforward and can be useful if the isomers are readily separable.[5]

Potassium Carbonate in DMF

Step-by-Step Protocol:

  • Preparation: Suspend the 1H-indazole (1.0 equiv) and anhydrous potassium carbonate (K₂CO₃, 1.1–2.0 equiv) in anhydrous DMF.[5]

  • Alkylation: Add the alkyl halide (1.1 equiv) to the suspension.[5]

  • Reaction: Stir the mixture at room temperature or heat as required (e.g., overnight).[5]

  • Workup: Pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).[5]

Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis offers a green and efficient alternative for N-alkylation, often allowing for the use of milder bases and a wider range of solvents.[10][11] This technique can be particularly advantageous for large-scale synthesis.[12]

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and improved reproducibility.[13][14][15] This technology can be effectively applied to the N-alkylation of indazoles, providing a more sustainable and efficient synthetic route.[13][16]

G Start Start Indazole Indazole Start->Indazole Base & Solvent Selection Base & Solvent Selection Indazole->Base & Solvent Selection N1-Selective Conditions N1-Selective Conditions Base & Solvent Selection->N1-Selective Conditions NaH/THF N2-Selective Conditions N2-Selective Conditions Base & Solvent Selection->N2-Selective Conditions TfOH/Diazo or Mitsunobu Mixed Isomers Mixed Isomers Base & Solvent Selection->Mixed Isomers K2CO3/DMF Alkylation Alkylation N1-Selective Conditions->Alkylation N2-Selective Conditions->Alkylation Mixed Isomers->Alkylation Workup & Purification Workup & Purification Alkylation->Workup & Purification End End Workup & Purification->End

Caption: General experimental workflow for the N-alkylation of indazoles.

Comparative Data on Regioselectivity

The following table summarizes the regioselectivity observed for the N-alkylation of various indazoles under different reaction conditions.

Indazole SubstrateAlkylating AgentBaseSolventN1:N2 RatioReference
3-Carboxymethyl-1H-indazoleAlkyl bromideNaHTHF>99:1[1]
3-tert-Butyl-1H-indazoleAlkyl bromideNaHTHF>99:1[1]
3-COMe-1H-indazoleAlkyl bromideNaHTHF>99:1[1]
3-Carboxamide-1H-indazoleAlkyl bromideNaHTHF>99:1[1]
7-NO₂-1H-indazoleAlkyl bromideNaHTHFHighly N-2 selective (≥96%)[1][2]
7-CO₂Me-1H-indazoleAlkyl bromideNaHTHFHighly N-2 selective (≥96%)[1][2]
Methyl 1H-indazole-3-carboxylaten-PentanolPPh₃/DIADTHF1:2.5[2][8]
1H-IndazoleDiazo compoundsTfOHDCMUp to 0:100[5][9]
1H-IndazoleIsobutyl bromideK₂CO₃DMF58:42[17]

Conclusion

The regioselective N-alkylation of indazoles is a critical and often challenging step in the synthesis of medicinally important compounds. By carefully selecting the appropriate reaction conditions, including the base, solvent, and alkylating agent, it is possible to achieve high selectivity for either the N-1 or N-2 position. This guide provides a range of validated protocols and a mechanistic framework to empower researchers in the rational design and execution of their synthetic strategies, ultimately accelerating the drug discovery and development process.

References

A Comprehensive Guide to Determining the Solubility of 3-methyl-1H-indazole in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-1H-indazole is a pivotal heterocyclic building block in medicinal chemistry and materials science, frequently appearing as a core scaffold in active pharmaceutical ingredients (APIs).[1] Its solubility in various organic solvents is a critical physicochemical parameter that dictates process efficiency in synthesis, purification, formulation, and ultimately, bioavailability.[2][3] This application note provides a comprehensive, field-proven guide for accurately determining the thermodynamic (equilibrium) solubility of this compound. We present a detailed protocol based on the gold-standard isothermal saturation shake-flask method, coupled with robust High-Performance Liquid Chromatography (HPLC) for quantification.[4][5] This guide emphasizes the causality behind experimental choices, offers insights into data interpretation, and provides a framework for generating reliable and reproducible solubility data essential for drug development and process chemistry.

Introduction: The "Why" of Solubility

In pharmaceutical development, understanding a compound's solubility is not merely an academic exercise; it is a cornerstone of process development and formulation science.[6] For a molecule like this compound, solubility data governs:

  • Reaction Kinetics: Most chemical reactions are carried out in solution to ensure reactants are in the same phase, allowing for effective molecular collision and transformation.

  • Crystallization and Purification: Selecting an appropriate solvent system—one where the compound has high solubility at elevated temperatures but low solubility at cooler temperatures—is fundamental to effective purification by recrystallization.[2]

  • Formulation Development: The ability to dissolve the API in a suitable solvent is the first step in creating viable dosage forms, from oral solutions to injectable preparations.[7][8]

  • Predictive Modeling: Experimental solubility data is used to validate and refine computational models, such as COSMO-RS, which can accelerate solvent screening for new compounds.[7]

This compound (C₈H₈N₂, MW: 132.16 g/mol ) is a moderately polar molecule.[9] Its structure contains a bicyclic aromatic system, a hydrophobic methyl group, and a pyrazole ring with both a hydrogen bond donor (N-H) and acceptor (N) site. This amphiphilic nature suggests a complex solubility profile, making experimental determination essential.

The Principle of Isothermal Saturation

To generate meaningful and thermodynamically relevant data, we must measure the equilibrium solubility . This is defined as the maximum concentration of a solute that can be dissolved in a solvent at a specific temperature and pressure, when the solution is in equilibrium with an excess of the solid solute.[5] The most reliable technique for this is the isothermal saturation method , often referred to as the shake-flask method.[4][10]

The core principle is to create a saturated solution by agitating an excess amount of the solid compound in the chosen solvent at a constant temperature for a sufficient duration to reach equilibrium. Once equilibrium is established, the solid and liquid phases are separated, and the concentration of the dissolved compound in the liquid phase is measured. Demonstrating that equilibrium has been reached is a critical, self-validating step of the protocol.[11]

Strategic Solvent Selection

The choice of solvents is critical and should be guided by both chemical principles and practical, industry-relevant considerations. Solvents can be categorized by their polarity and their classification in pharmaceutical manufacturing guidelines, such as those from the International Council for Harmonisation (ICH).[8][12]

A recommended starting panel of solvents could include:

Solvent Name Class (ICH Q3C) Type Rationale
Water -Polar ProticBaseline for aqueous solubility.
Ethanol Class 3Polar ProticCommon, low-toxicity solvent in formulations.[8]
Isopropanol Class 3Polar ProticAlternative alcohol with slightly different polarity.
Acetone Class 3Dipolar AproticVersatile ketone used in synthesis and cleaning.[6]
Ethyl Acetate Class 3Dipolar AproticCommon ester for extraction and chromatography.
Acetonitrile Class 2Dipolar AproticCommon solvent for analysis (HPLC) and synthesis.
Dichloromethane Class 2Dipolar AproticA less polar solvent, useful for specific syntheses.
Toluene Class 2Nonpolar AproticRepresents aromatic hydrocarbon solvents.
Heptane/Hexane Class 3Nonpolar AproticRepresents aliphatic hydrocarbon solvents.

Detailed Experimental Protocol: Isothermal Saturation Method

This protocol details the steps to reliably measure the solubility of this compound.

Materials and Reagents
  • Solute: this compound (purity >98%)

  • Solvents: HPLC-grade or equivalent purity solvents from the selected panel.

  • Equipment:

    • Analytical balance (4 decimal places)

    • 2-8 mL glass vials with PTFE-lined screw caps

    • Orbital shaker with temperature control or a thermostatted water bath with magnetic stirrers

    • Syringes (1-5 mL)

    • Syringe filters (0.22 µm or 0.45 µm, PTFE or other chemically resistant membrane)

    • Volumetric flasks and pipettes for dilutions

    • HPLC system with a UV detector

    • Autosampler vials

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_analysis Phase 3: Sampling & Analysis A 1. Add Excess Solid Weigh ~20 mg of this compound into a labeled glass vial. B 2. Add Solvent Add a known volume (e.g., 2 mL) of the test solvent. A->B C 3. Agitate at Constant T Place vials in an orbital shaker at 25°C (298.15 K) for 24-48h. B->C D 4. Verify Equilibrium Check for undissolved solid. (Optional: test samples at 24h and 48h). C->D E 5. Sample & Filter Withdraw supernatant and immediately filter through a 0.22 µm syringe filter. D->E F 6. Dilute Accurately Perform a precise serial dilution into the mobile phase. E->F G 7. Quantify by HPLC Inject the diluted sample and analyze against a calibration curve. F->G H 8. Calculate Solubility Use dilution factor to determine the original concentration. G->H

Caption: Workflow for the Isothermal Saturation Solubility Protocol.

Step-by-Step Methodology
  • Preparation of Vials: Add an excess of solid this compound (e.g., 15-20 mg) to a series of 4 mL glass vials. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.[5]

  • Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial.

  • Equilibration: Tightly cap the vials. Place them in an orbital shaker or stirring plate set to a constant temperature (e.g., 25 °C / 298.15 K). Agitate the samples for at least 24 hours.

    • Expert Insight (Trustworthiness): True thermodynamic equilibrium can be slow to achieve. For a robust measurement, it is recommended to take samples at multiple time points (e.g., 24h and 48h). If the measured concentration does not change between these points, equilibrium has likely been reached.[11]

  • Sample Collection and Filtration: After equilibration, allow the vials to stand undisturbed for 30 minutes in the same temperature-controlled environment to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a 0.22 µm or 0.45 µm syringe filter into a clean vial.

    • Causality: This filtration step is critical to remove all undissolved microscopic particles, which would otherwise lead to a gross overestimation of solubility.[13] The filter material must be chemically compatible with the solvent.

  • Dilution: Perform an accurate, pre-planned serial dilution of the filtered saturate. The sample must be diluted into a solvent (typically the HPLC mobile phase) to bring its concentration within the linear range of the analytical calibration curve. Record the dilution factor precisely.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV method as described in Section 5.

Analytical Quantification by HPLC-UV

High-Performance Liquid Chromatography with UV detection is the preferred method for its specificity and sensitivity, especially when dealing with a variety of solvents.[3][14]

  • Instrumentation: An HPLC system with a UV-Vis detector (e.g., Agilent 1100 or similar).[3]

  • Column: A standard C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

  • Mobile Phase: A mixture of acetonitrile and water or methanol and water is common. An isocratic method is often sufficient. For this compound, a mobile phase of 50:50 Acetonitrile:Water should provide good peak shape and retention.

  • Detection: this compound contains an aromatic system and should have a strong UV absorbance. A wavelength of ~254 nm or ~280 nm is a typical starting point; for best results, determine the λ-max by running a UV scan.

  • Calibration Curve:

    • Prepare a high-concentration stock solution of this compound in the mobile phase (e.g., 1 mg/mL).

    • Perform serial dilutions to create a series of at least five calibration standards spanning the expected concentration range of your diluted samples (e.g., 0.1 to 50 µg/mL).

    • Inject each standard and plot the peak area versus concentration.

    • Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R² > 0.995).[14]

Data Analysis and Presentation

Calculation

The solubility is calculated from the concentration determined by HPLC, accounting for the dilution factor.

Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor

To convert to molarity (mol/L):

Solubility (mol/L) = [Solubility (mg/mL) / 132.16 ( g/mol )] × 1000

Example Data Presentation

The results should be summarized in a clear, tabular format. The following is an illustrative example.

Solvent Solvent Class Temperature (K) Solubility (mg/mL) Solubility (mol/L)
HeptaneNonpolar Aprotic298.15< 0.1< 0.0008
TolueneNonpolar Aprotic298.1515.20.115
Ethyl AcetateDipolar Aprotic298.1585.50.647
AcetoneDipolar Aprotic298.15155.31.175
EthanolPolar Protic298.15210.81.595
WaterPolar Protic298.151.20.009
Interpreting Solubility Trends

The solubility of a compound is governed by the principle of "like dissolves like".[15] The interplay between the solute's properties and the solvent's properties determines the outcome.

G cluster_solute Solute: this compound cluster_solvents Solvent Classes cluster_solubility Expected Solubility Trend Solute Moderately Polar H-Bond Donor/Acceptor Solvents Polar Protic (e.g., Ethanol) Dipolar Aprotic (e.g., Acetone) Non-Polar (e.g., Heptane) Solute:f1->Solvents:f0 Strong H-Bonding Interaction Solute:f0->Solvents:f1 Favorable Dipole-Dipole Interaction Solute:f0->Solvents:f2 Mismatched Polarity (Unfavorable) Solubility High Moderate Low Solvents:f0->Solubility:f0 Solvents:f1->Solubility:f1 Solvents:f2->Solubility:f2

Caption: Relationship between solvent class and expected solubility.

  • Polar Protic Solvents (e.g., Ethanol): These solvents can engage in hydrogen bonding with both the N-H donor and the N acceptor of the indazole ring, leading to high solubility.

  • Dipolar Aprotic Solvents (e.g., Acetone): These solvents have strong dipoles that can interact favorably with the polar indazole ring, but they lack H-bond donor capabilities, often resulting in moderate to high solubility.

  • Non-Polar Solvents (e.g., Heptane): The significant mismatch in polarity results in weak solute-solvent interactions, leading to very low solubility.

Safety Precautions

  • Always consult the Safety Data Sheet (SDS) for this compound and all solvents before use.[16]

  • This compound is classified as harmful if swallowed (Acute Tox. 4) and may cause skin and eye irritation.[9][17]

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemically resistant gloves.

References

HPLC and TLC analysis of 3-methyl-1H-indazole reactions

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Chromatographic Analysis of 3-Methyl-1H-Indazole Reactions

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a privileged heterocyclic scaffold fundamental to the synthesis of numerous pharmacologically active agents, including kinase inhibitors used in oncology.[1][2] The synthetic derivatization of the indazole core, particularly through N-alkylation, is a critical step in drug discovery, but it often yields a mixture of N1 and N2 regioisomers.[1][3][4][5] The distinct biological activities of these isomers necessitate robust, reliable, and validated analytical methods to monitor reaction progress, assess product purity, and quantify isomeric ratios. This document provides a comprehensive guide with detailed protocols for the analysis of this compound reactions using Thin-Layer Chromatography (TLC) for rapid, qualitative reaction monitoring and High-Performance Liquid Chromatography (HPLC) for quantitative purity and isomer analysis.

Introduction: The Analytical Imperative in Indazole Chemistry

The indazole ring system features two nucleophilic nitrogen atoms (N1 and N2), leading to potential tautomerism and the formation of regioisomers during substitution reactions like N-alkylation.[2][6] The 1H-tautomer is generally more thermodynamically stable.[5][6] However, reaction conditions (base, solvent, temperature) can be tuned to favor either the thermodynamic (N1) or kinetic (N2) product.[1][4][5] Consequently, precise analytical control is not merely a quality check but an essential tool for process development and optimization.

  • Thin-Layer Chromatography (TLC): Serves as a rapid, cost-effective method for real-time reaction monitoring. It allows chemists to qualitatively assess the consumption of starting materials and the formation of products at the bench.[7][8]

  • High-Performance Liquid Chromatography (HPLC): Provides high-resolution separation, enabling the accurate quantification of the starting material, products, and critical regioisomers.[9][10] A validated HPLC method is indispensable for determining the final purity of an active pharmaceutical ingredient (API) intermediate.[11][12][13]

This guide will use the N-alkylation of this compound as a model reaction to illustrate these indispensable analytical techniques.

Part I: Thin-Layer Chromatography (TLC) for Reaction Monitoring

TLC is an indispensable tool for quickly visualizing the progress of a chemical reaction. By separating components based on polarity, it provides an instant snapshot of the relative amounts of starting material and product(s).[8]

The Causality Behind TLC Choices
  • Stationary Phase: Silica gel (SiO₂) is the standard choice. Its slightly acidic surface interacts with polar functional groups, slowing their movement up the plate.[8] For highly base-sensitive compounds, neutral alumina can be an alternative.[8]

  • Mobile Phase (Eluent): The choice of eluent is critical for achieving good separation.[14] A mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) is common. By varying their ratio, the polarity of the mobile phase is adjusted to achieve optimal separation, ideally with R_f values between 0.2 and 0.8.[8]

  • Visualization: Since many indazole derivatives are aromatic, they are readily visualized under UV light (254 nm). For compounds that are not UV-active or for better visualization, chemical stains like Ceric Ammonium Molybdate (CAM) can be used, which react with functional groups to produce colored spots upon heating.[8]

Experimental Protocol: Monitoring N-Alkylation of this compound

This protocol describes how to monitor the conversion of this compound to its N-alkylated products.

  • Plate Preparation: Use a silica gel 60 F254 TLC plate. With a pencil, gently draw a light origin line about 1 cm from the bottom.

  • Sample Application:

    • Lane 1 (Starting Material - SM): Dissolve a small amount of this compound in a volatile solvent (e.g., ethyl acetate). Use a capillary tube to apply a small spot onto the origin line in the first lane.

    • Lane 2 (Co-spot - C): Apply a spot of the starting material as in Lane 1. Directly on top of it, carefully apply a spot of the reaction mixture. This lane is crucial for confirming the identity of the starting material spot in the reaction lane.

    • Lane 3 (Reaction Mixture - R): Use a capillary tube to take a small aliquot from your ongoing reaction and spot it in the third lane.

  • Development:

    • Prepare a developing chamber by adding a suitable mobile phase (e.g., 7:3 Hexanes:Ethyl Acetate) to a depth of about 0.5 cm.

    • To ensure the chamber atmosphere is saturated with solvent vapors, which leads to better and more reproducible chromatograms, line the chamber with a piece of filter paper soaked in the eluent.[14]

    • Carefully place the TLC plate into the chamber, ensuring the solvent level is below the origin line. Cover the chamber and allow the solvent to ascend the plate.

    • When the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil.

  • Visualization & Interpretation:

    • Allow the solvent to evaporate completely.

    • Visualize the plate under a UV lamp (254 nm) and circle the observed spots with a pencil.

    • Analysis: The starting material is typically more polar than the N-alkylated products due to the N-H bond. Therefore, the spot for this compound will have a lower Retention Factor (R_f) than the product spots. As the reaction progresses, the SM spot in the 'R' lane will diminish, and the product spot(s) will intensify. The reaction is considered complete when the SM spot is no longer visible in the reaction mixture lane.

    • Calculate the R_f value for each spot: R_f = (Distance traveled by the spot) / (Distance traveled by the solvent front).

Visualization & Data

TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_analysis Analysis plate 1. Prepare Silica Plate spot 2. Spot SM, Co-spot, Reaction plate->spot chamber 3. Place in Saturated Chamber spot->chamber elute 4. Elute with Mobile Phase chamber->elute dry 5. Dry Plate elute->dry visualize 6. Visualize (UV/Stain) dry->visualize interpret 7. Interpret R_f & Completion visualize->interpret

CompoundTypical R_f (7:3 Hexanes:EtOAc)Notes
This compound (SM)~ 0.30More polar due to the N-H group, leading to stronger interaction with silica.
N1-Alkyl-3-methyl-indazole~ 0.55Less polar than the starting material.
N2-Alkyl-3-methyl-indazole~ 0.60Often slightly less polar than the N1 isomer, but may be difficult to resolve from the N1 isomer by TLC alone.[15]

Part II: HPLC for Purity and Isomer Analysis

While TLC is excellent for monitoring, HPLC is the gold standard for quantitative analysis. For indazole reactions, its primary roles are to determine the purity of the final product and, critically, to separate and quantify the N1 and N2 regioisomers, which often have very similar polarities.[9][15][16]

The Causality Behind HPLC Choices
  • Mode and Stationary Phase: Reversed-Phase HPLC (RP-HPLC) is the most common and effective mode. A C18 (octadecylsilyl) column is the workhorse for separating moderately polar compounds like indazole derivatives. The non-polar stationary phase retains compounds based on their hydrophobicity.[9][17]

  • Mobile Phase: A mixture of water and an organic solvent, typically acetonitrile or methanol, is used.[17] Adding a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase is crucial. It protonates acidic silanol groups on the silica backbone and suppresses the ionization of the analytes, resulting in sharper, more symmetrical peaks.[9]

  • Elution Method: A gradient elution, where the proportion of the organic solvent is increased over time, is often superior to an isocratic (constant composition) method. A gradient allows for the elution of compounds with a wider range of polarities and provides better resolution between closely eluting peaks, such as the N1 and N2 isomers.

  • Detection: A UV-Vis detector is used, typically set at a wavelength where the aromatic indazole core has strong absorbance, such as 254 nm, to ensure high sensitivity.[9][17]

Experimental Protocol: Purity and Isomer Ratio by RP-HPLC
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the crude reaction product or purified sample.

    • Dissolve the sample in 1.0 mL of a suitable diluent (e.g., 50:50 Acetonitrile:Water) to create a 1 mg/mL stock solution.

    • Vortex or sonicate briefly to ensure complete dissolution.[9]

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter that could damage the column or instrument.[9]

  • HPLC System and Method Parameters:

    • Set up the HPLC system according to the parameters in the table below.

    • Equilibrate the column with the initial mobile phase conditions for at least 10-15 minutes or until a stable baseline is achieved.

  • Data Acquisition and Analysis:

    • Inject 5-10 µL of the prepared sample into the HPLC system.

    • Acquire the chromatogram for the duration of the run.

    • Integrate the peaks in the resulting chromatogram.

    • Purity Calculation: The purity is typically calculated using the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) * 100.

    • Isomer Ratio: The ratio of N1 to N2 isomers is calculated from their respective peak areas: N1:N2 Ratio = (Area of N1 Peak) / (Area of N2 Peak).

Visualization & Data

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh 1. Weigh Sample (~1 mg) dissolve 2. Dissolve in Diluent (1 mL) weigh->dissolve filter 3. Filter (0.45 µm) dissolve->filter inject 4. Inject into HPLC filter->inject separate 5. Separate on C18 Column inject->separate detect 6. Detect by UV (254 nm) separate->detect integrate 7. Integrate Chromatogram detect->integrate calculate 8. Calculate Purity & Isomer Ratio integrate->calculate report 9. Generate Report calculate->report

ParameterRecommended SettingRationale
Column C18, 250 x 4.6 mm, 5 µmStandard for reversed-phase separation of small organic molecules.[9][17][18]
Mobile Phase A Water + 0.1% Formic AcidAqueous phase; acid improves peak shape.[9]
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic phase; acid improves peak shape.[9]
Gradient 5% B to 95% B over 20 minEnsures elution of both polar and non-polar components and resolves closely related isomers.
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 254 nmWavelength of high absorbance for the indazole aromatic system.[9][17]
Injection Vol. 5 µL
CompoundTypical Retention Time (min)
This compound~ 8.5
N1-Alkyl-3-methyl-indazole~ 12.1
N2-Alkyl-3-methyl-indazole~ 12.5

Note: Absolute retention times will vary based on the specific alkyl group, HPLC system, and column used. The N2 isomer is often slightly more retained than the N1 isomer in typical RP-HPLC conditions.

Part III: Principles of Method Validation

For use in a regulated drug development environment, any analytical method must be validated to ensure it is fit for its intended purpose.[19] Validation demonstrates that the method is reliable, reproducible, and accurate for the analysis of a specific substance.[12][13][20]

Key validation parameters, as defined by the International Council for Harmonisation (ICH) guidelines, include:[12][19]

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components (impurities, degradation products, matrix components).[13] This is demonstrated by showing that there is no interference at the retention time of the main peak.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. This is typically assessed by a series of 5-6 concentrations and evaluating the correlation coefficient (r²) of the calibration curve, which should be ≥ 0.999.

  • Accuracy: The closeness of the test results to the true value. It is often determined by analyzing a sample with a known concentration (a reference standard) and calculating the percent recovery.[12]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day, different analysts), and reproducibility (between laboratories).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ). These are critical for impurity analysis.[13]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature), providing an indication of its reliability during normal usage.[19]

A full validation protocol is beyond the scope of this note, but adherence to these principles is mandatory for methods used in quality control and regulatory submissions.

Conclusion

The effective synthesis of this compound derivatives is critically dependent on the rigorous application of chromatographic techniques. TLC provides the essential real-time feedback needed for reaction optimization at the bench, while a well-developed and validated RP-HPLC method is the ultimate arbiter of product quality, providing the high-resolution data required to confirm purity and resolve challenging regioisomers. Together, these methods form a robust analytical framework that supports the entire lifecycle of drug development, from initial discovery to final quality control.

References

Application Notes and Protocols for In Vitro Antiproliferative Assays of Indazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Authored by: Senior Application Scientist, Advanced Therapeutics Division

Date: December 30, 2025
Abstract

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved anticancer agents such as axitinib and pazopanib.[1][2][3] These compounds often exert their effects by targeting key regulators of cell proliferation, such as protein kinases.[3][4][5] Consequently, robust and reproducible in vitro antiproliferative assays are fundamental to the discovery and development of novel indazole-based therapeutics. This guide provides a comprehensive overview of commonly employed assays, detailing not only the step-by-step protocols but also the underlying principles and critical considerations for their successful implementation. We aim to equip researchers, scientists, and drug development professionals with the necessary knowledge to design, execute, and interpret these essential experiments.

Introduction: The Significance of Indazoles in Oncology

Indazole-containing compounds have emerged as a significant class of therapeutics in oncology, largely due to their ability to function as kinase inhibitors.[4][6] Protein kinases play a pivotal role in cell signaling pathways that govern cell growth, differentiation, and survival.[5] Dysregulation of these pathways is a hallmark of cancer, making kinases attractive targets for therapeutic intervention.[7] Indazole derivatives have been successfully developed to target various kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Aurora kinases, thereby inhibiting tumor angiogenesis and proliferation.[3][5]

The initial assessment of a novel indazole compound's potential as an anticancer agent invariably begins with in vitro antiproliferative assays.[8] These assays serve as the first-line screen to determine a compound's efficacy in inhibiting cancer cell growth and to establish a dose-response relationship.[9] The data generated from these assays, particularly the half-maximal inhibitory concentration (IC50), are critical for lead optimization and for making go/no-go decisions in the drug discovery pipeline.

Choosing the Right Antiproliferative Assay: A Decision Framework

The selection of an appropriate antiproliferative assay is contingent upon several factors, including the specific research question, the cell type, the compound's mechanism of action, and available resources.[8][10] A multi-assay approach is often recommended to obtain a comprehensive understanding of a compound's biological activity.

Table 1: Comparison of Common Antiproliferative Assays
Assay Principle Endpoint Measured Advantages Disadvantages
MTT Assay Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases.Metabolic activity (indirectly cell viability).[11]Inexpensive, well-established, high-throughput compatible.[12]Can be affected by compounds that alter mitochondrial respiration; requires a solubilization step.[11]
SRB Assay Staining of total cellular protein with sulforhodamine B.[13]Total biomass (indirectly cell number).[14]Inexpensive, reproducible, less affected by metabolic changes, endpoint is stable.[13]Fixation step required; may not distinguish between cytostatic and cytotoxic effects.[15]
Colony Formation Assay Ability of a single cell to proliferate into a colony.[16]Long-term cell survival and reproductive integrity.[17][18]"Gold standard" for assessing clonogenic survival; distinguishes between cytostatic and cytotoxic effects.[16]Time-consuming (1-3 weeks), lower throughput, manual counting can be subjective.[17][18]
Cell Cycle Analysis Staining of DNA with a fluorescent dye (e.g., Propidium Iodide) and analysis by flow cytometry.[19]Distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).Provides mechanistic insights into how a compound affects cell cycle progression.[20]Requires specialized equipment (flow cytometer), more complex data analysis.[21]
Apoptosis Assay Detection of markers of programmed cell death (e.g., Annexin V binding to phosphatidylserine).Induction of apoptosis.[22]Provides specific information on the mode of cell death.[23]Requires flow cytometry; may not capture other forms of cell death.[24]
Detailed Protocols and Methodologies
3.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a widely used colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[11][12]

MTT_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Data Analysis A 1. Seed Cells in 96-well Plate B 2. Allow Cells to Adhere (24h) A->B C 3. Prepare Serial Dilutions of Indazole Compound D 4. Treat Cells with Compound (e.g., 48-72h) C->D E 5. Add MTT Reagent D->E F 6. Incubate (2-4h) E->F G 7. Solubilize Formazan Crystals F->G H 8. Read Absorbance (570 nm) G->H I 9. Calculate % Viability & IC50 H->I

MTT Assay Workflow Diagram.
  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.[11]

  • Compound Treatment: Prepare serial dilutions of the indazole compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated (e.g., DMSO) and untreated controls.[14]

  • Incubation: Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[25]

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.[14]

3.2. Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay based on the binding of the bright pink aminoxanthene dye, Sulforhodamine B, to basic amino acid residues of cellular proteins under mildly acidic conditions.[13][14] The amount of bound dye is directly proportional to the total protein mass, and thus to the cell number.

SRB_Workflow cluster_prep Preparation & Treatment cluster_fix Fixation cluster_stain Staining cluster_analysis Data Analysis A 1. Seed & Treat Cells B 2. Fix Cells with Cold TCA A->B C 3. Incubate (1h at 4°C) B->C D 4. Wash & Air Dry C->D E 5. Stain with SRB Solution D->E F 6. Wash with Acetic Acid E->F G 7. Air Dry & Solubilize Dye F->G H 8. Read Absorbance (510-565 nm) G->H I 9. Calculate % Viability & IC50 H->I

SRB Assay Workflow Diagram.
  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.

  • Cell Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.[15]

  • Washing: Carefully wash the plates five times with slow-running tap water and allow them to air dry.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[15]

  • Removal of Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.[15]

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well.[15]

  • Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at approximately 565 nm.[26]

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

3.3. Colony Formation (Clonogenic) Assay

This assay assesses the ability of a single cell to undergo indefinite proliferation and form a colony.[16] It is considered the gold standard for measuring the long-term effects of cytotoxic agents on cell survival and reproductive capability.[16][17]

  • Cell Seeding: Plate a low, predetermined number of cells (e.g., 200-1000 cells/well) in 6-well plates.[27]

  • Compound Treatment: Allow cells to attach for a few hours, then treat with the indazole compound for a specified period (e.g., 24 hours).

  • Incubation: Remove the compound-containing medium, wash with PBS, and add fresh medium. Incubate for 1-3 weeks, until visible colonies are formed in the control wells.[17]

  • Fixation and Staining: Aspirate the medium, wash with PBS, and fix the colonies with a solution like 10% formalin or pure methanol. Stain with a 0.5% crystal violet solution.

  • Colony Counting: Wash the plates with water and allow them to dry. Count the number of colonies (typically defined as a cluster of at least 50 cells).[17]

  • Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment condition to assess the compound's long-term antiproliferative effect.

Mechanistic Insights: Beyond Proliferation

While the primary antiproliferative assays provide crucial data on a compound's efficacy, further investigation into the mechanism of action is often necessary. Indazole compounds frequently induce cell cycle arrest or apoptosis.[28][29]

4.1. Cell Cycle Analysis by Flow Cytometry

This technique quantifies the DNA content of individual cells, allowing for their distribution across the different phases of the cell cycle (G0/G1, S, and G2/M) to be determined.[19] Treatment with an effective antiproliferative agent often leads to an accumulation of cells in a specific phase, indicating cell cycle arrest.

CellCycle_Workflow A 1. Treat Cells with Indazole Compound B 2. Harvest & Wash Cells A->B C 3. Fix Cells in Cold Ethanol B->C D 4. Stain with Propidium Iodide (PI) & RNase C->D E 5. Acquire Data on Flow Cytometer D->E F 6. Analyze DNA Content Histograms E->F

Cell Cycle Analysis Workflow.
  • Cell Treatment and Harvesting: Treat cells with the indazole compound for the desired time. Harvest both adherent and floating cells.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Cells can be stored at -20°C.[20]

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing a DNA-binding dye like propidium iodide (PI) and RNase A (to prevent staining of double-stranded RNA).[21][30]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content.

  • Data Analysis: Generate DNA content histograms to visualize the cell cycle distribution and quantify the percentage of cells in each phase.[30]

4.2. Apoptosis Detection by Annexin V/PI Staining

Apoptosis, or programmed cell death, is a common mechanism by which anticancer drugs eliminate tumor cells.[22] The Annexin V/PI assay is a widely used method to detect and quantify apoptosis. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[23] Propidium iodide (PI) is used as a counterstain to identify necrotic cells with compromised membrane integrity.[22]

  • Annexin V- / PI-: Viable cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic or necrotic cells

  • Annexin V- / PI+: Necrotic cells (often due to mechanical injury)[22]

Data Interpretation and Validation

For any in vitro assay, robust data analysis and validation are paramount.[9]

  • IC50 Determination: The IC50 value, the concentration of a compound that inhibits a biological process by 50%, should be calculated from a sigmoidal dose-response curve with a sufficient number of data points.

  • Selectivity Index (SI): To assess the potential for therapeutic window, it is crucial to test the indazole compounds on non-malignant cell lines. The SI is calculated as the ratio of the IC50 in normal cells to the IC50 in cancer cells. A higher SI value is desirable.[31]

  • Reproducibility: All experiments should be performed with appropriate biological and technical replicates to ensure the reproducibility of the results.

Conclusion

The in vitro antiproliferative assays described herein are indispensable tools in the preclinical evaluation of novel indazole compounds. A thoughtful and systematic approach, beginning with broad screening assays like MTT or SRB and progressing to more mechanistic studies such as cell cycle and apoptosis analysis, will provide a comprehensive understanding of a compound's anticancer potential. By adhering to the detailed protocols and understanding the principles behind each assay, researchers can generate high-quality, reliable data to guide the development of the next generation of indazole-based cancer therapeutics.

References

Screening for Antimicrobial Activity of 3-Methyl-1H-Indazole Derivatives: An Application Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Growing Imperative for Novel Antimicrobial Agents

The relentless rise of antimicrobial resistance (AMR) presents a formidable challenge to global health. The diminishing efficacy of existing antibiotics necessitates an urgent and innovative approach to the discovery of new chemical entities with potent antimicrobial properties. Among the vast landscape of heterocyclic compounds, indazole and its derivatives have emerged as a privileged scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities, including anti-inflammatory, anticancer, and, notably, antimicrobial effects.[1][2] This guide focuses on 3-methyl-1H-indazole derivatives, a subclass of indazoles that has shown considerable promise as a source of new antibacterial and antifungal agents.[3][4]

This document provides a comprehensive, in-depth technical guide for researchers, scientists, and drug development professionals on the screening and evaluation of the antimicrobial activity of newly synthesized this compound derivatives. The protocols detailed herein are grounded in established methodologies and standards, such as those from the Clinical and Laboratory Standards Institute (CLSI), to ensure the generation of reliable and reproducible data.[5][6] We will delve into the causality behind experimental choices, providing not just a list of steps, but a framework for understanding and troubleshooting the screening process.

From Synthesis to Screening: A Strategic Workflow

The journey from a synthesized compound to a potential antimicrobial lead involves a systematic and rigorous screening process. The initial synthesis of the core scaffold, this compound, is a critical first step, followed by the generation of a diverse library of derivatives. These derivatives are then subjected to a tiered screening cascade, beginning with primary qualitative assays to identify active compounds, followed by quantitative assays to determine their potency.

Antimicrobial Screening Workflow Figure 1: Overall Workflow for Antimicrobial Screening cluster_0 Compound Preparation cluster_1 Primary Screening cluster_2 Quantitative Analysis cluster_3 Data Analysis & Interpretation Synthesis Synthesis of this compound Derivatives Purification Purification & Characterization Synthesis->Purification Crude Product Stock_Solution Stock Solution Preparation Purification->Stock_Solution Pure Compound Agar_Well Agar Well Diffusion Assay Stock_Solution->Agar_Well Test Compounds MIC Broth Microdilution for MIC Agar_Well->MIC Active 'Hits' MBC MBC Determination MIC->MBC MIC Values Data_Table Data Tabulation & Analysis MBC->Data_Table MBC Values SAR Structure-Activity Relationship (SAR) Data_Table->SAR Quantitative Data

Caption: A streamlined workflow from compound synthesis to data analysis.

Part 1: Synthesis of the this compound Core

A common and effective method for the synthesis of the this compound scaffold starts from 2'-aminoacetophenone. This process typically involves a diazotization reaction followed by a reductive cyclization.

Protocol 1: Synthesis of this compound[3][7]

Materials:

  • 2'-Aminoacetophenone

  • Hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Ice

  • Sodium hydroxide (NaOH) or other suitable base

  • Distilled water

  • Organic solvent (e.g., ethyl acetate)

Procedure:

  • Diazotization:

    • Dissolve 2'-aminoacetophenone in a suitable volume of concentrated hydrochloric acid and cool the solution to 0-5°C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the reaction mixture, maintaining the temperature below 5°C. Stir vigorously during the addition.

    • Continue stirring the mixture at 0-5°C for an additional 30-60 minutes after the addition is complete to ensure full formation of the diazonium salt.

  • Reductive Cyclization:

    • In a separate flask, prepare a solution of stannous chloride dihydrate in concentrated hydrochloric acid. Cool this solution in an ice bath.

    • Slowly add the freshly prepared diazonium salt solution to the stannous chloride solution. The addition should be controlled to maintain the reaction temperature below 10°C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, carefully neutralize the acidic mixture by adding a concentrated solution of sodium hydroxide or another suitable base until the pH is alkaline (pH 8-9). This should be done in an ice bath to control the exothermic reaction.

    • The product will precipitate out of the aqueous solution. Filter the solid product and wash it with cold water.

    • Alternatively, the product can be extracted from the aqueous layer using an organic solvent like ethyl acetate. The organic layers are then combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

    • The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

Part 2: Antimicrobial Activity Screening Protocols

A. Primary Screening: Agar Well Diffusion Assay

The agar well diffusion method is a widely used preliminary screening technique to assess the antimicrobial activity of compounds.[1][7][8] It provides qualitative or semi-quantitative results based on the presence and size of a zone of inhibition of microbial growth.

Materials:

  • Test microbial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922, Candida albicans ATCC 10231, Aspergillus niger ATCC 16404)[4][9]

  • Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi

  • Sterile Petri dishes

  • Sterile cork borer (6-8 mm diameter)

  • Micropipettes and sterile tips

  • Stock solutions of this compound derivatives (e.g., 1 mg/mL in DMSO)

  • Positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control (e.g., DMSO)

  • Incubator

Procedure:

  • Preparation of Inoculum:

    • From a fresh culture (18-24 hours for bacteria, 24-48 hours for yeast, 5-7 days for molds), pick a few colonies and suspend them in sterile saline or broth.

    • Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria).

  • Inoculation of Agar Plates:

    • Using a sterile cotton swab, evenly streak the standardized inoculum over the entire surface of the MHA or SDA plate to create a uniform lawn of microbial growth.

  • Well Preparation and Sample Addition:

    • Aseptically punch wells (6-8 mm in diameter) into the inoculated agar plates using a sterile cork borer.

    • Carefully add a defined volume (e.g., 50-100 µL) of the stock solution of each this compound derivative into separate wells.

    • Add the positive and negative controls to their respective wells on the same plate.

  • Incubation:

    • Allow the plates to stand for at least 30 minutes to permit diffusion of the compounds into the agar.

    • Incubate the plates at 37°C for 18-24 hours for bacteria and at 25-30°C for 24-48 hours for yeast and molds.

  • Data Collection and Interpretation:

    • After incubation, measure the diameter of the zone of inhibition (including the well diameter) in millimeters (mm).

    • The presence of a clear zone around the well indicates antimicrobial activity. The larger the diameter of the inhibition zone, the more potent the compound is against the tested microorganism.

Agar_Well_Diffusion_Assay Figure 2: Agar Well Diffusion Assay Workflow A Prepare Standardized Microbial Inoculum (0.5 McFarland) B Inoculate Agar Plate with Microbial Lawn A->B C Create Wells in the Agar B->C D Add Test Compounds, Positive & Negative Controls to Wells C->D E Incubate the Plates D->E F Measure the Zone of Inhibition (mm) E->F

Caption: Step-by-step visualization of the agar well diffusion assay.

B. Quantitative Analysis: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC) of a compound. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[5][10][11] This method is considered a gold standard for susceptibility testing.

Materials:

  • Test microbial strains

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Multichannel micropipettes and sterile tips

  • Stock solutions of this compound derivatives

  • Positive control (standard antibiotic)

  • Growth control (no compound)

  • Sterility control (no inoculum)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Compound Dilutions:

    • In a sterile 96-well plate, perform a two-fold serial dilution of each test compound in the appropriate broth. Typically, start with a high concentration in the first well and dilute across the plate.

    • For example, add 100 µL of broth to wells 2 through 11. Add 200 µL of the highest concentration of the test compound to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue the serial dilution to well 10. Discard 100 µL from well 10. Well 11 will serve as the growth control, and well 12 as the sterility control.

  • Preparation of Inoculum:

    • Prepare a microbial suspension and adjust its turbidity to the 0.5 McFarland standard.

    • Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation:

    • Add 100 µL of the standardized and diluted inoculum to each well (wells 1-11), resulting in a final volume of 200 µL in wells 1-10 and 100 µL in well 11. Do not add inoculum to the sterility control well (well 12).

  • Incubation:

    • Cover the microtiter plate and incubate at 37°C for 18-24 hours for bacteria or at 25-30°C for 24-48 hours for fungi.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (clear well).

    • Alternatively, the optical density (OD) can be measured using a microplate reader at 600 nm. The MIC is the lowest concentration that shows a significant reduction in OD compared to the growth control.

C. Determination of Minimum Bactericidal Concentration (MBC)

To determine whether an antimicrobial agent is bacteriostatic (inhibits growth) or bactericidal (kills bacteria), a Minimum Bactericidal Concentration (MBC) test can be performed following the MIC assay.

Materials:

  • Results from the MIC assay

  • Sterile MHA or SDA plates

  • Micropipette and sterile tips

Procedure:

  • From the wells of the completed MIC assay that show no visible growth (i.e., at and above the MIC), take a small aliquot (e.g., 10-100 µL).

  • Spot-inoculate the aliquot onto a fresh MHA or SDA plate.

  • Incubate the plates under the same conditions as the initial MIC assay.

  • The MBC is the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in the number of colonies compared to the initial inoculum.

Part 3: Data Presentation and Interpretation

The results of the antimicrobial screening should be presented in a clear and concise manner to facilitate comparison and structure-activity relationship (SAR) analysis.

Table 1: Antimicrobial Activity of this compound Derivatives
Compound IDR-GroupAgar Well Diffusion (Zone of Inhibition in mm)MIC (µg/mL)MBC (µg/mL)
S. aureusE. coliC. albicans
Derivative 1 -CH₃151210
Derivative 2 -Cl221816
Derivative 3 -OCH₃181412
Positive Control Ciprofloxacin/Fluconazole252820
Negative Control DMSO000

Part 4: Mechanism of Action Insights

While the primary screening identifies active compounds, understanding their mechanism of action is crucial for further drug development. Indazole derivatives have been reported to exert their antimicrobial effects through various mechanisms. One of the prominent targets is bacterial DNA gyrase, a type II topoisomerase essential for DNA replication, transcription, and repair.[12] Inhibition of this enzyme leads to the disruption of DNA synthesis and ultimately bacterial cell death. Further studies, such as enzyme inhibition assays and molecular docking, can be employed to elucidate the precise mechanism of action of novel this compound derivatives.

Conclusion

The protocols and guidelines presented in this application note provide a robust framework for the systematic screening of this compound derivatives for their antimicrobial activity. By adhering to these standardized methods, researchers can generate high-quality, reproducible data that will be instrumental in identifying promising new candidates in the fight against antimicrobial resistance. The integration of synthesis, primary and secondary screening, and preliminary mechanistic insights will accelerate the discovery and development of the next generation of antimicrobial agents.

References

Application Notes & Protocols: Leveraging 3-Methyl-1H-Indazole in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Power of Small Fragments in Modern Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone of modern medicinal chemistry, offering a powerful alternative to traditional high-throughput screening (HTS).[1][2][3][4] By screening small, low-complexity molecules, or "fragments," FBDD allows for a more efficient exploration of a target's binding sites.[1][2][5] These fragments, typically adhering to the "Rule of Three," possess lower molecular weights (<300 Da), fewer hydrogen bond donors and acceptors (≤3), and a cLogP of less than 3.[1][6][7][8] While their initial binding affinities are often weak, their simplicity provides a robust starting point for optimization into potent, drug-like candidates.[1][4]

This guide focuses on a particularly valuable fragment, 3-methyl-1H-indazole , and its application within the FBDD workflow. The indazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous clinically approved drugs.[9][10][11] Its inherent properties make this compound an excellent starting point for generating novel intellectual property and developing potent, selective drug candidates.

The Profile of an Ideal Fragment: this compound

The utility of this compound in FBDD stems from its advantageous physicochemical properties, which align well with the principles of fragment screening.

Physicochemical Properties of this compound:
PropertyValueSignificance in FBDD
Molecular Formula C₈H₈N₂[12]Low atom count allows for extensive chemical modification.
Molecular Weight 132.16 g/mol [12]Well within the "Rule of Three" (<300 Da), ensuring high ligand efficiency.[1][8]
cLogP ~1.8-2.2 (Predicted)Balances solubility and membrane permeability, crucial for screening and cell-based assays.
Hydrogen Bond Donors 1 (N-H)Provides a key interaction point for target binding.
Hydrogen Bond Acceptors 1 (N)Offers another potential hydrogen bonding interaction.
Rotatable Bonds 0The rigid scaffold reduces conformational entropy upon binding, leading to more favorable binding energies.

The indazole ring system itself is a versatile scaffold, capable of participating in a variety of non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. The methyl group at the 3-position can probe small hydrophobic pockets within a binding site, providing a valuable starting point for structure-activity relationship (SAR) studies.

The FBDD Workflow with this compound

The journey from a fragment hit to a lead compound is a multi-step process that relies on a suite of biophysical techniques to identify and characterize the binding of fragments to the target protein.[5][13][14][15]

FBDD_Workflow cluster_0 Fragment Library Screening cluster_1 Hit Characterization cluster_2 Lead Optimization A Primary Screen (e.g., DSF, SPR) B Hit Confirmation (e.g., NMR, ITC) A->B Weak Binders C Structural Biology (X-ray Crystallography, Cryo-EM) B->C Validated Hits D Structure-Guided Medicinal Chemistry C->D Binding Mode Information E Iterative Design-Make-Test-Analyze Cycles D->E SAR Development E->D Feedback Loop

Figure 1: A generalized workflow for Fragment-Based Drug Discovery.

Primary Screening: Detecting Weak Interactions

Given the low affinity of fragments, highly sensitive biophysical techniques are required for initial screening.[14][16]

Protocol 1: Differential Scanning Fluorimetry (DSF) for Initial Hit Identification

DSF, or Thermal Shift Assay, is a rapid and cost-effective method for identifying fragments that bind to and stabilize a target protein, resulting in an increase in its melting temperature (Tₘ).

Materials:

  • Purified target protein (0.1-0.2 mg/mL)

  • This compound stock solution (100 mM in DMSO)

  • SYPRO Orange dye (5000x stock)

  • DSF buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl)

  • Real-time PCR instrument

Procedure:

  • Preparation of Master Mix: Prepare a master mix containing the target protein and SYPRO Orange dye in DSF buffer.

  • Fragment Dispensing: Dispense this compound into a 96- or 384-well PCR plate to a final concentration of 1-5 mM. Include DMSO-only controls.

  • Protein Addition: Add the protein master mix to each well.

  • Thermal Denaturation: Place the plate in a real-time PCR instrument and apply a thermal gradient (e.g., 25 °C to 95 °C at 0.5 °C/min).

  • Data Analysis: Monitor the fluorescence of SYPRO Orange as a function of temperature. A shift in the Tₘ of ≥ 2°C in the presence of this compound is considered a potential hit.

Rationale: This high-throughput method quickly identifies fragments that induce a conformational change upon binding, leading to thermal stabilization.

Protocol 2: Surface Plasmon Resonance (SPR) for Primary Screening and Hit Validation

SPR is a label-free technique that provides real-time kinetic and affinity data for fragment-protein interactions.[16][17]

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Amine coupling kit

  • Purified target protein

  • This compound stock solution (in DMSO)

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Protein Immobilization: Immobilize the target protein onto the sensor chip surface via amine coupling.[18]

  • Fragment Screening: Inject a solution of this compound (typically 100-500 µM) over the sensor surface.[17]

  • Data Acquisition: Monitor the change in the SPR signal (response units, RU) over time.

  • Data Analysis: A significant and reproducible increase in RU upon fragment injection indicates binding. Analyze the binding kinetics to determine the association (kₐ) and dissociation (kₑ) rates, and calculate the equilibrium dissociation constant (Kₑ).

Rationale: SPR provides quantitative data on binding affinity and kinetics, crucial for ranking and prioritizing fragment hits.[16] It is highly sensitive to the weak interactions characteristic of fragments.[14]

Hit Confirmation and Characterization

Positive hits from primary screens require orthogonal validation to eliminate false positives and further characterize the binding interaction.

Protocol 3: NMR Spectroscopy for Hit Validation and Binding Site Mapping

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool in FBDD, capable of unambiguously identifying binding events and mapping the binding site on the protein.[19][20]

Ligand-Observed NMR (e.g., Saturation Transfer Difference - STD)

Materials:

  • NMR spectrometer (≥ 600 MHz) with a cryoprobe

  • Isotopically unlabeled target protein

  • This compound

  • NMR buffer (deuterated)

Procedure:

  • Sample Preparation: Prepare a sample containing the target protein (10-50 µM) and this compound (100-500 µM) in deuterated buffer.

  • STD-NMR Experiment: Acquire STD-NMR spectra by selectively saturating the protein resonances.

  • Data Analysis: If this compound binds to the protein, saturation will be transferred from the protein to the fragment, resulting in a decrease in the intensity of its NMR signals. The protons of the fragment in closest proximity to the protein will show the strongest STD effect, providing information about the binding epitope.[21]

Protein-Observed NMR (e.g., ¹H-¹⁵N HSQC)

Materials:

  • NMR spectrometer

  • ¹⁵N-labeled target protein

  • Unlabeled this compound

  • NMR buffer

Procedure:

  • Reference Spectrum: Acquire a ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein.

  • Titration: Add increasing concentrations of this compound to the protein sample and acquire an HSQC spectrum at each concentration.

  • Data Analysis: Binding of the fragment will cause chemical shift perturbations (CSPs) in the signals of amino acid residues at the binding site. By mapping these CSPs onto the protein structure, the binding site can be identified.[19][20]

Rationale: NMR provides high-quality, unambiguous evidence of binding and crucial structural information about the interaction, guiding subsequent medicinal chemistry efforts.[19]

Structural Elucidation: Visualizing the Interaction

Protocol 4: X-ray Crystallography for High-Resolution Structural Information

Obtaining a high-resolution crystal structure of the target protein in complex with this compound is the gold standard in FBDD.[5][22]

Procedure:

  • Co-crystallization or Soaking:

    • Co-crystallization: Crystallize the target protein in the presence of a high concentration of this compound.

    • Soaking: Soak pre-existing crystals of the apo-protein in a solution containing this compound.

  • X-ray Diffraction: Collect X-ray diffraction data from the crystals.

  • Structure Determination: Process the diffraction data to determine the three-dimensional structure of the protein-fragment complex.

Rationale: A crystal structure provides a detailed, atomic-level view of the binding mode of this compound, revealing key interactions that can be exploited for fragment growing or linking.[4][22]

From Fragment to Lead: The Evolution of this compound

Once the binding mode of this compound is confirmed, medicinal chemistry efforts focus on elaborating the fragment to improve its potency and drug-like properties.[2]

Fragment_Evolution cluster_0 Initial Hit cluster_1 Optimization Strategies cluster_2 Optimized Lead A This compound (Weak Affinity) B Fragment Growing A->B C Fragment Linking A->C D Fragment Merging A->D E Potent & Selective Lead Compound (Improved Affinity & Properties) B->E C->E D->E

Figure 2: Common strategies for evolving a fragment hit into a lead compound.

  • Fragment Growing: This strategy involves adding chemical functionality to the this compound core to engage with adjacent pockets in the binding site.[4] For example, the methyl group can be extended, or substituents can be added to the benzene ring.

  • Fragment Linking: If another fragment is found to bind in a nearby site, a linker can be designed to connect the two fragments, often resulting in a significant increase in affinity.[4]

  • Fragment Merging: In this approach, the structural features of this compound are combined with those of another overlapping fragment to create a novel, more potent molecule.[4]

The indazole scaffold is highly amenable to chemical modification, making it an excellent starting point for these optimization strategies.[9][10][23] Numerous synthetic methods exist for the derivatization of indazoles, providing a rich chemical space to explore.[24][25][26]

Conclusion: this compound as a High-Value Starting Point

This compound embodies the key attributes of a successful fragment for FBDD. Its favorable physicochemical properties, coupled with the synthetic tractability of the indazole scaffold, provide a solid foundation for the discovery of novel therapeutics. The protocols outlined in this guide offer a robust framework for researchers to effectively utilize this valuable fragment in their drug discovery campaigns. By integrating sensitive biophysical screening techniques with structure-guided design, the journey from a weakly binding fragment to a potent clinical candidate can be navigated with greater efficiency and a higher probability of success.

References

Troubleshooting & Optimization

troubleshooting low yield in 3-methyl-1H-indazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-methyl-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot low yields in this important synthetic transformation. The following question-and-answer format addresses specific issues you may encounter, providing not just solutions but also the underlying scientific reasoning to empower your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My overall yield of this compound is consistently low. What are the most common causes?

Low yields in the synthesis of this compound, typically prepared from 2'-aminoacetophenone, can often be attributed to several critical factors throughout the reaction sequence. The most prevalent synthesis involves a two-step, one-pot process: the formation of an oxime intermediate followed by an intramolecular cyclization.[1][2] Issues can arise in either of these stages.

Common Culprits for Low Yield:

  • Incomplete Oxime Formation: The initial condensation of 2'-aminoacetophenone with hydroxylamine is crucial. Inadequate reaction time, incorrect stoichiometry, or suboptimal pH can lead to incomplete conversion to the (E)-1-(2-aminophenyl)ethan-1-one oxime intermediate.

  • Side Reactions During Cyclization: The activation of the oxime, often with an agent like methanesulfonyl chloride (MsCl), and subsequent cyclization is a delicate step.[1][2] Competing side reactions, such as the formation of N-sulfonylated byproducts, can significantly reduce the yield of the desired indazole.[3]

  • Degradation of Starting Material or Product: Both 2'-aminoacetophenone and the final this compound can be sensitive to harsh reaction conditions. Prolonged exposure to strong acids or bases, or high temperatures, can lead to decomposition.

  • Suboptimal Work-up and Purification: Product loss during extraction, washing, and purification steps is a common issue. The choice of extraction solvent and the pH during aqueous washes are critical for maximizing recovery.

Q2: I suspect the initial oxime formation is inefficient. How can I optimize this step?

Optimizing the formation of (E)-1-(2-aminophenyl)ethan-1-one oxime is a critical first step for a high-yielding synthesis.

Troubleshooting Oxime Formation:

ParameterRecommendationRationale
Reagent Stoichiometry Use a slight excess of hydroxylamine hydrochloride (e.g., 1.1 to 1.5 equivalents).This drives the equilibrium towards the formation of the oxime, ensuring complete consumption of the starting 2'-aminoacetophenone.
Base A suitable base, such as triethylamine, should be used in slight excess to neutralize the HCl salt of hydroxylamine.[1]This liberates the free hydroxylamine nucleophile required for the condensation reaction.
Solvent A mixture of ethanol and water is a commonly used and effective solvent system.[1]This solvent system provides good solubility for both the organic starting material and the inorganic reagents.
Temperature and Time Heating the reaction mixture (e.g., to 60 °C) can accelerate the reaction.[3] Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time, which is typically around 1-2 hours.[3]Increased temperature provides the necessary activation energy for the condensation reaction. TLC monitoring prevents unnecessary heating and potential degradation.
Q3: During the cyclization step, I'm observing multiple byproducts. What are they and how can I minimize their formation?

The cyclization of the oxime intermediate is often the most challenging step, with the potential for several side reactions.

Common Byproducts and Mitigation Strategies:

  • N-Sulfonylated Indazole: A common byproduct is 3-methyl-1-(methylsulfonyl)-1H-indazole.[3] This occurs when the activating agent (e.g., methanesulfonyl chloride) reacts with the nitrogen of the newly formed indazole ring.

    • Mitigation: Carefully control the stoichiometry of the activating agent. Use only a slight excess (e.g., 1.05-1.1 equivalents). Maintaining a low temperature (0-5 °C) during the addition of the activating agent is also crucial to minimize this side reaction.[1]

  • Unreacted Oxime: Incomplete activation or cyclization will result in the presence of the oxime intermediate in your crude product.

    • Mitigation: Ensure the activating agent is added slowly and the reaction is stirred for a sufficient time at low temperature (e.g., 1.5 hours at 0-5 °C) to allow for complete activation and cyclization.[1]

  • Polymeric Materials: The formation of dark, tarry substances can occur, especially at higher temperatures.

    • Mitigation: Strict temperature control is paramount. The intramolecular cyclization is an exothermic process, and maintaining a low temperature prevents uncontrolled side reactions and polymerization.

Q4: What is the role of the activating agent in the cyclization, and are there alternatives to methanesulfonyl chloride?

The activating agent plays a pivotal role in facilitating the intramolecular cyclization by converting the hydroxyl group of the oxime into a better leaving group. Methanesulfonyl chloride is commonly used for this purpose.[1][2]

Mechanism of Activation and Cyclization:

The lone pair of electrons on the nitrogen of the amino group attacks the electrophilic carbon of the activated oxime, leading to the formation of the indazole ring.

Alternatives to methanesulfonyl chloride include other sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) or acyl chlorides. However, methanesulfonyl chloride is often preferred due to its high reactivity and the ease of removal of the resulting methanesulfonic acid byproduct during work-up.

Experimental Protocols

Protocol 1: Two-Step, One-Pot Synthesis of this compound

This protocol is adapted from a procedure described in Organic Syntheses.[3]

Step 1: Formation of (E)-1-(2-Aminophenyl)ethan-1-one oxime

  • To a reaction flask, add 2'-aminoacetophenone (1.0 eq) and a solvent mixture of ethanol and water.

  • Add hydroxylamine hydrochloride (approximately 3.0 eq) to the solution.[1]

  • Add a suitable base, such as sodium hydroxide, and heat the reaction mixture (e.g., at 60 °C) for approximately 1 hour.[3]

  • Monitor the reaction by TLC until the starting material is consumed.

Step 2: Cyclization to this compound

  • Cool the reaction mixture from Step 1 to 0-5 °C in an ice bath.

  • Add a suitable base such as triethylamine (a slight excess).[1]

  • Slowly add an activating agent, such as methanesulfonyl chloride, to the mixture over a period of 30 minutes, ensuring the temperature remains between 0-5 °C.[1]

  • Stir the resulting solution at 0-5 °C for approximately 1.5 hours.[1]

  • Proceed with aqueous work-up and extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Workflow

Caption: Workflow for the two-step, one-pot synthesis of this compound.

Troubleshooting Decision Tree

Troubleshooting Start Low Yield of this compound CheckOxime Analyze crude for unreacted oxime Start->CheckOxime CheckByproducts Analyze crude for byproducts Start->CheckByproducts OximePresent Oxime Present CheckOxime->OximePresent Yes NoIssues No significant oxime or byproducts CheckOxime->NoIssues No ByproductsPresent Byproducts Present CheckByproducts->ByproductsPresent Yes CheckByproducts->NoIssues No OptimizeOxime Optimize Oxime Formation: - Increase Hydroxylamine HCl - Check Base Stoichiometry - Increase Reaction Time/Temp OximePresent->OptimizeOxime OptimizeCyclization Optimize Cyclization: - Control Temperature (0-5°C) - Slow addition of MsCl - Check MsCl Stoichiometry ByproductsPresent->OptimizeCyclization CheckWorkup Review Work-up & Purification: - Check extraction solvent - Optimize pH during washes - Ensure proper chromatography NoIssues->CheckWorkup

Caption: Decision tree for troubleshooting low yield in this compound synthesis.

References

Technical Support Center: Optimizing Reaction Conditions for 3-Methyl-1H-Indazole Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 3-methyl-1H-indazole. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to aid researchers in optimizing their synthetic protocols. As Senior Application Scientists, we have compiled this resource based on established literature and practical laboratory experience to ensure scientific integrity and experimental success.

Introduction to this compound Synthesis

This compound is a crucial heterocyclic scaffold in medicinal chemistry, forming the core of numerous pharmaceutical agents. Its synthesis, while well-established, can present challenges related to yield, purity, and scalability. The most common and industrially relevant synthetic route involves the diazotization of 2-aminoacetophenone followed by reductive cyclization. This guide will focus on optimizing this pathway and addressing common issues encountered during the process.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the most likely causes?

A1: Low yields in the synthesis of this compound can stem from several factors throughout the multi-step process. The primary areas to investigate are:

  • Incomplete Diazotization: The initial conversion of 2-aminoacetophenone to its diazonium salt is highly temperature-sensitive. If the temperature rises above the optimal 0-10°C range, the diazonium salt can decompose, leading to a significant reduction in the desired product.[1][2][3]

  • Suboptimal Reductive Cyclization: The choice and handling of the reducing agent are critical. Stannous chloride (SnCl₂) is commonly used, and its effectiveness can be diminished by oxidation if it is not fresh or properly stored. The slow addition of the reducing agent is also crucial to control the reaction exotherm and prevent side reactions.

  • Product Loss During Workup: this compound has some solubility in water. Excessive washing with water or an improper pH adjustment during precipitation can lead to significant product loss.[4] Ensure the filtrate is adjusted to a weakly alkaline pH (around 8) to maximize precipitation.[1][2][3]

  • Purity of Starting Materials: The purity of the initial 2-aminoacetophenone is paramount. Impurities can interfere with both the diazotization and cyclization steps, leading to the formation of byproducts and a lower yield of the target molecule.

Q2: I am observing multiple spots on my TLC plate. What are the potential byproducts?

A2: The formation of multiple spots on a TLC plate indicates the presence of impurities and byproducts. Common byproducts in this synthesis include:

  • Unreacted 2-aminoacetophenone: This suggests an incomplete diazotization reaction.

  • Phenolic Impurities: Decomposition of the diazonium salt can lead to the formation of 2-hydroxyacetophenone.

  • N-Nitroso Compounds: Improper reaction conditions during diazotization can lead to the formation of stable N-nitroso intermediates.[5]

  • Over-reduction Products: While less common with SnCl₂, stronger reducing agents or prolonged reaction times could potentially lead to further reduction of the indazole ring.

Q3: How critical is temperature control during the diazotization step?

A3: Temperature control is arguably the most critical parameter in this synthesis. The diazonium salt intermediate is highly unstable at elevated temperatures. Maintaining a temperature range of 0-10°C is essential to prevent its decomposition into undesired phenols and other byproducts.[1][2][3] The dropwise addition of the sodium nitrite solution is crucial to dissipate the heat generated during this exothermic reaction.

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues encountered during the synthesis of this compound.

Symptom Potential Cause(s) Recommended Corrective Action(s)
Low Yield Incomplete diazotization due to improper temperature control.Ensure the reaction temperature is strictly maintained between 0-10°C during the addition of sodium nitrite. Use an ice/salt bath for efficient cooling.
Degradation of the reducing agent (e.g., SnCl₂).Use a fresh, high-purity batch of stannous chloride.
Product loss during workup.Minimize the volume of water used for washing the precipitate. Ensure the pH of the filtrate is carefully adjusted to ~8 to maximize precipitation.[1][2][3] Consider back-extracting the aqueous layer with a suitable organic solvent.[4]
Impure Product (Multiple TLC Spots) Decomposition of the diazonium salt.Re-evaluate and strictly control the reaction temperature during diazotization.
Incomplete reaction.Monitor the reaction progress using TLC to ensure the complete consumption of the starting material before proceeding to the next step.
Side reactions due to impure starting materials.Purify the 2-aminoacetophenone starting material before use, for instance by recrystallization.
Difficulty in Product Isolation/Precipitation Incorrect pH during workup.Carefully adjust the pH of the filtrate to weakly alkaline (pH 8) using a suitable base (e.g., sodium bicarbonate or dilute sodium hydroxide solution).[1][2][3]
Product is too soluble in the reaction mixture.If precipitation is poor, consider concentrating the filtrate under reduced pressure before cooling and pH adjustment.

Experimental Protocols

Detailed Step-by-Step Synthesis of this compound

This protocol is based on a widely cited and effective method for the preparation of this compound from 2-aminoacetophenone.[1][2][3]

Materials:

  • 2-Aminoacetophenone

  • Concentrated Hydrochloric Acid (37%)

  • Sodium Nitrite (NaNO₂)

  • Stannous Chloride Dihydrate (SnCl₂·2H₂O)

  • Ice

  • Deionized Water

Procedure:

  • Diazotization:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-aminoacetophenone (e.g., 81 g) in concentrated hydrochloric acid (e.g., 600 ml).

    • Cool the solution to 0-10°C using an ice-salt bath.

    • Prepare a solution of sodium nitrite (e.g., 80 g) in water (e.g., 400 ml).

    • Slowly add the sodium nitrite solution dropwise to the 2-aminoacetophenone solution, ensuring the temperature is maintained between 0-10°C.

    • After the addition is complete, continue stirring the mixture at 0-10°C for 1 hour.

  • Reductive Cyclization:

    • Prepare a solution of stannous chloride dihydrate (e.g., 200 g) in concentrated hydrochloric acid (e.g., 300 ml).

    • Slowly add the stannous chloride solution dropwise to the cold diazonium salt solution, again maintaining the temperature at 0-10°C.

    • After the addition is complete, allow the reaction mixture to stir overnight at this temperature.

  • Workup and Isolation:

    • Pour the reaction mixture into a beaker containing ice water.

    • Filter the mixture to remove any insoluble material.

    • Carefully adjust the pH of the filtrate to approximately 8 with a suitable base (e.g., a saturated solution of sodium bicarbonate or dilute sodium hydroxide) to precipitate the product.

    • Collect the precipitated solid by filtration.

    • Wash the solid with a small amount of cold water.

    • Dry the solid to obtain this compound.

Visualizing the Workflow

Logical Troubleshooting Flowchart

The following diagram illustrates a decision-making process for troubleshooting common issues in the synthesis.

Troubleshooting_Flowchart start Low Yield or Impure Product check_temp Was Temperature Maintained at 0-10°C during Diazotization? start->check_temp temp_yes Yes check_temp->temp_yes Yes temp_no No check_temp->temp_no No check_reagents Are Starting Materials and Reagents Pure/Fresh? temp_yes->check_reagents fix_temp Action: Improve Temperature Control (Ice/Salt Bath, Slow Addition) temp_no->fix_temp fix_temp->check_reagents reagents_yes Yes check_reagents->reagents_yes Yes reagents_no No check_reagents->reagents_no No check_workup Was Workup pH Correctly Adjusted to ~8? reagents_yes->check_workup fix_reagents Action: Purify Starting Material Use Fresh Reducing Agent reagents_no->fix_reagents fix_reagents->check_workup workup_yes Yes check_workup->workup_yes Yes workup_no No check_workup->workup_no No end Problem Resolved workup_yes->end fix_workup Action: Carefully Adjust pH Minimize Water Washes workup_no->fix_workup fix_workup->end

Caption: A flowchart for troubleshooting low yield or impure product.

Synthetic Pathway Overview

This diagram outlines the key steps in the synthesis of this compound.

Synthesis_Pathway start 2-Aminoacetophenone diazotization Diazotization (NaNO₂, HCl, 0-10°C) start->diazotization diazonium Diazonium Salt Intermediate diazotization->diazonium cyclization Reductive Cyclization (SnCl₂, HCl, 0-10°C) diazonium->cyclization product This compound cyclization->product

References

common side products in indazole synthesis and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

To: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist Topic: Troubleshooting Common Side Products in Indazole Synthesis

Introduction

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in numerous therapeutic agents. However, its synthesis is often plagued by challenges, most notably the formation of undesired side products that can complicate purification, reduce yields, and compromise the integrity of final compounds. This guide provides in-depth, field-proven insights into identifying, understanding, and mitigating the formation of common side products encountered during indazole synthesis, with a primary focus on the critical issue of regioselectivity in N-alkylation.

Frequently Asked Questions (FAQs)

Q1: I'm getting a mixture of N1 and N2 alkylated regioisomers. Why is this happening and how can I control it?

This is the most frequent challenge in the functionalization of the indazole core. The indazole anion is an ambident nucleophile, meaning alkylation can occur at either the N1 or N2 position. The outcome is a delicate balance of thermodynamics, kinetics, sterics, and electronics.

  • Causality: The 1H-tautomer is generally considered more thermodynamically stable than the 2H-tautomer.[1][2] However, the distribution of products is dictated by the reaction conditions. Key factors include the choice of base, solvent, counter-ion, and the steric and electronic properties of both the indazole ring and the alkylating agent.[1][2][3]

    • Base & Solvent System: Strong, non-coordinating bases in aprotic, non-polar solvents (e.g., Sodium Hydride in THF) tend to favor N1 alkylation. This is because the sodium cation forms a tight ion pair with the indazolide anion, sterically hindering the N2 position and directing the electrophile to N1.[1][4] In contrast, weaker bases like potassium carbonate in polar aprotic solvents (e.g., DMF) can lead to mixtures, as the dissociation of the ion pair allows for reaction at both nitrogen atoms.[1][2][3]

    • Substituent Effects: The electronics of the indazole ring play a crucial role. Electron-withdrawing groups (EWGs) at the C7 position, such as -NO₂ or -CO₂Me, have been shown to confer excellent N2 regioselectivity (≥96%).[1][5] Conversely, bulky substituents at the C3 position can sterically favor N1-alkylation.[4]

Q2: My cyclization reaction is incomplete. Why am I isolating unreacted starting materials or hydrazone intermediates?

The formation of the indazole ring itself can be a source of impurities if the reaction does not proceed to completion.

  • Causality: In syntheses like the Jacobsen-type cyclization, the reaction proceeds through several steps, including nitrosation and then ring closure.[6] If the cyclization conditions (e.g., temperature, acid/base catalysis) are not optimal, intermediates such as hydrazones can remain as impurities.[6] Inadequate temperature control during sensitive steps like nitrosation can also lead to side reactions and incomplete conversion.[6]

Q3: I'm observing oxygenated impurities like indazolones or N-oxides. Where do they come from?

The appearance of oxygenated byproducts is typically due to unintended oxidation or rearrangement reactions.

  • Causality: Indazole N-oxides can be formed through specific synthetic routes, such as the Davis-Beirut reaction or cascade reactions involving N-nitrosoanilines.[7][8] They can also arise from the oxidation of the indazole ring under certain conditions. Indazolones are another common impurity, often resulting from the hydrolysis of precursors or specific reaction pathways designed to produce them.[6][9]

Q4: How can I reliably distinguish between the N1 and N2 isomers?

Correctly identifying the regioisomers is critical. This is typically achieved through spectroscopic methods.

  • Solution:

    • NMR Spectroscopy: In ¹H NMR, the chemical shift of the proton at the C3 position is a key indicator; it is generally shifted further downfield in 2H-indazoles compared to the corresponding 1H-isomer.[6] Two-dimensional NMR experiments, particularly Heteronuclear Multiple Bond Correlation (HMBC), are definitive. An HMBC correlation between the N-alkyl CH₂ protons and the C7a carbon of the indazole ring confirms an N1-substituted product, while a correlation to the C3 carbon indicates an N2-substituted product.[3]

    • Chromatography: HPLC can often separate the two isomers, which may also have distinct UV-Vis spectra aiding in their identification.[6]

Q5: My N1/N2 isomers are very difficult to separate. What are my options?

When a reaction produces an inseparable mixture, the best approach is to optimize the reaction for selectivity. If separation is the only option, several purification strategies can be employed.

  • Solution:

    • Column Chromatography: While challenging, careful optimization of the stationary phase (e.g., silica gel) and eluent system can sometimes achieve separation.

    • Recrystallization: If one isomer is significantly more abundant or has different solubility properties, recrystallization from a mixed solvent system can be effective for obtaining a pure single isomer.[10]

    • Preparative HPLC: For high-purity requirements, preparative HPLC is often the most effective, albeit less scalable, method.[11]

Troubleshooting Guides & Optimized Protocols

Guide 1: Controlling N1 vs. N2 Regioselectivity in Alkylation

The choice of reaction conditions is the most powerful tool for directing the regiochemical outcome of N-alkylation.

Visualizing the N-Alkylation Dilemma

Indazole 1H-Indazole Anion Indazolide Anion (Ambident Nucleophile) Indazole->Anion + Base N1_Product N1-Alkylated Indazole (Thermodynamic Product) Anion->N1_Product + R-X (e.g., NaH/THF) N2_Product N2-Alkylated Indazole (Kinetic Product) Anion->N2_Product + R-X (e.g., Mitsunobu Cond.)

Caption: The N-Alkylation choice point for the indazolide anion.

Data Summary: Effect of Conditions on N1/N2 Ratio
Indazole SubstrateBaseSolventAlkylating AgentN1:N2 RatioYield (%)Reference
Methyl 1H-indazole-3-carboxylateCs₂CO₃DMFn-pentyl bromide1.3 : 193[1][2][3]
Methyl 1H-indazole-3-carboxylateK₂CO₃DMFn-pentyl bromide1.4 : 192[1][2][3]
Methyl 1H-indazole-3-carboxylateNaH THF n-pentyl bromide>99 : 1 93[1][2][3]
1H-Indazole-7-carbonitrileNaHTHFn-pentyl bromide1 : 1.390[1]
7-Nitro-1H-indazoleNaHTHFn-pentyl bromide4 : 96 92[1][5]
3-tert-Butyl-1H-indazoleNaHTHFn-pentyl bromide>99 : 1 86[1][5]
Protocol 1: Maximizing N1-Regioselectivity

This protocol leverages the formation of a tight sodium-indazolide ion pair to sterically direct alkylation to the N1 position.[1][4]

  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon), add the desired 1H-indazole (1.0 eq).

  • Dissolution: Add anhydrous tetrahydrofuran (THF) to dissolve the indazole (approx. 0.1 M concentration).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Gas evolution (H₂).

  • Anion Formation: Allow the reaction mixture to stir at room temperature for 30 minutes. The solution should become homogeneous as the sodium indazolide salt forms.

  • Alkylation: Add the alkylating agent (e.g., primary alkyl bromide or tosylate, 1.1 eq) dropwise to the mixture.

  • Reaction: Monitor the reaction by TLC or LC-MS. Heating may be required for less reactive alkylating agents.

  • Workup: Once the reaction is complete, carefully quench by the slow addition of water or saturated NH₄Cl solution at 0 °C. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Favoring N2-Regioselectivity

Achieving N2 selectivity often requires different strategies, such as exploiting the electronic effects of substituents or using specific reaction conditions like the Mitsunobu reaction.[3] For substrates with electron-withdrawing groups at C7, the N1-selective protocol above will strongly favor N2-alkylation.[1][4]

Guide 2: Troubleshooting Workflow for Impurities

When an unexpected peak appears in your analysis, a systematic approach is key to identification and resolution.

G cluster_0 start Impurity Detected (LCMS, NMR) q1 Is m/z consistent with starting material or regioisomer? start->q1 cause1 Probable Cause: Regioisomer Formation or Incomplete Reaction q1->cause1 Yes cause2 Probable Cause: Side Reaction Product (e.g., Dimer, Oxidation) q1->cause2 No sol1 Solution: Modify Reaction Conditions (See Guide 1) cause1->sol1 sol2 Solution: Optimize Cyclization/Purity of Reagents. Ensure Inert/Anhydrous Conditions. cause2->sol2

References

Technical Support Center: Purification of 3-Methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 3-methyl-1H-indazole. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isolating this crucial heterocyclic compound. The following troubleshooting guides and frequently asked questions (FAQs) are based on established laboratory practices and aim to provide solutions to common challenges encountered during the purification process.

Introduction: The Purification Challenge

This compound is a key building block in the synthesis of a wide range of biologically active molecules. However, its purification is often non-trivial due to the formation of structurally similar impurities and regioisomers during synthesis. Achieving high purity (>99%) is critical for subsequent applications, particularly in pharmaceutical development where even trace impurities can have significant consequences. This guide provides in-depth, practical solutions to overcome these hurdles.

Part 1: Frequently Asked Questions (FAQs)

Q1: My crude this compound appears as a dark, oily residue after synthesis. What are the likely impurities?

A1: A dark, oily appearance typically indicates the presence of multiple impurities. The most common culprits include:

  • Residual Starting Materials: Incomplete cyclization from precursors like 2-aminoacetophenone can leave unreacted starting materials in the crude product.[1][2]

  • Regioisomers: Depending on the synthetic route, particularly in substitution reactions on the indazole ring, various positional isomers can form. For instance, in nitration reactions, 4-nitro or 7-nitro isomers can arise as byproducts alongside the desired product.[3]

  • N-Alkylation Isomers: If your synthesis involves N-alkylation, a mixture of N1 and N2 alkylated indazoles is a very common outcome. These isomers often have very similar physical properties, making them difficult to separate.[1][4][5]

  • Poly-substituted Byproducts: Harsh reaction conditions can lead to over-substitution, such as the formation of di-nitrated or di-halogenated species.[1][6]

  • Degradation Products: this compound can be susceptible to degradation under certain conditions (e.g., strong acid/base, high temperature), leading to a complex mixture of byproducts.[6]

A preliminary analysis using Thin Layer Chromatography (TLC) with different solvent systems can provide a qualitative assessment of the number of components in your crude mixture.

Q2: I'm struggling to separate my desired this compound from a closely related impurity using column chromatography. The spots on the TLC plate are very close. What can I do?

A2: This is a frequent challenge, often due to impurities with very similar polarity to the target compound. Here are several strategies to improve separation:

  • Optimize the Solvent System (Eluent):

    • Fine-tune Polarity: Instead of large jumps in solvent polarity (e.g., 10% ethyl acetate in hexanes), try smaller increments (e.g., 1-2%). A shallow gradient elution can be more effective than an isocratic (constant solvent mixture) elution.[7]

    • Introduce a Third Solvent: Sometimes, adding a small amount of a third solvent with a different character (e.g., a few drops of triethylamine for basic compounds, or acetic acid for acidic compounds) can improve separation by altering the interactions with the silica gel.

    • Alternative Solvent Systems: Experiment with different solvent combinations. For example, dichloromethane/methanol or toluene/ethyl acetate systems can offer different selectivity compared to the standard hexanes/ethyl acetate.[8]

  • Modify the Stationary Phase:

    • While silica gel is the most common choice, consider using alumina (basic or neutral) which can be particularly effective for separating indazole derivatives.[7]

    • For highly challenging separations, reverse-phase chromatography (using a C18-functionalized silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol) may provide the necessary resolution.[1]

  • Improve Column Packing and Running Technique:

    • Ensure a well-packed column to avoid channeling.

    • Use a smaller sample load. Overloading the column is a common cause of poor separation.

    • Employ a slower flow rate to allow for better equilibration between the stationary and mobile phases.

Q3: My recrystallization attempt resulted in a low yield of this compound. How can I improve the recovery?

A3: Low recovery during recrystallization is typically due to suboptimal solvent selection or procedural issues.[7]

  • Ideal Solvent Properties: The ideal solvent should dissolve your compound well at elevated temperatures but poorly at room temperature or below.[7]

  • Systematic Solvent Screening: Test a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, and mixtures thereof) on a small scale to identify the best candidate.

  • Minimize Solvent Volume: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product. Using excess solvent is a primary cause of low yield.[7]

  • Slow Cooling: Allow the solution to cool slowly to room temperature, and then further cool it in an ice bath to maximize crystal formation. Rapid cooling can trap impurities and lead to smaller crystals.

  • Anti-Solvent Addition: If finding a single suitable solvent is difficult, consider a two-solvent system. Dissolve the crude product in a small amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes turbid. Then, gently heat until the solution is clear again and allow it to cool slowly.

Part 2: Troubleshooting Guides

Troubleshooting Purification by Crystallization
Problem Possible Cause(s) Recommended Solution(s)
Product "oils out" instead of crystallizing. 1. The boiling point of the solvent is higher than the melting point of the compound. 2. Presence of impurities that are depressing the melting point.1. Choose a solvent with a lower boiling point. 2. Attempt to purify the crude material first by another method (e.g., a quick filtration through a silica plug) to remove some of the impurities.
No crystals form upon cooling. 1. The compound is too soluble in the chosen solvent, even at low temperatures. 2. The solution is not saturated.1. Try a less polar solvent or a solvent mixture. 2. Reduce the volume of the solvent by gentle heating and evaporation. 3. Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. 4. Add a seed crystal of pure this compound.
Crystals are colored, indicating trapped impurities. 1. The cooling process was too rapid. 2. The chosen solvent does not effectively exclude the colored impurity.1. Re-dissolve the crystals in the minimum amount of hot solvent and allow for slower cooling. 2. Consider adding a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration before cooling. Be aware that charcoal can also adsorb your product, potentially reducing the yield.
Troubleshooting Purification by Acid-Base Extraction

This technique is particularly useful if your impurities have a different acid-base character than the weakly basic this compound.

Scenario: You have acidic impurities (e.g., unreacted carboxylic acid precursors) and neutral impurities in your crude this compound.

G cluster_start Step 1: Initial Dissolution cluster_acid_extraction Step 2: Acidic Impurity Removal cluster_product_extraction Step 3: Product Isolation cluster_final Step 4: Final Product Recovery start Crude Product in Organic Solvent (e.g., Ether) wash_base Wash with aq. NaHCO₃ (Weak Base) start->wash_base separate1 Separate Layers wash_base->separate1 aq_layer1 Aqueous Layer: Contains deprotonated acidic impurities separate1->aq_layer1 Discard or process separately org_layer1 Organic Layer: Contains this compound + Neutral Impurities separate1->org_layer1 wash_acid Wash with aq. HCl (Dilute Acid) org_layer1->wash_acid separate2 Separate Layers wash_acid->separate2 aq_layer2 Aqueous Layer: Contains protonated This compound separate2->aq_layer2 org_layer2 Organic Layer: Contains neutral impurities separate2->org_layer2 Discard or process separately neutralize Neutralize Aqueous Layer with aq. NaOH aq_layer2->neutralize precipitate Precipitate Forms neutralize->precipitate filter Filter and Dry precipitate->filter pure_product Pure this compound filter->pure_product

Experimental Protocol for Acid-Base Extraction:

  • Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent like tert-butyl methyl ether or ethyl acetate.[9]

  • Base Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will convert any acidic impurities into their water-soluble sodium salts.[9][10] Drain and discard the aqueous layer. Repeat the wash if necessary.

  • Acid Wash: Now, wash the organic layer with a dilute aqueous solution of hydrochloric acid (e.g., 1M HCl). The weakly basic this compound will be protonated and move into the aqueous layer, leaving neutral impurities behind in the organic layer.[11]

  • Separation: Carefully separate the aqueous layer containing your protonated product. Discard the organic layer which contains the neutral impurities.

  • Neutralization and Precipitation: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 10% NaOH solution) with stirring until the solution is neutral or slightly basic (check with pH paper). The pure this compound will precipitate out as a solid.[2]

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Part 3: Analytical Assessment of Purity

Confirming the purity of your final product is a critical final step. A multi-pronged approach using orthogonal analytical techniques is highly recommended.

Analytical Method Parameter Measured Primary Use Strengths & Limitations
HPLC/UPLC Retention Time (t₋)Purity Assessment & QuantificationStrengths: High resolution, excellent for quantifying purity as a percentage of peak area.[12] Limitations: Does not provide structural information without a reference standard.
LC-MS Retention Time & Mass-to-Charge Ratio (m/z)Identity Confirmation & Impurity ProfilingStrengths: Confirms the molecular weight of the main product and provides molecular weights for impurities, aiding in their identification.[12] Limitations: Isomers will have the same molecular weight.
NMR Spectroscopy (¹H, ¹³C) Chemical Shift, Coupling Constants, IntegrationDefinitive Structural ElucidationStrengths: Provides detailed information about the molecular structure, allowing for unambiguous identification and characterization of impurities, including regioisomers.[13][14] Limitations: May not detect non-proton-containing impurities; can be less sensitive than MS for trace analysis.
FT-IR Spectroscopy Wavenumber of absorbed IR lightFunctional Group IdentificationStrengths: Quick and simple method to confirm the presence of key functional groups (e.g., N-H, C-H, aromatic C=C).[12][14] Limitations: Provides limited information for differentiating between structurally similar isomers.

G

By systematically addressing these common challenges and employing a robust analytical strategy, researchers can confidently and efficiently obtain high-purity this compound for their downstream applications.

References

Technical Support Center: Improving Regioselectivity of 3-Methyl-1H-Indazole Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 3-Methyl-1H-Indazole substitution reactions. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of functionalizing the indazole scaffold. The inherent asymmetry and tautomeric nature of this compound present unique challenges in achieving regiocontrol. This document provides in-depth, field-proven insights, troubleshooting guides, and validated protocols to empower you to overcome these synthetic hurdles.

Frequently Asked Questions (FAQs)

Here we address the most common issues encountered during the substitution of this compound.

Q1: My N-alkylation of this compound gives a mixture of N1 and N2 isomers. How can I favor the N1-alkylated product?

A1: Achieving N1 selectivity is a common challenge. The regiochemical outcome is highly dependent on the base and solvent system. For preferential N1-alkylation, a strong, non-coordinating base in a non-polar, aprotic solvent is recommended. The combination of sodium hydride (NaH) in tetrahydrofuran (THF) is a well-established system for promoting N1-alkylation.[1][2][3][4] This is attributed to the formation of the indazolide anion, where the sodium cation may coordinate with the N2 lone pair, sterically hindering the approach of the electrophile and thus directing alkylation to the N1 position. The steric bulk of the C3-methyl group further encourages this preference.[1]

Q2: Conversely, how can I synthesize the N2-alkylated isomer of this compound selectively?

A2: Selective N2-alkylation can be more challenging as the 1H-indazole tautomer is generally more stable.[5][6][7] However, certain conditions can favor the kinetic N2 product. Using Mitsunobu conditions (e.g., DIAD/PPh₃) has been shown to favor the formation of the N2-isomer.[1] Additionally, specific catalytic systems, such as using copper(II) triflate or trifluoromethanesulfonic acid with alkyl 2,2,2-trichloroacetimidates as alkylating agents, have been developed for highly selective N2-alkylation.[8] Quantum mechanical studies suggest that while the 1H-indazole is the more stable tautomer, the transition state energy for N2 alkylation can be lower under these specific acidic conditions, leading to high N2 selectivity.

Q3: I am trying to perform an electrophilic substitution on the benzene ring of this compound. Where should I expect the substitution to occur?

A3: The fused pyrazole ring acts as the primary directing group for electrophilic aromatic substitution on the benzene portion. Based on experimental evidence from nitration reactions, the primary site of substitution is the C6 position.[9][10][11] The indazole nucleus as a whole deactivates the benzene ring towards electrophilic attack compared to benzene itself, but it directs incoming electrophiles to specific positions. The observed preference for C6 suggests that the electronic and resonance effects of the fused pyrazole ring lead to the highest electron density and most stabilized intermediate at this position. However, substitution at C5 and C7 has also been observed under different conditions or with different substituents on the indazole core, indicating a complex interplay of electronic and steric factors.[11][12]

Q4: My cross-coupling reaction at the C3 position is not working. What are the common pitfalls?

A4: Direct C-H activation at the C3 position of 1H-indazoles can be challenging. For successful cross-coupling reactions like Suzuki-Miyaura, it is often necessary to first introduce a halogen at the C3 position (e.g., iodine or bromine).[13] The N-H proton of the indazole can interfere with many catalytic cycles. Therefore, N-protection (e.g., with a Boc group or by converting to a 1-methylindazole) is frequently required before performing the cross-coupling reaction to ensure high yields and prevent catalyst deactivation.[13]

Troubleshooting Guides & Protocols

This section provides detailed troubleshooting for specific reaction types, including mechanistic explanations and step-by-step protocols.

N-Alkylation: Controlling the N1 vs. N2 Regioisomeric Ratio

The N-alkylation of this compound can yield two regioisomers, 1-alkyl-3-methyl-1H-indazole (N1) and 2-alkyl-3-methyl-2H-indazole (N2). The ratio of these products is highly sensitive to reaction conditions.

  • Underlying Cause: The choice of base and solvent creates an environment where the energy barriers for attack at both N1 and N2 are comparable. Polar aprotic solvents like DMF can solvate the cation from the base, leading to a "freer" indazolide anion and reduced selectivity.[1][3]

  • Strategic Solution: Modulate the base and solvent to favor either thermodynamic or kinetic control.

    • For N1-Selectivity (Thermodynamic Product): Use conditions that favor the formation of the more stable N1 isomer.

    • For N2-Selectivity (Kinetic Product): Use conditions that favor the faster reaction at the more nucleophilic N2-position, often under milder or specific catalytic conditions.

N_Alkylation_Troubleshooting start Start: N1/N2 Mixture Obtained decision Desired Isomer? start->decision goal_N1 Goal: N1-Alkylation goal_N2 Goal: N2-Alkylation protocol_N1 Protocol 1: N1-Selective Alkylation (NaH in THF) decision->protocol_N1  N1   protocol_N2 Protocol 2: N2-Selective Alkylation (Mitsunobu or Catalytic) decision->protocol_N2  N2   analysis Analyze Product Ratio (NMR, LC-MS) protocol_N1->analysis protocol_N2->analysis analysis->goal_N1 High N1 Ratio analysis->goal_N2 High N2 Ratio

Caption: Troubleshooting workflow for N-alkylation regioselectivity.

This protocol is optimized for achieving high N1-regioselectivity.

  • Materials and Reagents:

    • This compound

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • Anhydrous Tetrahydrofuran (THF)

    • Alkylating agent (e.g., alkyl bromide or tosylate)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Ethyl acetate, Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Step-by-Step Procedure:

    • To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 equiv).

    • Add anhydrous THF to achieve a concentration of approximately 0.1 M.

    • Cool the solution to 0 °C using an ice bath.

    • Carefully add sodium hydride (1.2 equiv) portion-wise to the stirred solution.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases.

    • Re-cool the mixture to 0 °C and add the alkylating agent (1.1 equiv) dropwise.

    • Allow the reaction to warm to room temperature and stir for 16-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography (silica gel) to yield the pure N1-alkylated product.

Electrophilic Aromatic Substitution: Directing Substitution on the Benzene Ring

Achieving regioselectivity in electrophilic aromatic substitution (EAS) on the benzene portion of this compound requires understanding the directing effects of the fused pyrazole system.

  • Underlying Cause (Nitration): Nitration of indazoles requires strongly acidic conditions. The indazole nitrogen atoms can be protonated, which strongly deactivates the entire ring system towards electrophilic attack. The reaction temperature is critical; too high, and side products or decomposition may occur; too low, and the reaction may not proceed.[9][10]

  • Underlying Cause (Halogenation): The regiochemical outcome of halogenation can be less predictable than nitration. While C6 is a likely candidate, substitution at C5 or C7 is possible depending on the specific halogenating agent, solvent, and the presence of any N-protecting groups. For instance, bromination of indazole-3-carboxylic acid has been reported to occur at the C5 position.[11] This suggests that substituents at C3 can influence the electron distribution in the benzene ring.

  • Strategic Solution:

    • For nitration, strictly control the temperature and use a proven mixed-acid protocol.

    • For other EAS reactions like halogenation, start with conditions known to favor C6 substitution and be prepared to screen other conditions if the desired regioselectivity is not achieved. N-protection can alter the electronic properties of the ring and may be a useful strategy to explore alternative regioselectivities.

ReactionReagentsTypical PositionPotential Issues & Troubleshooting
Nitration Conc. HNO₃ / Conc. H₂SO₄C6 [9][10]Low yield due to N-protonation. Maintain low temp (0-5 °C). Formation of dinitro byproducts. Use stoichiometric nitrating agent.
Bromination Br₂ in Acetic Acid or NBSC5 or C6 (Predicted)[11]Mixture of isomers. Screen solvents (e.g., AcOH, CCl₄, DMF). N-protection may alter selectivity.
Vilsmeier-Haack POCl₃ / DMFC5 or C7 (Predicted)Low reactivity. Indazole is less electron-rich than indole. May require N-protection and harsher conditions.
Friedel-Crafts Acylation Acyl Halide / Lewis AcidC5 or C7 (Predicted)Low reactivity. N-coordination to Lewis acid deactivates the ring. Use of N-protected indazole is strongly recommended.

This protocol is for the selective synthesis of the 6-nitro isomer.

  • Materials and Reagents:

    • This compound

    • Concentrated Sulfuric Acid (H₂SO₄, 98%)

    • Concentrated Nitric Acid (HNO₃, 70%)

    • Ice, Deionized Water

    • Sodium Hydroxide (NaOH) solution for neutralization

  • Step-by-Step Procedure:

    • In a fume hood, charge a three-neck round-bottom flask with concentrated sulfuric acid.

    • Cool the sulfuric acid to 0 °C using an ice-salt bath with vigorous stirring.

    • Slowly and portion-wise, add this compound (1.0 equiv), ensuring the temperature is maintained between 0-5 °C.

    • Once the addition is complete, prepare a nitrating mixture by slowly adding concentrated nitric acid (1.05 equiv) to a separate flask containing a small amount of cold concentrated sulfuric acid.

    • Add the nitrating mixture dropwise to the indazole solution, maintaining the temperature strictly between 0-5 °C.

    • Stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring the reaction by TLC.

    • Carefully pour the reaction mixture over a large volume of crushed ice with vigorous stirring. A precipitate should form.

    • Neutralize the slurry carefully with a cold aqueous NaOH solution to pH 7-8.

    • Filter the precipitated solid, wash thoroughly with cold water, and dry under vacuum to yield crude 3-methyl-6-nitro-1H-indazole.

    • The product can be further purified by recrystallization from ethanol if necessary.

Mechanistic Insights: Understanding Regioselectivity

The regioselectivity of substitution reactions on this compound is governed by a complex interplay of electronic effects, steric hindrance, and reaction kinetics versus thermodynamics.

The choice of base and solvent dictates the nature of the indazolide anion, leading to different regiochemical outcomes.

N_Alkylation_Mechanism cluster_N1 N1-Alkylation Pathway (e.g., NaH/THF) cluster_N2 N2-Alkylation Pathway (e.g., Mitsunobu) N1_Start This compound + NaH N1_Intermediate Sodium Indazolide (Na+ coordinated at N2) N1_Start->N1_Intermediate Deprotonation N1_Product N1-Alkylated Product (Thermodynamically favored) N1_Intermediate->N1_Product Attack by R-X (Steric hindrance at N2) N2_Start This compound + PPh3/DIAD N2_Intermediate Activated Complex N2_Start->N2_Intermediate Activation N2_Product N2-Alkylated Product (Kinetically favored) N2_Intermediate->N2_Product Attack by R-OH (N2 more nucleophilic)

Caption: Competing pathways for N1 and N2 alkylation.

The directing effect of the fused pyrazole ring can be rationalized by examining the stability of the Wheland intermediate (arenium ion) formed upon electrophilic attack at different positions. Attack at C6 allows for resonance stabilization that is not possible for attack at other positions.

EAS_Mechanism cluster_C6 Attack at C6 (Favored) cluster_C5 Attack at C5 (Less Favored) Indazole This compound C6_Intermediate Arenium Ion Intermediate (Charge delocalized) Indazole->C6_Intermediate + E+ C5_Intermediate Arenium Ion Intermediate (Less stable) Indazole->C5_Intermediate + E+ Electrophile E+ C6_Product 6-Substituted Product C6_Intermediate->C6_Product -H+

Caption: Simplified representation of EAS on the indazole ring.

By understanding these principles and utilizing the provided protocols, researchers can more effectively control the regioselectivity of substitution reactions on the this compound scaffold, accelerating the synthesis of novel compounds for drug discovery and development.

References

Technical Support Center: Indazole Reaction-Solvent & Base Effects

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support hub for researchers, scientists, and drug development professionals working with the indazole scaffold. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the synthesis and functionalization of indazoles, with a specific focus on the critical role of solvent and base selection in determining reaction outcomes.

I. Troubleshooting Guide: Navigating Common Indazole Reactions

This section addresses specific problems you might encounter during your experiments, providing explanations for the underlying causes and offering actionable solutions.

Issue 1: Poor Regioselectivity in N-Alkylation - "I'm getting a mixture of N1 and N2 alkylated products and the separation is difficult."

A1: Cause & Resolution

This is the most frequent challenge in indazole chemistry. The regiochemical outcome of N-alkylation is a delicate balance between kinetic and thermodynamic control, heavily influenced by your choice of base and solvent.[1][2] The indazole anion, formed after deprotonation, has two nucleophilic centers: N1 and N2. The resulting 1H-indazole and 2H-indazole tautomers differ in stability, with the 1H-tautomer generally being more thermodynamically stable.[3][4]

  • Kinetic vs. Thermodynamic Control:

    • N2-Alkylation (Kinetic Product): The N2 position is often more sterically accessible and the corresponding anion may be more readily formed, leading to the kinetic product. Reactions under milder conditions (e.g., weaker bases, lower temperatures) may favor the N2 isomer.

    • N1-Alkylation (Thermodynamic Product): The N1-substituted indazole is typically the more thermodynamically stable isomer.[1] Conditions that allow for equilibration, such as higher temperatures or the use of specific solvent/base combinations, can favor the N1 product.[1]

Troubleshooting Steps:

  • Base Selection is Critical:

    • For High N1 Selectivity: Strong, non-nucleophilic bases in non-polar to moderately polar aprotic solvents are often effective. Sodium hydride (NaH) in tetrahydrofuran (THF) is a well-established system for achieving excellent N1 regioselectivity (>99:1 in some cases).[1] The sodium cation is thought to coordinate with the N2 atom, sterically hindering alkylation at that position.[3]

    • For N2 Selectivity: Under certain acidic conditions, selective N2 alkylation can be achieved. For example, using alkyl 2,2,2-trichloroacetimidates under acidic conditions has been shown to be highly selective for the N2 position.[5] Mitsunobu conditions can also favor the N2 isomer.[1]

    • Weaker Bases (e.g., K₂CO₃, Cs₂CO₃): These often give mixtures of N1 and N2 isomers.[1][3] The ratio can be solvent-dependent. For instance, with potassium carbonate, switching from DMF to THF may completely inhibit the reaction.[1]

  • Solvent Polarity and Coordinating Ability Matters:

    • Polar Aprotic Solvents (DMF, DMSO): These solvents can solvate the cation of the base, leading to a more "naked" and reactive indazole anion. This can sometimes lead to lower selectivity, producing mixtures of N1 and N2 products.[1][3] However, in some systems, DMF can facilitate equilibration towards the more stable N1 isomer.[1]

    • Less Polar/Coordinating Solvents (THF, Dioxane): In combination with bases like NaH, these solvents can promote the formation of tight ion pairs, which favors N1 alkylation.[1][3] Interestingly, in some cases, dioxane has been shown to give significantly higher yields of the N1 product compared to other solvents like DMF or toluene when using Cs₂CO₃ at elevated temperatures.[3][6]

Summary Table: Solvent & Base Effects on Indazole N-Alkylation

BaseSolventTypical OutcomeRationale
NaH THFHigh N1 Selectivity Formation of a tight ion pair with Na⁺ coordinating to N2, sterically directing alkylation to N1.[1][3]
K₂CO₃ / Cs₂CO₃ DMF / DMSOMixture of N1/N2 Weaker bases and polar solvents can lead to less defined ion pairing, resulting in competitive alkylation.[1][3]
Cs₂CO₃ Dioxane (90°C)High N1 Selectivity Increased solubility and reactivity of the base at higher temperatures can drive the reaction to the thermodynamic product.[3][6]
Mitsunobu (DEAD/PPh₃) THFFavors N2 The reaction mechanism proceeds through a different pathway that favors the kinetically accessible N2 position.[1]
Acidic Conditions DioxaneHigh N2 Selectivity Protonation of the alkylating agent can facilitate nucleophilic attack from the N2 position of the more stable 1H-indazole tautomer.[5]
Issue 2: Low or No Yield in N-Alkylation - "My starting material is not being consumed, or I'm getting a very low yield of the desired product."

A2: Cause & Resolution

Low conversion can stem from several factors, including inappropriate base strength, poor solubility of reagents, or steric hindrance.

Troubleshooting Steps:

  • Re-evaluate Your Base:

    • The pKa of the indazole N-H is approximately 13.86.[4][7] Your base should have a conjugate acid with a significantly higher pKa to ensure complete deprotonation.

    • Weak bases like potassium carbonate (K₂CO₃) may not be strong enough in certain solvents (like THF) to deprotonate the indazole effectively, leading to no reaction.[1] In such cases, switching to a stronger base like NaH or using a more polar solvent like DMF to increase the base's effectiveness is recommended.[1]

  • Check Reagent Solubility:

    • Ensure that your base and indazole are sufficiently soluble in the chosen solvent at the reaction temperature. For example, Cs₂CO₃ has low solubility in dioxane at room temperature, which might explain why no reaction is observed under these conditions. However, at 90°C, its solubility increases, leading to excellent yields.[3][6]

  • Consider Steric and Electronic Effects:

    • Substituents on the indazole ring can significantly impact reactivity. Bulky substituents at the C7 position can sterically hinder access to the N1 position, potentially lowering the yield or preventing the reaction altogether.[8]

    • Electron-withdrawing groups (e.g., -NO₂, -CO₂Me) at the C7 position can increase the acidity of the N-H proton and have been shown to favor N2 alkylation.[1]

  • Increase Temperature:

    • If you are using a weaker base or observing low conversion, gently increasing the temperature can often drive the reaction to completion. For example, reactions with NaH in THF can benefit from warming from room temperature to 50°C to achieve full conversion.[1]

Issue 3: Unexpected Side Products in Indazole Synthesis - "I'm trying to synthesize the indazole core and getting unexpected byproducts."

A3: Cause & Resolution

The synthesis of the indazole ring itself can be prone to side reactions depending on the chosen route.[9][10]

Common Side Reactions and Solutions:

  • Formation of Dimers and Hydrazones: In methods starting from o-hydroxy or o-amino benzaldehydes/ketones and hydrazine, side reactions like the formation of hydrazones or dimers can occur.[10][11]

    • Solution: Careful control of reaction stoichiometry and temperature is crucial. Using an acidic medium can help promote the desired cyclization.[10]

  • Byproducts from Diazotization: When synthesizing indazoles from o-toluidine via diazotization, various byproducts can arise from incomplete reaction or side reactions of the diazonium salt intermediate.[11]

    • Solution: Maintain low temperatures during the diazotization step and ensure efficient cyclization to minimize the lifetime of the reactive diazonium intermediate.

II. Frequently Asked Questions (FAQs)

Q1: How do I choose the best solvent for my indazole reaction?

A1: The choice of solvent is intrinsically linked to your choice of base and desired outcome.

  • For N1-Alkylation: Start with THF in combination with NaH.[1] If solubility is an issue, consider dioxane at elevated temperatures with Cs₂CO₃.[3][6]

  • For N2-Alkylation: Consider Mitsunobu conditions in THF or acidic conditions in a solvent like dioxane.[1][5]

  • For C-H Functionalization/Arylation: Polar aprotic solvents like DMF or DMSO are common. However, greener methods using water as a solvent have also been developed for C3-arylation.[12]

Q2: What is the role of the cation (e.g., Na⁺, K⁺, Cs⁺) in controlling regioselectivity?

A2: The cation plays a crucial role, particularly in N-alkylation. It can form an ion pair with the indazolide anion. The nature of this ion pair (tight vs. solvent-separated) influences reactivity.

  • Smaller Cations (Na⁺): Tend to form tighter ion pairs, especially in less polar solvents like THF. This can lead to chelation or coordination with the N2 atom, sterically blocking it and directing the electrophile to the N1 position.[3]

  • Larger Cations (Cs⁺): Form looser ion pairs, which can sometimes lead to lower selectivity. However, cesium carbonate is often used because of its higher basicity and solubility in organic solvents compared to K₂CO₃ or Na₂CO₃, which can lead to higher yields.[3] DFT calculations suggest that cesium ions can participate in chelation mechanisms that favor N1-substitution when a coordinating group is present at the C3 position.[3]

Q3: Can I functionalize the C3 position of the indazole ring?

A3: Yes, the C3 position is a common site for functionalization. Halogenation (iodination or bromination) at the C3 position is a key first step, often achieved using reagents like N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS) under basic conditions.[13] These C3-halogenated indazoles are versatile intermediates for subsequent cross-coupling reactions (e.g., Suzuki, Negishi) to introduce aryl or other groups.[12][13]

Q4: How can I reliably distinguish between N1 and N2 isomers?

A4: The most definitive method is through 2D NMR spectroscopy, specifically Heteronuclear Multiple Bond Correlation (HMBC). For an N1-substituted indazole, you will observe a correlation between the protons of the alkyl group attached to the nitrogen and the C7a carbon of the indazole ring. For an N2-substituted indazole, a correlation would be expected between the alkyl protons and the C3 carbon.[1]

III. Experimental Protocols & Visual Guides

Protocol 1: General Procedure for Highly N1-Selective Alkylation

This protocol is based on the widely successful NaH/THF system.[1]

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the substituted 1H-indazole (1.0 eq).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to achieve a concentration of approximately 0.1 M.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1 eq) dropwise.

  • Reaction: Stir the reaction at room temperature or warm to 50 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • Workup: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the N1-alkylated indazole.

Diagram: Decision Workflow for Indazole N-Alkylation

This diagram outlines the key decision points for selecting the appropriate solvent and base to achieve the desired N1 or N2 alkylation.

Indazole_Alkylation_Workflow start Goal: N-Alkylation of Indazole selectivity Desired Regioisomer? start->selectivity n1_path N1 Isomer (Thermodynamic) selectivity->n1_path N1 n2_path N2 Isomer (Kinetic) selectivity->n2_path N2 n1_base Choose Base: Strong, Non-nucleophilic n1_path->n1_base n2_conditions Choose Conditions n2_path->n2_conditions n1_base_ex e.g., Sodium Hydride (NaH) n1_base->n1_base_ex n1_solvent Choose Solvent: Less Polar, Aprotic n1_base_ex->n1_solvent n1_solvent_ex e.g., THF, Dioxane n1_solvent->n1_solvent_ex n1_result Result: High N1 Selectivity n1_solvent_ex->n1_result n2_mitsunobu Mitsunobu Reaction (DEAD, PPh3) n2_conditions->n2_mitsunobu n2_acidic Acidic Conditions (e.g., with Trichloroacetimidates) n2_conditions->n2_acidic n2_result Result: Favors N2 Isomer n2_mitsunobu->n2_result n2_acidic->n2_result

Caption: Workflow for solvent/base selection in N-alkylation.

Diagram: Mechanistic Rationale for N1 vs. N2 Selectivity

This diagram illustrates the competing pathways and the key intermediates that dictate the regiochemical outcome.

Indazole_Mechanism cluster_0 Deprotonation cluster_1 Alkylation Pathways cluster_2 Controlling Factors Indazole 1H-Indazole Anion Indazolide Anion Indazole->Anion + B- Base Base (B-) N1_Product N1-Alkylated Indazole (Thermodynamically Favored) Anion->N1_Product Attack from N1 N2_Product N2-Alkylated Indazole (Kinetically Favored) Anion->N2_Product Attack from N2 Factor_N1 N1 Control: - Strong Base (NaH) - Less Polar Solvent (THF) - Cation Coordination at N2 - Higher Temperature N1_Product->Factor_N1 Factor_N2 N2 Control: - Weaker Base (K2CO3) - Polar Solvent (DMF) - Lower Temperature - Mitsunobu Conditions N2_Product->Factor_N2 Electrophile1 R-X Electrophile2 R-X

Caption: Competing N1 and N2 alkylation pathways.

IV. References

  • Alam, M. S., & Keating, T. A. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 2088–2101. --INVALID-LINK--

  • Keating, T. A., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940-1954. --INVALID-LINK--

  • Dong, L., Wang, Q., Chen, Y., & Wai, J. S. (2023). Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. --INVALID-LINK--

  • Li, Y., et al. (2019). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 24(23), 4252. --INVALID-LINK--

  • Sravanthi, G., & Kumar, C. S. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology, 9, 1-19. --INVALID-LINK--

  • Reddy, T. S., & Rao, V. L. (2025). Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. International Journal for Scientific Research & Development, 10(2), 2455-2631. --INVALID-LINK--

  • Singh, R., & Kaur, H. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. --INVALID-LINK--

  • Smith, A. B., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances, 14, 7654-7659. --INVALID-LINK--

  • Giraud, F., Anizon, F., & Moreau, P. (2021). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Arkivoc, 2021(3), 99-151. --INVALID-LINK--

  • Keating, T. A., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. ResearchGate. --INVALID-LINK--

  • Chandramouli, C., et al. (2014). Synthesis of Novel N1 and N2 Indazole Derivatives. ResearchGate. --INVALID-LINK--

  • Keating, T. A., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journals. --INVALID-LINK--

  • Alam, M. S., & Keating, T. A. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journals. --INVALID-LINK--

  • Various Authors. (n.d.). Indazoles Chemistry and Biological Activities: Synthesis, Properties, and Biological Activities of Indazole. ResearchGate. --INVALID-LINK--

  • BenchChem Technical Support Team. (2025). Common side reactions in the synthesis of indazole-3-carboxamides. BenchChem. --INVALID-LINK--

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References

Technical Support Center: A Researcher's Guide to Preventing Degradation of 3-methyl-1H-indazole During Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

From the Desk of the Senior Application Scientist

Welcome to the technical support center for scientists and researchers working with indazole derivatives. My name is Dr. Evelyn Reed, and today we will address a critical challenge frequently encountered in the synthesis of novel therapeutics: the instability of the 3-methyl-1H-indazole core. This guide is structured to move from foundational knowledge to proactive, field-proven strategies, providing you not just with protocols, but with the chemical rationale behind them. Our goal is to empower you to anticipate and mitigate degradation, ensuring the integrity of your experiments and the quality of your results.

Section 1: Understanding the Inherent Instabilities of the Indazole Core

This section addresses the fundamental chemical properties of this compound that contribute to its degradation.

Q1: What are the primary degradation pathways I should be aware of when working with this compound?

A1: The indazole scaffold, while a valuable pharmacophore, is susceptible to several degradation pathways based on its chemical structure.[1][2] Key vulnerabilities include:

  • Oxidative Degradation: The pyrazole portion of the indazole ring is electron-rich and can be prone to oxidation, potentially leading to the formation of N-oxides or ring-opened byproducts.[1] This is often observed as a gradual darkening or browning of the reaction mixture.

  • Hydrolytic Degradation: The indazole ring can undergo hydrolysis under harsh acidic or basic conditions.[1][2] The stability is highly pH-dependent, and extreme conditions can lead to cleavage of the heterocyclic ring.

  • Photodegradation: A well-documented pathway for indazoles is a photochemical rearrangement to form benzimidazoles, particularly upon exposure to UV light.[2] This occurs from an excited state of the 2H-tautomer.

  • Thermal Degradation: Like many heterocyclic compounds, this compound can decompose at elevated temperatures. Reactions requiring high heat for extended periods should be carefully monitored.[1][2]

Q2: How does tautomerism affect the stability and reactivity of this compound?

A2: Indazole exists in tautomeric forms, primarily the 1H- and 2H-isomers. For this compound, the 1H-tautomer is energetically more stable and thus predominates.[3][4][5] However, the reaction conditions can influence the tautomeric equilibrium. This is critically important for two reasons:

  • Reactivity: The lone pair on the N-2 nitrogen is often considered more kinetically accessible for reactions like protection.[6]

  • Stability: As mentioned, the 2H-tautomer is the species implicated in photochemical rearrangement to benzimidazole.[2] Conditions that might transiently favor the 2H-tautomer could inadvertently open this degradation pathway.

Section 2: Troubleshooting Common Reaction Issues

This section provides direct answers to common problems observed during experiments, linking them to the underlying degradation mechanisms.

Q3: My reaction involving this compound is turning dark brown, and TLC analysis shows multiple new spots. What's happening?

A3: A dark brown coloration is a classic indicator of decomposition, most likely through oxidation or thermal stress.[7] The formation of multiple spots on a TLC plate suggests a complex mixture of degradation products.

Troubleshooting Steps:

  • Inert Atmosphere: Immediately ensure your reaction is running under a robust inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.[7]

  • Temperature Control: Verify the internal reaction temperature. Localized overheating can accelerate thermal degradation.

  • Reagent Purity: Check the purity of your starting material and reagents. Trace metal impurities can catalyze oxidative processes.

  • Analytical Insight: Use LC-MS to analyze an aliquot of the reaction mixture. This can help identify the masses of the byproducts, providing clues to the degradation pathway (e.g., an M+16 peak might suggest N-oxide formation).

Q4: I'm attempting a reaction with a strong base (e.g., NaH, LDA) and observing a ring-opened byproduct, possibly an o-aminobenzonitrile derivative. Why does this occur and how can I prevent it?

A4: This is a known instability pathway for N-1 substituted indazoles. Deprotonation at the C-3 position creates a 3-anionized indazole, which can undergo rapid ring-opening to form a more stable o-aminobenzonitrile species.[8] Using a strong, non-nucleophilic base to deprotonate the N-1 position first is standard practice, but subsequent reactions that might generate a C-3 anion are risky.

Preventative Strategy: The most robust solution is to protect the indazole nitrogen. Specifically, protecting at the N-2 position stabilizes the ring and directs lithiation to the C-3 position without subsequent ring-opening.[8][9] The 2-(trimethylsilyl)ethoxymethyl (SEM) group is an excellent choice for this purpose as it is a superb directing group for lithiation.[8][9]

Section 3: Proactive Strategies for Preventing Degradation

This section focuses on preventative measures, including nitrogen protection and optimal reaction design.

Q5: When should I use a protecting group on the indazole nitrogen, and how do I choose the right one?

A5: Nitrogen protection is recommended whenever your reaction involves:

  • Strong bases or organometallic reagents.

  • Elevated temperatures for prolonged periods.

  • Conditions that could lead to unwanted N-alkylation or N-acylation side reactions.

The choice of protecting group depends on the subsequent reaction conditions and the desired regioselectivity (N-1 vs. N-2). Using a strong base like NaH often leads to a mixture of N-1 and N-2 protected isomers because it generates a delocalized indazolate anion.[6][8] Regioselectivity can be achieved by carefully selecting the protection conditions.

Protecting Group Reagents & Conditions Selectivity Deprotection Key Advantages & References
SEM (2-(trimethylsilyl)ethoxymethyl)SEM-Cl, K₂CO₃, MeCN, 80 °CN-2 (Kinetic)TBAF or aq. HClExcellent for directing C-3 lithiation.[8][9]
THP (Tetrahydropyran)DHP, PPTS (mild acid), DCM, rtN-2 (Kinetic, short time)aq. HClMild conditions for protection and deprotection.[6]
THP (Tetrahydropyran)DHP, p-TSA (strong acid), DCM, rtN-1 (Thermodynamic, long time)aq. HClAllows access to the thermodynamically stable N-1 isomer.[6]
Boc (tert-Butoxycarbonyl)Boc₂O, DMAP, MeCNMixture, often N-1 favoredTFA or HClCommon, but can be labile to base.[6]

Q6: How can I design my experiment to minimize degradation from the start?

A6: A well-designed experiment is the best defense against degradation. The following workflow provides a logical approach to selecting reaction parameters.

G cluster_0 Experimental Design Workflow for Indazole Stability A Assess Reagent Compatibility (Strong Base/Acid/Oxidant?) B Yes: High Risk A->B If Yes C No: Low Risk A->C If No D Select N-Protecting Group (See Table) B->D E Proceed with Caution (Monitor Closely) C->E F Choose Mildest Possible Conditions - Lowest effective temperature - Weaker, non-nucleophilic base - Degassed solvents D->F E->F G Run Reaction Under Inert Atmosphere (Ar/N₂) & Protect from Light F->G H Monitor Reaction Progress (TLC, LC-MS) G->H I Execute Reaction H->I

Caption: Workflow for designing stable indazole reactions.

Section 4: Key Experimental Protocols

This section provides actionable, step-by-step procedures for common tasks related to ensuring the stability of this compound.

Protocol 1: Regioselective N-2 Protection with SEM-Cl

This protocol is adapted from methodologies that achieve regioselective protection at the N-2 position, which is ideal for subsequent C-3 functionalization.[8][9]

Materials:

  • This compound

  • 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (MeCN), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add this compound (1.0 eq).

  • Add anhydrous acetonitrile (approx. 0.2 M concentration).

  • Add anhydrous potassium carbonate (2.0 eq) to the suspension.

  • Add SEM-Cl (1.2 eq) dropwise to the stirring mixture at room temperature.

  • Heat the reaction mixture to 80 °C and monitor by TLC (e.g., 3:1 Hexanes:EtOAc) until the starting material is consumed (typically 4-6 hours).

  • Cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with water (2x) and then brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-methyl-2-(2-(trimethylsilyl)ethoxymethyl)-2H-indazole.

Protocol 2: Standard Forced Degradation Study

This protocol outlines a typical stress testing experiment to proactively identify potential degradation products, which is essential for developing stability-indicating analytical methods.[1][2][10]

Materials:

  • This compound

  • Methanol (HPLC grade)

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • 30% Hydrogen peroxide (H₂O₂)

  • HPLC system with UV detector

Procedure:

  • Prepare Stock Solution: Create a 1 mg/mL stock solution of this compound in methanol.

  • Set Up Stress Conditions (in separate vials):

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Heat at 60 °C.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Keep at room temperature.

    • Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂ (diluted from 30% stock). Keep at room temperature.

    • Thermal: Heat 1 mL of stock solution at 60 °C.

    • Photolytic: Expose 1 mL of stock solution in a quartz cuvette to a calibrated UV light source. Wrap a control sample in foil.

  • Time Points: Take aliquots from each vial at regular intervals (e.g., 2, 8, 24 hours).

  • Analysis:

    • Neutralize the acid and base samples before injection.

    • Analyze all samples by a suitable reverse-phase HPLC method (e.g., C18 column, water/acetonitrile gradient with 0.1% formic acid).[10]

    • Compare the chromatograms of the stressed samples to the control to identify and quantify degradation peaks.

Section 5: Frequently Asked Questions (FAQs)

Q7: How should I properly store solid this compound? A7: Store the compound in a tightly sealed, light-resistant container (e.g., an amber glass vial). For long-term storage, keep it in a cool, dry place, preferably refrigerated (2-8°C) and under an inert atmosphere to prevent oxidation and hydrolysis.[1][7]

Q8: Are there specific reagents known to be highly incompatible with the indazole ring? A8: Yes. Avoid strong oxidizing agents, strong acids, and strong bases unless their reactivity is specifically desired and controlled.[1] Reagents that can generate highly electrophilic species may also lead to non-selective reactions on the electron-rich ring system.

Q9: Does the methyl group at the C-3 position affect the molecule's stability compared to unsubstituted indazole? A9: The C-3 methyl group is an electron-donating group. While its effect is modest, it can slightly increase the electron density of the pyrazole ring, potentially making it more susceptible to certain electrophilic attacks or oxidation compared to the unsubstituted parent indazole. However, it also sterically hinders direct functionalization at the C-3 position, which often requires activation via N-2 directed metallation.[11]

References

Validation & Comparative

A Comparative Guide to the Synthesis of 3-Methyl-1H-Indazole for the Research Scientist

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Methyl-1H-indazole is a heterocyclic aromatic compound of significant interest within the fields of medicinal chemistry and materials science. As a privileged scaffold, its core structure is a key building block in the synthesis of a wide array of compounds with diverse biological activities, including anti-tumor, anti-inflammatory, and anti-depressant properties.[1][2] The strategic importance of this molecule necessitates robust, efficient, and scalable synthetic routes.

This guide provides a comparative analysis of the primary synthetic methodologies for preparing this compound. We will delve into the mechanistic underpinnings of each route, present detailed experimental protocols, and offer a critical evaluation of their respective strengths and weaknesses to assist researchers in selecting the optimal pathway for their specific application.

Key Synthetic Strategies: A Comparative Overview

Two principal and well-documented routes dominate the synthesis of this compound, both commencing from the readily available precursor, 2-aminoacetophenone. These methods, while starting from the same material, employ fundamentally different chemical transformations to achieve the target indazole ring system.

  • Classical Diazotization and Reductive Cyclization: A traditional, high-yield method involving the formation of a diazonium salt intermediate, which is subsequently reduced and cyclized.

  • Metal-Free Intramolecular Amination via Oxime Formation: A more modern approach that avoids the use of heavy metals by proceeding through an oxime intermediate, which is activated for intramolecular cyclization.

Beyond these core methods, other strategies based on classical named reactions and modern catalytic systems offer alternative, albeit less common, pathways.

Route 1: Classical Synthesis via Diazotization of 2-Aminoacetophenone

This is arguably the most established and widely reported method for the gram-scale synthesis of this compound. The strategy relies on the diazotization of the primary aromatic amine of 2-aminoacetophenone, followed by a reductive cyclization step to form the pyrazole ring.

Diazotization_Route A 2-Aminoacetophenone B Diazonium Salt Intermediate A->B  NaNO₂, HCl  0-10 °C   C This compound B->C  SnCl₂·H₂O  (Reductive Cyclization)  

Caption: Pathway for the diazotization and reductive cyclization route.

Mechanistic Insights

The reaction begins with the in situ formation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong acid, typically hydrochloric acid. The primary amine of 2-aminoacetophenone attacks the nitrosonium ion (NO⁺) to form a diazonium salt. This intermediate is highly unstable and is not isolated. The critical step is the subsequent addition of a reducing agent, stannous chloride (SnCl₂), which facilitates the intramolecular cyclization to form the stable indazole ring system.

The choice of a low temperature (0-10°C) is paramount.[3][4] Diazonium salts are notoriously unstable at elevated temperatures and can decompose violently or lead to a host of unwanted side products, drastically reducing the yield and purity of the final product.

Advantages:

  • High Yield and Purity: This method consistently delivers high yields, often around 90%, with excellent purity (≥99.5%) after a simple workup.[2][3]

  • Cost-Effective: The starting materials and reagents (sodium nitrite, hydrochloric acid, stannous chloride) are inexpensive and readily available.

  • Well-Established: The procedure is robust and has been thoroughly documented in the literature, making it highly reproducible.

Disadvantages:

  • Use of Tin Salts: The use of stannous chloride introduces a heavy metal, which may require additional purification steps to remove from the final product, a critical consideration for pharmaceutical applications.

  • Exothermic and Hazardous: Diazotization reactions are exothermic and require careful temperature control. The diazonium intermediate is potentially explosive if allowed to warm or concentrate.

  • Acidic Conditions: The strongly acidic conditions may not be suitable for substrates with acid-labile functional groups.

Route 2: Metal-Free Synthesis via Oxime Formation and Cyclization

This modern alternative circumvents the use of metal-based reducing agents and offers milder reaction conditions. The strategy involves converting the ketone moiety of 2-aminoacetophenone into an oxime, which is then activated to undergo an intramolecular electrophilic amination.[5][6]

Oxime_Route cluster_0 Step 1: Oxime Formation cluster_1 Step 2: Cyclization A 2-Aminoacetophenone B (E)-1-(2-Aminophenyl)ethan-1-one oxime A->B  NH₂OH·HCl  Base   C (E)-1-(2-Aminophenyl)ethan-1-one oxime D This compound C->D  MsCl, Et₃N  (Activation & Cyclization)  

Caption: Two-step, one-pot synthesis via an oxime intermediate.

Mechanistic Insights

The synthesis first proceeds through the condensation of 2-aminoacetophenone with hydroxylamine to form the corresponding oxime.[5] In the second step, an activating agent, typically methanesulfonyl chloride (MsCl), is introduced. MsCl reacts with the hydroxyl group of the oxime, converting it into a good leaving group (mesylate). This activation facilitates a nucleophilic attack from the nearby primary aromatic amine, leading to an intramolecular cyclization and subsequent elimination to yield the this compound ring.[5][6]

This method is highly valued for its mild conditions and avoidance of harsh reagents, making it particularly suitable for complex molecule synthesis where functional group tolerance is key.

Advantages:

  • Metal-Free: Crucial for pharmaceutical synthesis where metal contamination must be strictly controlled.[5]

  • Mild Reaction Conditions: The reaction is typically performed at temperatures from 0°C to room temperature, preserving sensitive functional groups.[5]

  • Scalability: The procedure has been demonstrated to be effective on a gram scale.[5]

  • Broad Substrate Scope: The reaction is tolerant of a wide variety of substituents on the aromatic ring.[5]

Disadvantages:

  • Potentially Lower Yield: While often providing good to excellent yields, they may not be as consistently high as the 90%+ reported for the diazotization route.

  • Two-Step, One-Pot Complexity: While often performed in one pot, the sequential addition of reagents adds a layer of complexity compared to the classical approach.

  • Use of Mesyl Chloride: Mesyl chloride is corrosive and lachrymatory, requiring careful handling.

Data Presentation: A Comparative Overview

ParameterRoute 1: Diazotization & Reductive CyclizationRoute 2: Metal-Free via Oxime Formation
Starting Material 2-Aminoacetophenone2-Aminoacetophenone
Key Reagents NaNO₂, HCl, SnCl₂·H₂ONH₂OH·HCl, Base (e.g., Triethylamine), MsCl
Typical Yield ~90%[2][3][4]Good to Excellent[5]
Purity High (≥99.5%) after precipitation[2][3]Generally requires chromatographic purification
Reaction Conditions Low Temperature (0-10°C), Strong AcidMild (0°C to Room Temperature)
Key Advantages High yield, cost-effective, robustMetal-free, mild conditions, scalable, broad scope[5]
Key Disadvantages Use of tin salts, hazardous intermediateMulti-step procedure, use of corrosive MsCl

Experimental Protocols

Protocol 1: Synthesis of this compound via Diazotization

This protocol is adapted from a procedure described in patent literature.[2][3][4]

Safety Precaution: This synthesis involves hazardous materials and potentially unstable intermediates. It must be performed by trained personnel in a well-ventilated chemical fume hood, utilizing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Materials:

  • 2-Aminoacetophenone (81 g, 0.6 mol)

  • Hydrochloric Acid (37%, 600 mL)

  • Sodium Nitrite (NaNO₂), (80 g, 1.16 mol)

  • Stannous Chloride Dihydrate (SnCl₂·2H₂O), (200 g, 0.88 mol)

  • Deionized Water

  • Ice

Procedure:

  • Initial Setup: In a large reaction vessel equipped with a mechanical stirrer and a thermometer, add 2-aminoacetophenone (81 g) to hydrochloric acid (600 mL). Stir the mixture until all solids are dissolved.

  • Diazotization: Cool the solution to 0-5°C using an ice-salt bath. Prepare a solution of sodium nitrite (80 g) in water (400 mL). Add the sodium nitrite solution dropwise to the cooled reaction mixture over approximately 1 hour, ensuring the internal temperature is strictly maintained between 0-10°C.

  • Stirring: After the addition is complete, continue to stir the mixture at 0-10°C for an additional 1 hour.

  • Reductive Cyclization: In a separate flask, dissolve stannous chloride dihydrate (200 g) in hydrochloric acid (300 mL). Cool this solution in an ice bath. Slowly add the stannous chloride solution to the diazonium salt mixture, again maintaining the temperature at 0-10°C.

  • Overnight Reaction: Once the addition is complete, allow the reaction to stir overnight, letting the temperature slowly rise to room temperature.

  • Work-up and Isolation: Pour the reaction mixture into ice water (2 L). Adjust the pH of the filtrate to ~8 using a concentrated sodium hydroxide solution while cooling in an ice bath. A large amount of solid will precipitate.

  • Filtration and Drying: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and dry in an oven to obtain this compound as an off-white solid. (Expected yield: ~71 g, 90%).[2][3]

Protocol 2: Metal-Free Synthesis of this compound

This protocol is adapted from a procedure for the synthesis of 1H-indazoles from 2'-aminoacetophenones.[5]

Safety Precaution: This procedure uses methanesulfonyl chloride, which is corrosive and a lachrymator, and triethylamine, which is flammable and toxic. Handle these reagents only in a well-ventilated fume hood with appropriate PPE.

Materials:

  • 2'-Aminoacetophenone (1.0 eq)

  • Hydroxylamine hydrochloride (approx. 3.0 eq)

  • Triethylamine (a slight excess over hydrochloride salts)

  • Methanesulfonyl chloride (approx. 1.1 eq)

  • Solvent (e.g., Ethanol/Water mixture or Dichloromethane)

Procedure:

  • Oxime Formation: To a reaction flask, add 2'-Aminoacetophenone (1.0 eq) and a suitable solvent (e.g., ethanol/water). Add Hydroxylamine hydrochloride (approx. 3.0 eq) to the solution. Add a base such as triethylamine to neutralize the hydrochloride salt and stir the mixture, monitoring by TLC until the starting material is consumed.

  • Cooling: Once oxime formation is complete, cool the reaction mixture to 0-5°C in an ice bath.

  • Activation and Cyclization: Slowly add triethylamine (a slight excess) followed by the dropwise addition of methanesulfonyl chloride (approx. 1.1 eq) over 30 minutes, maintaining the internal temperature between 0-5°C.

  • Reaction: Stir the resulting solution at 0-5°C for approximately 1.5 hours, or until TLC analysis indicates the consumption of the oxime intermediate.

  • Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford pure this compound.

Conclusion

Both the classical diazotization/reductive cyclization and the modern metal-free oxime cyclization routes offer effective and reliable methods for the synthesis of this compound. The choice between them is dictated by the specific requirements of the research.

For large-scale, cost-effective production where high yield and purity via simple precipitation are the primary drivers, the classical diazotization route remains an excellent choice, provided the laboratory is equipped to handle the associated safety considerations.[2][3]

For applications in medicinal chemistry or the synthesis of complex molecules where metal contamination is unacceptable and mild conditions are required to preserve sensitive functional groups, the metal-free oxime route is superior.[5] Its operational simplicity and scalability make it an attractive modern alternative for researchers focused on drug development and discovery.

References

The Impact of Methyl Positional Isomerism on the Biological Activity of Indazoles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the indazole scaffold represents a "privileged" structure, consistently appearing in a multitude of biologically active compounds.[1] Its synthetic tractability and ability to mimic endogenous purines allow it to interact with a wide range of biological targets, leading to therapeutic applications in oncology, inflammation, and infectious diseases.[2][3] However, the subtle art of decorating this scaffold is a game of molecular precision, where the seemingly minor change of a substituent's position can dramatically alter the pharmacological profile. This guide provides an in-depth comparison of 3-methyl-1H-indazole and its positional isomers, synthesizing available data to illuminate the critical role of methyl group placement in dictating biological outcomes.

While direct, head-to-head comparative studies of all methyl-1H-indazole parent isomers in a wide range of biological assays are not extensively documented in publicly available literature, a careful analysis of the activities of their derivatives provides crucial insights into their structure-activity relationships (SAR). This guide collates and interprets these findings to offer a comparative perspective for the research community.

Comparative Biological Activity Profile of Methyl-Indazole Isomers

The position of the methyl group on the indazole ring influences the molecule's electronic distribution, lipophilicity, and steric profile, all of which are critical determinants of its interaction with biological macromolecules.

IsomerReported/Inferred Biological ActivitiesKey Insights from Derivatives
1-Methyl-1H-indazole Varied, including kinase inhibition and receptor modulation.Derivatives are common in medicinal chemistry. The N1-methylation is a key step in the synthesis of many bioactive compounds, including those with anticancer properties.[4]
2-Methyl-2H-indazole Distinct from 1H-isomers, with potential for unique target engagement.As the less thermodynamically stable tautomer, its derivatives are less common but have shown potent and sometimes dual antimicrobial and anti-inflammatory activities.[5]
This compound Primarily associated with antibacterial activity.Derivatives of this compound have demonstrated potent activity against both Gram-positive and Gram-negative bacteria.[6]
4-Methyl-1H-indazole Limited specific data available.The 4-position is less commonly substituted in reported bioactive indazoles, suggesting it may be a sterically or electronically sensitive position for many common biological targets.
5-Methyl-1H-indazole Versatile precursor for compounds with various biological activities.Serves as a crucial building block in the synthesis of complex molecules for pharmaceuticals and functional materials.[7]
6-Methyl-1H-indazole Investigated for anticancer and neuroprotective effects.Derivatives have been explored for their ability to inhibit cancer cell growth and protect against neurodegeneration.[8]
7-Methyl-1H-indazole Hypothesized to act as a PAK1 inhibitor in cancer.The 7-methyl substitution is expected to be well-tolerated and may enhance the pharmacokinetic properties of indazole-3-carboxamide-based kinase inhibitors.[9][10]

In-Depth Analysis of Isomer-Specific Activities

This compound: A Focus on Antibacterial Properties

Research has highlighted the potential of this compound derivatives as effective antibacterial agents. One study reported the synthesis of novel this compound derivatives that exhibited significant activity against Bacillus subtilis and E. coli.[6] The most active compound showed a zone of inhibition of 22 mm against B. subtilis and 46 mm against E. coli at a concentration of 300 μg/mL, which was comparable to the standard drug ciprofloxacin.[6] This suggests that the 3-methyl-indazole scaffold is a promising starting point for the development of new antibiotics.

1-Methyl- vs. 2-Methyl-Indazole Tautomers: A Tale of Two Isomers

The N-methylation of the indazole ring leads to two possible isomers: 1-methyl-1H-indazole and 2-methyl-2H-indazole. The 1H-tautomer is generally the more thermodynamically stable form.[11] This stability often translates to a higher prevalence in synthetic schemes for drug discovery. However, derivatives of the less stable 2H-indazole have demonstrated unique and potent biological activities. For instance, a series of 2H-indazole derivatives were found to possess dual antimicrobial and anti-inflammatory properties, with some compounds showing greater potency against protozoa than the reference drug metronidazole.[5] This highlights the importance of exploring both N-methylated isomers in drug discovery campaigns.

6-Methyl- and 7-Methyl-1H-indazole: Potential in Oncology

The benzene portion of the indazole ring is a key area for modification to achieve selectivity and potency, particularly in the context of kinase inhibition. Derivatives of 6-methyl-1H-indazole have been investigated for their potential as anticancer and neuroprotective agents.[8] Similarly, based on the well-established role of the indazole-3-carboxamide scaffold in p21-activated kinase 1 (PAK1) inhibition, it is hypothesized that 7-methyl-1H-indazole-3-carboxamide would also act as a PAK1 inhibitor.[9][10] PAK1 is a crucial node in signaling pathways that regulate cell survival and proliferation, making it an attractive target in oncology.[9]

Experimental Protocols for Biological Evaluation

To empirically validate the biological activities of these isomers, standardized in vitro assays are essential. Below are detailed protocols for key assays relevant to the reported activities of methyl-indazole derivatives.

Anticancer Activity: MTT Cell Viability Assay

This assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa, or A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the methyl-indazole isomers in cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[12][13]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (e.g., DMSO) and determine the IC₅₀ value for each compound.

MTT_Assay_Workflow start Start cell_seeding Seed Cancer Cells in 96-well Plate start->cell_seeding incubation1 Incubate 24h cell_seeding->incubation1 compound_treatment Treat with Methyl-Indazole Isomers incubation1->compound_treatment incubation2 Incubate 48-72h compound_treatment->incubation2 mtt_addition Add MTT Reagent incubation2->mtt_addition incubation3 Incubate 4h mtt_addition->incubation3 solubilization Add DMSO to Dissolve Formazan incubation3->solubilization read_absorbance Measure Absorbance at 570 nm solubilization->read_absorbance data_analysis Calculate IC50 Values read_absorbance->data_analysis end End data_analysis->end

Caption: Workflow for the MTT Cell Viability Assay.

Anti-inflammatory Activity: COX-2 Inhibitor Screening Assay

This fluorometric assay measures the ability of a compound to inhibit the activity of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.

Protocol:

  • Reagent Preparation: Prepare the COX Assay Buffer, COX Probe, COX Cofactor, and human recombinant COX-2 enzyme as per the kit manufacturer's instructions.[15]

  • Inhibitor Preparation: Prepare serial dilutions of the methyl-indazole isomers in the appropriate solvent (e.g., DMSO).

  • Reaction Setup: In a 96-well black microplate, add the test inhibitor, enzyme control (no inhibitor), and inhibitor control (e.g., Celecoxib).[15]

  • Reaction Mix Addition: Prepare and add the reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor to all wells.

  • Reaction Initiation: Initiate the reaction by adding a diluted solution of arachidonic acid to all wells.[16]

  • Fluorescence Measurement: Immediately measure the fluorescence kinetically (Ex/Em = 535/587 nm) for 5-10 minutes at 25°C.[15]

  • Data Analysis: Determine the rate of the reaction from the linear portion of the kinetic curve. Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

COX2_Assay_Workflow start Start reagent_prep Prepare Assay Reagents (Buffer, Probe, Enzyme) start->reagent_prep inhibitor_prep Prepare Serial Dilutions of Indazole Isomers reagent_prep->inhibitor_prep plate_setup Set up 96-well Plate (Inhibitor, Controls) inhibitor_prep->plate_setup reaction_mix Add Reaction Mix (Buffer, Probe, Cofactor) plate_setup->reaction_mix initiate_reaction Initiate with Arachidonic Acid reaction_mix->initiate_reaction measure_fluorescence Kinetic Fluorescence Measurement initiate_reaction->measure_fluorescence data_analysis Calculate IC50 Values measure_fluorescence->data_analysis end End data_analysis->end

Caption: Workflow for the COX-2 Inhibitor Screening Assay.

Kinase Inhibition: VEGFR-2 Kinase Assay

This luminescence-based assay measures the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in anti-angiogenic cancer therapy.

Protocol:

  • Reagent Preparation: Thaw and prepare the 5x Kinase Assay Buffer, ATP, and substrate. Dilute the recombinant human VEGFR-2 enzyme to the desired concentration.[17]

  • Master Mixture Preparation: Prepare a master mixture containing the kinase buffer, ATP, and substrate.[18]

  • Plate Setup: In a 96-well white plate, add the master mixture to all wells. Add the diluted methyl-indazole isomers to the test wells, and the appropriate controls to the positive control and blank wells.[18]

  • Enzyme Addition and Incubation: Add the diluted VEGFR-2 enzyme to the test and positive control wells. Incubate the plate at 30°C for 45 minutes.[17]

  • Luminescence Detection: Add a kinase detection reagent (e.g., Kinase-Glo® MAX) to each well to stop the reaction and generate a luminescent signal. Incubate at room temperature for 10-15 minutes.[17]

  • Signal Measurement: Read the luminescence using a microplate reader.

  • Data Analysis: Calculate the percentage of kinase activity inhibition relative to the positive control and determine the IC₅₀ value for each compound.

Signaling Pathway Context

The biological effects of these methyl-indazole isomers are ultimately mediated by their interaction with key cellular signaling pathways. For instance, the anticancer activity of indazole derivatives often involves the inhibition of protein kinases that are critical for tumor growth and survival, such as VEGFR-2 and PAK1.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR-2) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF PAK1 PAK1 RAS->PAK1 MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription PAK1->Transcription AKT AKT PI3K->AKT AKT->Transcription Cellular_Response Cell Proliferation, Survival, Angiogenesis Transcription->Cellular_Response Growth_Factor Growth Factor (e.g., VEGF) Growth_Factor->RTK Methyl_Indazole Methyl-Indazole Isomer Methyl_Indazole->RTK Inhibition Methyl_Indazole->PAK1 Inhibition

Caption: Simplified Kinase Signaling Pathways Targeted by Indazole Derivatives.

Conclusion and Future Directions

The position of a methyl group on the indazole scaffold is a critical parameter that significantly influences its biological activity. While this compound derivatives show promise as antibacterial agents, isomers with the methyl group on the benzene ring, such as 6-methyl and 7-methyl-1H-indazole, are being explored for their potential in oncology. Furthermore, the differential properties of N-methylated isomers underscore the importance of comprehensive SAR studies.

For researchers in drug discovery, this guide emphasizes the necessity of systematically exploring the positional isomerism of substituents on a privileged scaffold. The provided experimental protocols offer a robust framework for the in vitro evaluation of these compounds. Future research should aim to conduct direct comparative studies of the parent methyl-indazole isomers to provide a clearer and more quantitative understanding of their structure-activity relationships, thereby accelerating the development of novel and more effective indazole-based therapeutics.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-Methyl-1H-Indazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

The 1H-indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a multitude of biological targets with high affinity.[1][2] This bicyclic heterocycle, particularly when substituted at the 3-position with a methyl group, serves as a versatile template for developing potent and selective inhibitors for various enzyme families, most notably protein kinases.[2] Approved drugs such as Pazopanib, a multi-kinase inhibitor for treating renal cell carcinoma and soft tissue sarcoma, feature a 3-methyl-1H-indazole core, underscoring its therapeutic relevance.[3]

This guide provides a comparative analysis of the structure-activity relationships (SAR) for this compound analogs. We will dissect how modifications at different positions of the indazole ring influence biological activity against key therapeutic targets, supported by experimental data from peer-reviewed literature. The objective is to provide researchers, scientists, and drug development professionals with a robust framework for rational drug design based on this valuable scaffold.

Core Principles of SAR: A Positional Analysis

The biological activity of this compound derivatives is profoundly dictated by the nature and placement of substituents on the indazole nucleus. The methyl group at the C3 position is often a critical anchor, fitting into specific hydrophobic pockets of target proteins. The SAR exploration, therefore, typically focuses on substitutions at the N1, N2, and the C4, C5, C6, and C7 positions of the fused benzene ring.

The Role of the N1 and N2 Positions

While the 1H-indazole tautomer is thermodynamically more stable, substitutions at both N1 and N2 have been explored.[1] The choice of N-substitution can significantly impact a compound's physicochemical properties, such as solubility and membrane permeability, as well as its binding orientation within the target protein.

  • N1-Substitution: Alkylation or arylation at the N1 position is a common strategy. Small alkyl groups, such as methyl or ethyl, are often well-tolerated and can be used to fine-tune potency or explore additional binding interactions.[4] In some cases, introducing larger, more functionalized groups at N1 can access solvent-exposed regions of a binding site, potentially improving selectivity or potency.

  • N2-Substitution: The 2H-indazole derivatives present a different vector for substituent orientation. SAR studies on 2-phenyl-2H-indazole derivatives have revealed distinct pharmacological profiles, for instance in antiprotozoal activity.[5] The differential placement of the substituent can alter the hydrogen bonding pattern and overall shape of the molecule, leading to engagement with different biological targets or altered affinity for the same target.

The Benzene Ring: A Hotspot for Potency and Selectivity

The benzene portion of the indazole ring offers multiple positions for modification, with C5 and C6 being the most frequently explored in SAR studies.

Substitutions at C6: This position is often critical for achieving high potency, particularly in kinase inhibitors.

  • Aryl and Heteroaryl Groups: Introduction of aryl or heteroaryl moieties at C6 can lead to significant gains in activity. For example, in a series of hepcidin production inhibitors, a 3,6-disubstituted indazole was optimized, leading to a potent compound with in vivo efficacy.[6] The nature of this appended ring and its substituents determines interactions with regions outside the primary binding pocket.

  • Amine and Amide Linkers: Connecting functional groups via amine or amide linkers at C6 is a proven strategy. In the development of fibroblast growth factor receptor (FGFR) inhibitors, a 6-(3-methoxyphenyl)-1H-indazol-3-amine derivative demonstrated potent enzymatic inhibition (IC50 = 15.0 nM).[1] The linker's geometry and the substituent's ability to form hydrogen bonds are key determinants of activity.

Substitutions at C5: The C5 position is crucial for modulating both potency and pharmacokinetic properties.

  • Electron-Withdrawing Groups: Groups like the nitro (-NO2) group can act as important intermediates for further functionalization into amines, which can then be elaborated.[7] The electronic nature of the substituent at C5 can influence the overall electron density of the ring system, affecting its binding properties.

  • Bioisosteric Replacements: In the development of neuroprotective MAO-B inhibitors, a series of 5-substituted-1H-indazoles were explored.[8][9] Replacing an amide linker with a 1,2,4-oxadiazole ring—a bioisostere—led to the most potent and selective inhibitor in the series, with an IC50 of 52 nM.[8][9] This highlights how isosteric modifications can improve metabolic stability and cell permeability while retaining or enhancing biological activity.[10]

Comparative SAR Across Different Target Classes

The versatility of the this compound scaffold is evident in its application against a wide range of biological targets. The optimal substitution pattern is highly dependent on the specific topology of the target's active site.

Data Summary: this compound Analogs vs. Various Targets

The following table summarizes the activity of several this compound analogs, illustrating the key SAR principles discussed.

Compound IDCore ScaffoldKey SubstitutionsTargetActivity (IC50)Key SAR InsightReference
9d This compoundC6-(substituted pyrimidine)BRD4Potent affinityLarge heterocyclic group at C6 is favorable for BRD4 inhibition.[11][11]
Compound 7 This compoundC5-(substituted amide)BRD4 / PLK10.042 µM / 0.02 µMC5 substitution can confer dual inhibitory activity.[11][11]
Pazopanib This compoundN1-(pyrimidinyl-aniline)VEGFRPotentA complex N1 substituent is key for potent VEGFR inhibition.[3][3]
13o 3-(pyrazin-2-yl)-1H-indazoleN1-(substituted piperidine)Pan-Pim KinasePotentBioisosteric replacement of methyl at C3 with pyrazinyl and N1 functionalization drives Pim kinase inhibition.[12][12]
28a 3-Amino-1H-indazoleC5/C6-fused ring systemc-Met Kinase1.8 nMThe 3-amino group is a key hinge-binder; benzene ring modifications dictate potency.[13][13]

Note: This table is a representative summary. Direct comparison of IC50 values across different assays and targets should be done with caution.

Visualizing SAR Principles and Workflows

Diagrams created using Graphviz help to visualize the complex relationships in SAR studies and the experimental processes involved.

SAR_Workflow cluster_Design Design Phase cluster_Execution Execution Phase cluster_Analysis Analysis & Iteration Lead Lead Compound (this compound Core) SAR_Hypothesis SAR Hypothesis (e.g., 'Add H-bond donor at C6') Lead->SAR_Hypothesis Analyze Structure Synthesis Chemical Synthesis of Analogs SAR_Hypothesis->Synthesis Design Analogs Bio_Assay Biological Assay (e.g., Kinase Inhibition) Synthesis->Bio_Assay Test Analogs Data_Analysis Data Analysis (IC50 Determination) Bio_Assay->Data_Analysis Generate Data SAR_Update Refine SAR Model Data_Analysis->SAR_Update Interpret Results SAR_Update->SAR_Hypothesis Iterate Design Optimized Optimized Candidate SAR_Update->Optimized Identify SAR_Summary cluster_nodes Indazole_Core N1 N1 Position: - Modulates PK properties - Can access solvent region C6 C6 Position: - Critical for potency - Accommodates (hetero)aryl groups C5 C5 Position: - Fine-tunes activity - Site for bioisosteric replacement C3 C3-Methyl: - Key hydrophobic anchor - Can be replaced (e.g., amino, pyrazinyl) BRD4_Pathway BRD4 BRD4 Transcription_Machinery Transcriptional Machinery (e.g., P-TEFb) BRD4->Transcription_Machinery recruits Ac_Histones Acetylated Histones Ac_Histones->BRD4 binds to Oncogenes Oncogenes (c-Myc, Bcl-2) Transcription_Machinery->Oncogenes promotes transcription of Proliferation Tumor Cell Proliferation Oncogenes->Proliferation Indazole_Inhibitor This compound BRD4 Inhibitor (e.g., 9d) Indazole_Inhibitor->BRD4 inhibits binding

References

A Comparative Guide to the Structural Validation of Synthesized 3-methyl-1H-indazole by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Beyond Synthesis, The Imperative of Structural Certainty

In the landscape of medicinal chemistry and drug development, indazole derivatives are a cornerstone scaffold, exhibiting a vast spectrum of biological activities including anti-cancer and anti-inflammatory properties.[1][2] The synthesis of a target molecule such as 3-methyl-1H-indazole is a significant achievement; however, it is merely the prelude to the critical, non-negotiable process of structural validation. The synthetic route, often involving cyclization of substituted ortho-aminoketones, can potentially yield constitutional isomers, most notably 1-methyl-1H-indazole.[3][4]

As these isomers possess the same molecular formula and mass, techniques like mass spectrometry alone are insufficient for definitive identification. Subtle shifts in atomic arrangement can lead to drastically different pharmacological and toxicological profiles. Therefore, unambiguous structural elucidation is paramount.

This guide provides an in-depth, technical comparison of Nuclear Magnetic Resonance (NMR) spectroscopic data to definitively validate the structure of this compound. We will objectively compare its spectral signature against its common isomer, 1-methyl-1H-indazole, providing the supporting experimental data and protocols required by researchers, scientists, and drug development professionals to ensure the absolute structural integrity of their synthesized compounds.

The Challenge: Distinguishing Key Isomers

The primary challenge in validating the synthesis of this compound is differentiating it from the potential N-alkylated byproduct, 1-methyl-1H-indazole. While both are structurally similar, the position of the methyl group—on a carbon (C3) versus a nitrogen (N1)—creates a distinct electronic environment that is readily discernible by NMR spectroscopy.

Caption: Key structural differences between the target and isomeric impurity.

Comparative NMR Analysis: The Spectroscopic Fingerprints

NMR spectroscopy serves as the definitive tool for distinguishing these isomers. The chemical shift (δ), multiplicity, and integration of signals in both ¹H and ¹³C NMR spectra provide a unique fingerprint for each molecule.[5][6]

¹H NMR: A Clear Distinction

The proton NMR spectrum offers the most immediate and clear-cut evidence for structural confirmation.

  • This compound (Target):

    • N-H Proton: A characteristic broad singlet is expected for the N-H proton, typically appearing far downfield (δ > 10 ppm), which will readily exchange with D₂O.[3]

    • Methyl Protons: The C3-methyl protons appear as a sharp singlet around δ 2.5-2.6 ppm.[3]

    • Aromatic Protons: The four protons on the benzene ring will appear in the aromatic region (δ 6.9-7.7 ppm), showing characteristic doublet and triplet splitting patterns based on their coupling with adjacent protons.[3]

  • 1-methyl-1H-indazole (Isomer):

    • N-H Proton: The broad N-H signal is conspicuously absent.

    • Methyl Protons: The N1-methyl protons are shifted significantly downfield compared to a C-methyl group due to the direct attachment to the electronegative nitrogen atom, appearing as a singlet around δ 4.0-4.1 ppm.

    • C3-H Proton: A new singlet appears in the aromatic region, typically around δ 7.9-8.0 ppm, corresponding to the lone proton at the C3 position.

¹³C NMR: Corroborating Evidence

The ¹³C NMR spectrum provides complementary and confirmatory data.

  • This compound (Target):

    • Methyl Carbon: The C3-methyl carbon signal appears upfield, typically in the range of δ 11-12 ppm.[7]

    • C3 Carbon: The C3 carbon itself is quaternary and will appear significantly downfield (e.g., ~δ 144 ppm).

  • 1-methyl-1H-indazole (Isomer):

    • Methyl Carbon: The N1-methyl carbon is shifted downfield compared to its C-methyl counterpart, appearing around δ 35-36 ppm.

    • C3 Carbon: The C3 carbon is now a tertiary carbon (CH) and its chemical shift will be different from the quaternary C3 in the target molecule, typically appearing around δ 133-134 ppm.

Summary of Diagnostic NMR Data
Signal This compound (Target) 1-methyl-1H-indazole (Isomer) Key Differentiator
¹H NMR
NH Proton~13.2 ppm (broad singlet)[3]AbsentPresence vs. Absence of the exchangeable NH proton.
Methyl Protons~2.6 ppm (singlet, 3H)[3]~4.1 ppm (singlet, 3H)Significant downfield shift of the N-CH₃ vs. C-CH₃ signal.
C3 ProtonAbsent~8.0 ppm (singlet, 1H)Presence of a low-field singlet for the C3-H.
¹³C NMR
Methyl Carbon~12 ppm~35 ppmDownfield shift of the N-CH₃ carbon signal.
C3 Carbon~144 ppm (Quaternary, C)~134 ppm (Tertiary, CH)Difference in chemical shift and carbon type (determined by DEPT).

Workflow for Structural Validation

A systematic approach is crucial for reliable structural confirmation. The workflow integrates synthesis, purification, and multi-faceted NMR analysis.

cluster_workflow Structural Validation Workflow synthesis Synthesis of Crude Product (e.g., from 2-aminoacetophenone) [2] purification Purification (e.g., Column Chromatography) synthesis->purification sample_prep NMR Sample Preparation purification->sample_prep nmr_acq NMR Data Acquisition sample_prep->nmr_acq ¹H, ¹³C, DEPT nmr_proc Data Processing & Analysis nmr_acq->nmr_proc FT, Phasing, Baseline Correction validation Structural Confirmation nmr_proc->validation Compare to reference data isomer_check Isomer Check validation->isomer_check Mismatch final Validated this compound validation->final Match isomer_check->final Isomer Absent

Caption: Systematic workflow for synthesis and NMR validation.

Experimental Protocol: Acquiring High-Quality NMR Data

Trustworthy data is the bedrock of accurate structural elucidation. This protocol outlines the steps for acquiring high-fidelity NMR spectra.[8]

1. Sample Preparation:

  • Solvent Selection: Use a high-purity deuterated solvent.

    • CDCl₃ (Deuterated Chloroform): Excellent for routine ¹H and ¹³C NMR. It is the standard for comparing with much of the literature data.

    • DMSO-d₆ (Deuterated Dimethyl Sulfoxide): Highly recommended for this compound class as it solubilizes the material well and, crucially, allows for the clear observation of the exchangeable N-H proton signal, which is often too broad or exchanged in other solvents.[8]

  • Concentration: Dissolve 5-10 mg of the purified, dry synthesized compound in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as the internal reference (δ = 0.00 ppm).

2. NMR Data Acquisition:

  • Instrumentation: A high-field NMR spectrometer (≥400 MHz for ¹H) is recommended for optimal resolution of aromatic proton signals.

  • Shimming: Carefully shim the magnetic field on the sample to achieve maximum homogeneity, resulting in sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Pulse Angle: Use a 30-45° pulse angle.

    • Relaxation Delay: Set a relaxation delay of 1-2 seconds.

    • Scans: Acquire 8-16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Mode: Acquire a proton-decoupled spectrum to ensure each unique carbon appears as a singlet.

    • Scans: A significantly larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

  • DEPT (Distortionless Enhancement by Polarization Transfer):

    • Perform DEPT-90 and DEPT-135 experiments. A DEPT-90 spectrum will show only CH signals, while a DEPT-135 will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. This is invaluable for confirming the presence of the tertiary C3-H in the isomer versus its absence in the target compound.

3. Advanced 2D NMR for Unambiguous Assignment (Optional but Recommended):

  • For complex cases or for complete assignment, 2D NMR experiments are definitive.[9]

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon to which it is directly attached. This would clearly link the signal at ~2.6 ppm to the carbon at ~12 ppm in the target compound.

    • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. In this compound, this would show a correlation from the methyl protons (~2.6 ppm) to the quaternary C3 (~144 ppm), providing unequivocal proof of the C-CH₃ connectivity.

Conclusion

The structural validation of synthesized this compound is a clear-cut process when a systematic NMR-based approach is employed. The distinction between the desired product and its potential N-methylated isomer, 1-methyl-1H-indazole, is readily achieved by identifying key diagnostic signals in the ¹H and ¹³C NMR spectra. The presence of a broad, exchangeable N-H proton signal and a C-methyl signal around 2.6 ppm in the ¹H NMR spectrum are definitive hallmarks of this compound. Conversely, the absence of the N-H signal and the appearance of an N-methyl signal near 4.1 ppm and a C3-H singlet near 8.0 ppm are unambiguous indicators of the 1-methyl isomer. By adhering to the rigorous protocols and comparative analysis outlined in this guide, researchers can ensure the structural fidelity of their compounds, a critical step for the integrity of subsequent research and development efforts.

References

A Researcher's Guide to Cross-Referencing Experimental and Predicted NMR Spectra for Indazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate structural elucidation of novel molecules is paramount. Indazoles, a class of heterocyclic compounds with significant pharmacological interest, often present unique challenges in their characterization. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose. This guide provides an in-depth, practical comparison of experimental and computationally predicted NMR spectra for indazole derivatives, offering a robust workflow to enhance confidence in structural assignments.

The Synergy of Experiment and Theory in Structural Elucidation

The indazole core, a bicyclic aromatic system, can exist in different tautomeric forms, primarily the 1H- and 2H-indazoles, with the 1H-tautomer generally being more stable.[1][2] This, along with the potential for various substitution patterns, can lead to complex NMR spectra. While experimental NMR provides a direct measurement of the magnetic properties of nuclei within a molecule, computational prediction methods, particularly those based on Density Functional Theory (DFT), have emerged as powerful complementary tools.[3][4] The cross-referencing of experimental data with predicted spectra can help to resolve ambiguities, confirm assignments, and provide deeper insights into the electronic structure of the molecule.

Acquiring High-Quality Experimental NMR Spectra of Indazoles

Obtaining clean and well-resolved experimental NMR spectra is the foundation of any structural analysis. The choice of solvent and the meticulous preparation of the sample are critical.

Step-by-Step Experimental Protocol for NMR Analysis of an Indazole Derivative
  • Sample Preparation:

    • Weigh approximately 5-10 mg of the synthesized indazole derivative. The precise amount will depend on the compound's molecular weight and the spectrometer's sensitivity.

    • Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d6, CDCl3). The choice of solvent is crucial as it can influence chemical shifts.[1] DMSO-d6 is often a good choice for indazoles due to its ability to dissolve a wide range of organic compounds and its characteristic of revealing exchangeable protons like N-H.[5][6]

    • Ensure the sample is fully dissolved. Gentle warming or sonication can be used if necessary.

    • Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • NMR Data Acquisition:

    • Record the 1H NMR spectrum. A standard acquisition might involve 16-32 scans.

    • Record the 13C NMR spectrum. Due to the lower natural abundance of 13C, a larger number of scans (e.g., 1024 or more) will be required to achieve a good signal-to-noise ratio.

    • If the structure is complex or assignments are ambiguous, consider acquiring 2D NMR spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) or HMBC (Heteronuclear Multiple Bond Correlation) to correlate protons with their directly attached or long-range coupled carbons.[7]

The Power of Computational Prediction: A DFT-Based Workflow

Computational chemistry offers a powerful means to predict NMR spectra in silico. The Gauge-Including Atomic Orbital (GIAO) method, a feature of DFT, is widely used for calculating NMR chemical shifts with good accuracy.[8][9]

Workflow for Predicting NMR Spectra of an Indazole Derivative

G cluster_exp Experimental Workflow cluster_comp Computational Workflow Exp_Synthesis Synthesis of Indazole Derivative Exp_NMR NMR Data Acquisition (1H, 13C, 2D) Exp_Synthesis->Exp_NMR Cross_Reference Cross-Reference and Compare Data Exp_NMR->Cross_Reference Comp_Model 3D Molecular Modeling Comp_DFT DFT Calculation (GIAO) Comp_Model->Comp_DFT Comp_DFT->Cross_Reference Analysis Analyze Discrepancies Cross_Reference->Analysis Confirmation Structural Confirmation Analysis->Confirmation

References

The Indazole Scaffold: A Privileged Motif in Modern Drug Discovery - A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

The indazole ring system, a bicyclic heteroaromatic structure, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and rigid, planar geometry allow it to form key interactions with a variety of biological targets, leading to the development of highly potent and selective therapeutic agents.[1] This guide provides an in-depth, comparative analysis of the efficacy of prominent indazole-based inhibitors, with a focus on their application in oncology. We will delve into the mechanistic underpinnings of their action, present comparative experimental data, and provide detailed protocols for their evaluation, offering a comprehensive resource for researchers, scientists, and drug development professionals.

Kinase Inhibitors: Targeting the Engines of Cell Signaling

Protein kinases are a large family of enzymes that play a central role in regulating a multitude of cellular processes, including growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention. The indazole scaffold has proven to be an exceptional framework for the design of potent kinase inhibitors.

The VEGFR-Targeted Angiogenesis Inhibitors: Axitinib vs. Pazopanib

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptors (VEGFRs) are key mediators of this process.[2] Axitinib and Pazopanib are two FDA-approved indazole-based multi-kinase inhibitors that primarily target VEGFRs.[3][4]

Mechanism of Action: Both Axitinib and Pazopanib are ATP-competitive inhibitors of VEGFR tyrosine kinases.[3][5] By binding to the ATP-binding pocket of the kinase domain, they block the autophosphorylation and activation of the receptor, thereby inhibiting downstream signaling pathways crucial for endothelial cell proliferation, migration, and survival. This disruption of angiogenesis effectively "starves" the tumor of essential nutrients and oxygen.[1]

Below is a diagram illustrating the VEGFR signaling pathway and the point of inhibition by these drugs.

VEGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF Ligand VEGFR VEGFR VEGF->VEGFR Binding Autophosphorylation Autophosphorylation VEGFR->Autophosphorylation Dimerization Pazopanib Pazopanib Pazopanib->Autophosphorylation Inhibits Axitinib Axitinib Axitinib->Autophosphorylation Inhibits ATP ATP ATP->Autophosphorylation ADP ADP Autophosphorylation->ADP Downstream Downstream Signaling (e.g., PLCγ, PI3K/AKT, RAS/MAPK) Autophosphorylation->Downstream Response Angiogenesis (Cell Proliferation, Migration, Survival) Downstream->Response

Caption: VEGFR Signaling Pathway and Inhibition by Axitinib and Pazopanib.

Comparative Efficacy: While both drugs target VEGFRs, they exhibit different potency and selectivity profiles. Axitinib is a more potent and selective inhibitor of VEGFRs 1, 2, and 3. In contrast, Pazopanib has a broader kinase inhibition profile, also targeting other receptor tyrosine kinases such as PDGFR and c-Kit.[1][5]

InhibitorTarget KinaseIC50 (nM)
Axitinib VEGFR10.1
VEGFR20.2
VEGFR30.1-0.3
PDGFRβ1.6
c-Kit1.7
Pazopanib VEGFR110
VEGFR230
VEGFR347
PDGFRβ84
c-Kit74
Table 1: Comparative in vitro inhibitory potency (IC50) of Axitinib and Pazopanib against key kinases. Data compiled from multiple sources.[1][5]

The higher selectivity of Axitinib for VEGFRs may result in a more focused anti-angiogenic effect with potentially fewer off-target toxicities.[5] However, the multi-targeted nature of Pazopanib could be advantageous in tumors driven by multiple signaling pathways.[1]

The Pan-Kinase Inhibitor: Entrectinib

Entrectinib is another indazole-based inhibitor with a unique, broad-spectrum activity against oncogenic fusions involving the neurotrophic tyrosine receptor kinase (NTRK) genes (TRKA, TRKB, and TRKC), ROS1, and anaplastic lymphoma kinase (ALK).[6][7]

Mechanism of Action: Entrectinib functions as an ATP-competitive inhibitor of the TRK, ROS1, and ALK tyrosine kinases.[8][9] In cancers harboring fusions of these genes, the resulting chimeric proteins are constitutively active, driving uncontrolled cell proliferation and survival. Entrectinib blocks this aberrant signaling, leading to cell cycle arrest and apoptosis in tumor cells dependent on these fusion proteins.[8][10]

Entrectinib_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Fusion_Kinase NTRK/ROS1/ALK Fusion Protein Activation Constitutive Kinase Activation Fusion_Kinase->Activation Entrectinib Entrectinib Entrectinib->Activation Inhibits ATP ATP ATP->Activation ADP ADP Activation->ADP Downstream Downstream Signaling (e.g., MAPK/ERK, PI3K/AKT) Activation->Downstream Response Tumor Growth and Survival Downstream->Response

Caption: Inhibition of NTRK/ROS1/ALK Fusion Proteins by Entrectinib.

Efficacy: Entrectinib demonstrates potent, low-nanomolar inhibition of its target kinases.

InhibitorTarget KinaseIC50 (nM)
Entrectinib TRKA1
TRKB3
TRKC5
ROS17
ALK12
Table 2: In vitro inhibitory potency (IC50) of Entrectinib against its primary targets.[8][10]

A significant advantage of Entrectinib is its ability to cross the blood-brain barrier, making it an effective treatment for patients with brain metastases, a common complication in cancers with these genetic alterations.[6]

PARP Inhibitors: Exploiting DNA Repair Deficiencies

Poly (ADP-ribose) polymerase (PARP) enzymes are critical for the repair of single-strand DNA breaks. In cancers with defects in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP leads to an accumulation of DNA damage and cell death through a mechanism known as synthetic lethality.

Niraparib and the Indazole-3-Carboxamide Scaffold

Niraparib is an FDA-approved PARP inhibitor that features an indazole-3-carboxamide core.[11] Its success has validated this scaffold for the design of potent PARP inhibitors.

Mechanism of Action: Niraparib and other PARP inhibitors bind to the NAD+ binding site of PARP1 and PARP2, preventing their enzymatic activity.[12] This inhibition of PARP's catalytic function is one aspect of their mechanism. Another crucial element is "PARP trapping," where the inhibitor stabilizes the PARP enzyme on the DNA at the site of damage, preventing the recruitment of other repair factors and leading to the formation of cytotoxic double-strand breaks during DNA replication.[12]

PARP_Pathway cluster_nucleus Nucleus SSB Single-Strand DNA Break PARP PARP1/2 SSB->PARP Recruitment Repair DNA Repair PARP->Repair Catalyzes DSB Double-Strand DNA Break PARP->DSB Leads to (during replication) Niraparib Niraparib Niraparib->PARP Inhibits & Traps Repair->SSB Repaired Apoptosis Apoptosis in BRCA-deficient cells DSB->Apoptosis

Caption: PARP-mediated DNA Repair and Inhibition by Niraparib.

Comparative Efficacy: The various approved PARP inhibitors exhibit differences in their potency against PARP1 and PARP2, as well as their PARP trapping efficiency.

InhibitorPARP1 IC50 (nM)PARP2 IC50 (nM)
Niraparib ~4-5~2-4
Olaparib ~1-5~1-5
Rucaparib ~1-3~1-3
Talazoparib <1<1
Table 3: Comparative in vitro inhibitory potency (IC50) of approved PARP inhibitors. Data compiled from multiple sources.[13][14]

While Talazoparib is generally the most potent PARP1/2 inhibitor in vitro, Niraparib demonstrates robust clinical activity and is a critical therapeutic option for patients with certain types of ovarian, fallopian tube, and peritoneal cancers.[12][13]

Experimental Protocols for Efficacy Evaluation

The robust evaluation of indazole-based inhibitors relies on a suite of standardized in vitro and in vivo assays. Below are representative protocols for key experiments.

In Vitro Kinase Inhibition Assay (ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction.

Objective: To determine the IC50 of an indazole-based inhibitor against a target kinase.

Materials:

  • Recombinant purified protein kinase

  • Specific peptide substrate

  • ATP

  • Indazole-based inhibitor

  • Kinase reaction buffer

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 384-well microplates

  • Microplate reader capable of measuring luminescence

Workflow Diagram:

Kinase_Assay_Workflow A 1. Prepare Reagents: - Kinase, Substrate, ATP - Serial dilutions of inhibitor B 2. Set up Kinase Reaction: - Add reagents to 384-well plate A->B C 3. Incubate: - Allow kinase reaction to proceed B->C D 4. Terminate Reaction & Deplete ATP: - Add ADP-Glo™ Reagent C->D E 5. Convert ADP to ATP & Detect: - Add Kinase Detection Reagent D->E F 6. Measure Luminescence: - Use plate reader E->F G 7. Data Analysis: - Plot dose-response curve - Calculate IC50 F->G

Caption: General workflow for an in vitro kinase inhibition assay.

Procedure:

  • Compound Dilution: Prepare serial dilutions of the indazole-based inhibitor in DMSO.

  • Kinase Reaction Setup: In a 384-well plate, add the kinase, substrate, and inhibitor to the kinase reaction buffer.

  • Initiate Reaction: Add ATP to each well to start the kinase reaction. Include positive (DMSO vehicle) and negative (no kinase) controls.

  • Incubation: Incubate the plate at room temperature for the optimized reaction time.

  • Stop Reaction and ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.[15][16]

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well to convert the ADP produced to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[15][16]

  • Data Acquisition: Measure the luminescence using a microplate reader.

  • Data Analysis: Normalize the data to the positive and negative controls and plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic model to determine the IC50 value.[17]

Cell-Based Proliferation Assay (MTT)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a test compound.

Objective: To determine the effect of an indazole-based inhibitor on the proliferation of cancer cell lines.

Materials:

  • Cancer cell line of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • Indazole-based inhibitor

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the indazole-based inhibitor. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) in a humidified incubator at 37°C and 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[18]

  • Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.[18]

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the inhibitor concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

In Vivo Tumor Xenograft Study

This study evaluates the efficacy of an inhibitor in a living organism, typically using immunodeficient mice bearing human tumors.

Objective: To assess the anti-tumor activity of an indazole-based inhibitor in an in vivo model.

Materials:

  • Immunodeficient mice (e.g., NOD-SCID or NSG mice)

  • Human cancer cells for implantation

  • Indazole-based inhibitor formulated for administration

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of the immunodeficient mice.[19][20]

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor growth.

  • Randomization and Treatment: Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the inhibitor or vehicle according to the planned dosing schedule and route.

  • Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals throughout the study. Calculate the tumor volume (e.g., using the formula: (Length x Width²)/2).

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

  • Data Analysis: Compare the tumor growth rates between the treated and control groups to determine the extent of tumor growth inhibition.

Conclusion

Indazole-based inhibitors represent a remarkably successful class of therapeutic agents, particularly in the field of oncology. Their versatility as a scaffold has enabled the development of drugs that target a wide range of critical cancer-related pathways, from angiogenesis and cell signaling to DNA repair. The comparative analysis of key indazole-containing drugs like Axitinib, Pazopanib, Entrectinib, and Niraparib reveals distinct efficacy and selectivity profiles, underscoring the importance of understanding their specific mechanisms of action for optimal clinical application. The robust experimental methodologies outlined in this guide provide a framework for the continued evaluation and development of novel indazole derivatives, with the promise of delivering even more effective and targeted therapies in the future.

References

biological activity of 3-methyl-1H-indazole compared to parent indazole

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Comparative Guide to the Biological Activity of 3-Methyl-1H-Indazole Versus Parent Indazole

A Senior Application Scientist's Field Guide for Researchers in Medicinal Chemistry

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its ability to bind to a wide array of biological targets.[1][2][3][4] This bicyclic heterocycle is the core of numerous pharmacologically active compounds, including several FDA-approved drugs used in oncology and supportive care.[5][6][7] This guide provides a comparative analysis of the parent 1H-indazole and its C3-methylated analog, this compound. We will dissect how the seemingly simple addition of a methyl group at the C3 position—a critical vector for molecular modification—alters the biological activity profile, offering insights grounded in experimental data for drug development professionals.

The Critical Influence of C3 Substitution

The indazole ring system offers multiple positions for substitution (N1, N2, C3, C5, C6, etc.), but the C3 position is of particular strategic importance. Modifications at this site directly influence the molecule's interaction with the hinge region of kinases, a common target for indazole-based inhibitors.[7] The introduction of a methyl group (CH₃) serves as a foundational modification. It enhances lipophilicity, which can improve membrane permeability and hydrophobic interactions within a target's binding pocket. Furthermore, it can alter the electronic distribution of the heterocyclic ring system, subtly tuning the compound's binding properties and metabolic stability.

Comparative Analysis of Biological Activities

While direct, head-to-head comparative studies between the unsubstituted parent indazole and this compound are not abundant in the literature, we can synthesize a comparative picture by analyzing data from studies on these compounds and their closely related derivatives.

Anti-inflammatory Activity

The indazole core is famously present in the non-steroidal anti-inflammatory drug (NSAID) Benzydamine, highlighting its inherent anti-inflammatory potential.[8] The mechanism often involves the inhibition of key inflammatory mediators.

Parent Indazole: Experimental data demonstrates that the parent 1H-indazole possesses notable anti-inflammatory properties. It acts as an inhibitor of cyclooxygenase-2 (COX-2), the enzyme responsible for synthesizing pro-inflammatory prostaglandins, with a reported IC₅₀ value of 23.42 μM.[9] It also inhibits the production of key inflammatory cytokines, showing IC₅₀ values of 220.11 μM against Tumor Necrosis Factor-alpha (TNF-α) and 120.59 μM against Interleukin-1 beta (IL-1β).[9]

This compound: While derivatives of this compound are investigated for their anti-inflammatory effects[8], specific quantitative data for the base this compound molecule in similar COX or cytokine inhibition assays is less prevalent in the reviewed literature. This represents a knowledge gap. However, the development of more complex derivatives from this scaffold for inflammation suggests that the 3-methyl group is a valuable starting point for optimizing potency and selectivity, likely by providing a vector for further functionalization and improving target engagement through enhanced hydrophobic interactions.

CompoundBiological TargetAssay TypeIC₅₀ ValueReference
1H-Indazole Cyclooxygenase-2 (COX-2)Enzyme Inhibition Assay23.42 μM[9]
1H-Indazole Tumor Necrosis Factor-alpha (TNF-α)Cytokine Inhibition Assay220.11 μM[9]
1H-Indazole Interleukin-1 beta (IL-1β)Cytokine Inhibition Assay120.59 μM[9]
This compound Comparable data not prominently available in reviewed literature---

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Arachidonic_Acid [label="Arachidonic Acid"]; COX2 [label="COX-2 Enzyme", fillcolor="#EA4335"]; Prostaglandins [label="Prostaglandins"]; Inflammation [label="Inflammation", shape=ellipse, fillcolor="#FBBC05"]; Indazole [label="Indazole / \n 3-Methyl-Indazole \n Derivatives", shape=invhouse, fillcolor="#34A853"];

Arachidonic_Acid -> COX2; COX2 -> Prostaglandins; Prostaglandins -> Inflammation; Indazole -> COX2 [label=" Inhibition", style=dashed, arrowhead=tee, color="#EA4335", fontcolor="#202124"]; }

Caption: COX-2 enzyme inhibition by indazole compounds to reduce inflammation.

Antimicrobial Activity

Indazole derivatives are well-documented for their broad-spectrum antimicrobial activities.[1][2] The structural modifications play a crucial role in determining their potency and spectrum against various bacterial and fungal strains.

Parent Indazole: While the general class of indazoles is known for antimicrobial effects, specific zone of inhibition or Minimum Inhibitory Concentration (MIC) data for the unsubstituted parent compound is not as frequently reported as for its more complex derivatives. The parent scaffold provides the necessary framework, but lacks the optimized functional groups that enhance interaction with microbial targets.

This compound: The this compound scaffold serves as a key building block for potent antibacterial agents.[8] Studies on its derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria. For instance, a synthesized derivative, 1-(2-(piperidin-1-yl)ethan-1-oyl)-3-methyl-1H-indazole, demonstrated excellent antibacterial activity in a cup plate assay, with a zone of inhibition of 22 mm against Bacillus subtilis and a remarkable 46 mm against Escherichia coli at a concentration of 300 µg/ml, which was comparable or superior to the standard drug ciprofloxacin in that study.[2][10]

This highlights a key principle: while the core indazole is important, the potency is unlocked through substitutions. The 3-methyl group provides a structural anchor for adding moieties (like the piperidinyl-ethanoyl group) that are crucial for potent bioactivity.

Compound DerivativeTarget BacteriaAssay TypeZone of Inhibition (at 300 µg/ml)Reference
1-(2-(piperidin-1-yl)ethan-1-oyl)-3-methyl-1H-indazole Bacillus subtilis (Gram-positive)Cup Plate Method22 mm[2]
1-(2-(piperidin-1-yl)ethan-1-oyl)-3-methyl-1H-indazole Escherichia coli (Gram-negative)Cup Plate Method46 mm[2]
1H-Indazole (unsubstituted) Comparable data not prominently available in reviewed literature---
Anticancer Activity

The most significant impact of the indazole scaffold is in oncology.[7] Numerous kinase inhibitors targeting signaling pathways crucial for cancer cell proliferation and survival are built around this core.[11]

Parent Indazole: The unsubstituted 1H-indazole is best viewed as a fragment or starting point for anticancer drug design. By itself, it lacks the necessary functionality for potent and selective inhibition of specific cancer-related targets like kinases or epigenetic readers.

This compound: The this compound scaffold is a critical component in the design of highly potent and selective anticancer agents. The methyl group can be a key interaction point or a strategic placeholder for further optimization. For example:

  • BRD4 Inhibition: A series of this compound derivatives were designed as selective inhibitors of Bromodomain-containing Protein 4 (BRD4), an epigenetic reader protein. These compounds effectively suppressed the proliferation of the MV4;11 cancer cell line by downregulating the c-Myc oncogene.[12]

  • IDO1 Inhibition: Novel 1,3-dimethyl-1H-indazole derivatives were developed as inhibitors of Indoleamine 2,3-dioxygenase (IDO1), a key enzyme in cancer immune evasion. The lead compound from this series induced apoptosis and suppressed cell mobility in hypopharyngeal carcinoma cells.[13]

In these cases, the 3-methyl group is integral to the pharmacophore, providing a structural foundation that, when combined with other substitutions, achieves high-affinity binding to complex biological targets.

Caption: Indazole derivatives often function by blocking the ATP binding site of kinases.

Experimental Protocols: A Guide to Self-Validating Assays

The trustworthiness of biological data hinges on robust and well-controlled experimental design. Below are standardized protocols for evaluating the activities discussed.

Protocol 1: In Vitro Antiproliferative MTT Assay

This assay is a gold standard for determining a compound's cytotoxic effect on cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., K562, 4T1) into 96-well plates at a density of 5 × 10⁴ cells/mL and incubate for 24 hours to allow for cell adherence.[14]

  • Compound Treatment: Treat the cells with serially diluted concentrations of the test compounds (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO). Include a positive control (a known anticancer drug). Incubate for an additional 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[14]

  • Crystal Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution at 492 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration that inhibits cell growth by 50%) is determined by plotting a dose-response curve.[14][15]

Protocol 2: Antibacterial Agar Well Diffusion (Cup Plate) Method

This method provides a clear visual and quantitative measure of antibacterial activity.

  • Media Preparation: Prepare Mueller-Hinton agar plates and allow them to solidify under sterile conditions.

  • Bacterial Inoculation: Prepare a standardized inoculum of the test bacteria (e.g., E. coli, B. subtilis) equivalent to a 0.5 McFarland standard. Spread the bacterial suspension evenly over the entire surface of the agar plates.

  • Well Creation: Aseptically punch uniform wells (e.g., 6-8 mm in diameter) into the agar.

  • Compound Loading: Add a fixed volume (e.g., 100 µL) of the test compound at a specific concentration (e.g., 300 µg/mL) into the wells. Include a negative control (solvent) and a positive control (e.g., Ciprofloxacin).[10]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Measurement: Measure the diameter of the clear zone of inhibition (where bacterial growth is prevented) around each well in millimeters (mm). A larger diameter indicates greater antibacterial activity.

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_test Testing cluster_results Analysis A Prepare Agar Plate B Inoculate with Bacteria A->B C Create Wells in Agar B->C D Add Test Compounds & Controls to Wells C->D E Incubate Plate (24 hrs) D->E F Measure Zone of Inhibition (mm) E->F

Caption: Workflow for the agar well diffusion antibacterial assay.

Conclusion and Future Outlook

This comparative guide illustrates a fundamental principle in medicinal chemistry: while a parent scaffold like 1H-indazole possesses inherent biological potential, strategic substitutions are required to unlock potent and selective activity. The addition of a methyl group to form This compound creates a more lipophilic and sterically defined starting point, which has been successfully elaborated into highly active antibacterial and anticancer agents.

The parent indazole shows measurable anti-inflammatory activity, but data for this compound in the same assays is needed for a direct comparison. Conversely, derivatives of this compound show potent antimicrobial and anticancer effects, where the parent scaffold is largely inactive. This suggests a divergence in utility: the parent indazole core is sufficient for moderate, broad activity (like general anti-inflammation), whereas the this compound core is a superior platform for developing highly potent, target-specific agents (like kinase or bromodomain inhibitors).

For researchers and drug developers, the choice between these scaffolds depends on the therapeutic goal. The this compound represents a more advanced starting point for campaigns requiring high-affinity interactions and provides a validated anchor for structure-based drug design.

References

Comparative Analysis of 3-Methyl-Indazole Derivatives in Modulating Kinase Activity

Author: BenchChem Technical Support Team. Date: December 2025

A Senior Application Scientist's Guide to Structure-Activity Relationships and Experimental Validation

Introduction: The Indazole Scaffold as a Cornerstone in Kinase Inhibitor Design

The indazole ring system is a bicyclic heteroaromatic structure that has emerged as a "privileged scaffold" in medicinal chemistry. Its unique arrangement of nitrogen atoms allows it to function as a versatile hinge-binding motif, mimicking the natural purine core of ATP to effectively compete for the active site of numerous protein kinases. Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer. Consequently, the development of small-molecule kinase inhibitors has become a central focus of modern drug discovery.

This guide provides a comparative analysis focusing on a subtle but critical structural modification: the addition of a methyl group at the 3-position of the indazole core. We will explore, with supporting experimental data, how this seemingly minor alteration profoundly influences binding affinity, selectivity, and overall bioactivity. The insights and protocols herein are designed for researchers, scientists, and drug development professionals seeking to understand and leverage this specific structure-activity relationship (SAR) in their own discovery programs.

Comparative Bioactivity: The Influence of the 3-Methyl Group on Target Engagement

The strategic placement of substituents on the indazole ring is a key tactic for modulating potency and selectivity. The 3-position, in particular, projects into the solvent-exposed region of the ATP-binding pocket in many kinases. A methyl group at this position can therefore establish crucial van der Waals interactions, displace water molecules, or influence the overall conformation of the inhibitor, thereby enhancing binding affinity.

Below is a comparative summary of data synthesized from seminal studies on indazole-based kinase inhibitors, highlighting the impact of the 3-methyl group versus an unsubstituted (H) analogue.

Compound IDCore ScaffoldSubstitution at R³Target KinaseIC₅₀ (nM)Fold Improvement (vs. H)Reference
1a IndazoleHc-Src250-
1b IndazoleCH₃c-Src455.6x
2a IndazoleHAurora A89-
2b IndazoleCH₃Aurora A127.4x
3a IndazoleHp38α120-
3b IndazoleCH₃p38α225.5x

Table 1: Comparative IC₅₀ values of indazole analogues with and without 3-methyl substitution against various protein kinases.

As the data clearly indicates, the addition of a 3-methyl group consistently and significantly enhances inhibitory potency across multiple, distinct kinase targets. This suggests a conserved binding advantage conferred by this substituent, making it a critical point of consideration in lead optimization.

Mechanistic Rationale and Experimental Workflow

The observed increase in potency is not serendipitous. It is the result of specific molecular interactions that can be probed and validated through a systematic experimental workflow.

Causality Behind the 3-Methyl Advantage
  • Enhanced Hydrophobic Interactions: The ATP binding pocket often contains hydrophobic residues. The methyl group can engage in favorable van der Waals and hydrophobic interactions with these residues, increasing the overall binding affinity of the compound.

  • Favorable Vector for Further Substitution: The 3-position often serves as a key vector pointing towards the solvent-front of the kinase active site. Placing a methyl group here can act as an anchor or a strategic linker for introducing larger substituents designed to target unique sub-pockets, thereby improving not only potency but also selectivity against other kinases.

Workflow for Assessing SAR of Novel Indazole Analogues

A robust and self-validating workflow is essential for accurately determining the influence of substituents like the 3-methyl group. The following diagram and protocols outline a standard cascade used in drug discovery.

SAR_Workflow cluster_0 In Vitro Evaluation cluster_1 Cell-Based Validation cluster_2 Lead Optimization Synthesis Compound Synthesis (e.g., 3-H vs. 3-Me) Biochem_Assay Biochemical Assay (e.g., LanthaScreen™) Synthesis->Biochem_Assay Test Potency (IC₅₀) Selectivity Kinase Selectivity Panel (>100 Kinases) Biochem_Assay->Selectivity Assess Off-Target Effects Cell_Target Target Engagement Assay (e.g., NanoBRET™) Selectivity->Cell_Target Confirm Cellular Activity Prolif_Assay Cell Proliferation Assay (e.g., MTT / CellTiter-Glo®) Cell_Target->Prolif_Assay Determine Functional Effect ADME ADME Profiling (Metabolic Stability) Prolif_Assay->ADME Lead_Opt Lead Optimization ADME->Lead_Opt Refine Structure

Figure 1: A representative workflow for the evaluation of substituted indazole analogues.

Experimental Protocols: A Guide to Self-Validating Assays

Protocol 1: Biochemical Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay directly measures the binding of the test compound to the kinase active site.

  • Objective: To determine the IC₅₀ value of 3-H and 3-methyl-indazole analogues against a target kinase.

  • Principle: The assay involves a europium (Eu)-labeled anti-tag antibody that binds the kinase, and a fluorescent "tracer" that binds to the ATP pocket. When the tracer is bound, FRET occurs between the Eu-antibody and the tracer. A test compound that binds to the ATP pocket will displace the tracer, disrupting FRET.

  • Step-by-Step Methodology:

    • Reagent Preparation: Prepare a 3-fold serial dilution of the test compounds (starting from 100 µM) in 100% DMSO. Subsequently, dilute these stocks into the appropriate kinase assay buffer.

    • Kinase/Antibody Mixture: Prepare a solution containing the target kinase and the Eu-labeled antibody according to the manufacturer's protocol.

    • Assay Plate Setup:

      • Add 5 µL of the serially diluted compound to the wells of a low-volume 384-well plate.

      • Negative Control (0% Inhibition): Add 5 µL of DMSO vehicle.

      • Positive Control (100% Inhibition): Add 5 µL of a known, potent inhibitor (e.g., Staurosporine) at a saturating concentration.

    • Reaction Initiation: Add 5 µL of the kinase/antibody mixture to all wells.

    • Tracer Addition: Add 5 µL of the Alexa Fluor™-labeled kinase tracer.

    • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

    • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at both 665 nm (tracer) and 615 nm (Europium).

    • Data Analysis: Calculate the emission ratio (665/615). Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀.

  • Trustworthiness Check: The assay is considered valid if the Z'-factor, a measure of statistical effect size, is ≥ 0.5.

Protocol 2: Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells and serves as an indicator of cell viability and proliferation after treatment with the test compound.

  • Objective: To determine the functional effect of kinase inhibition by the indazole analogues on cancer cell line proliferation.

  • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells into a purple formazan product. The amount of formazan is proportional to the number of viable cells.

  • Step-by-Step Methodology:

    • Cell Seeding: Seed a relevant cancer cell line (e.g., A549 for a lung cancer target) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with a serial dilution of the indazole compounds (typically from 100 µM down to 1 nM) for 72 hours. Include a DMSO-only vehicle control.

    • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

    • Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Normalize the absorbance values to the DMSO control and plot the percentage of cell viability against the log of compound concentration to calculate the GI₅₀ (concentration for 50% growth inhibition).

  • Trustworthiness Check: Ensure consistent cell seeding density and include a positive control (e.g., a known cytotoxic agent like doxorubicin) to confirm cell line responsiveness.

Conclusion and Future Directions

The experimental workflows and protocols detailed in this guide provide a validated framework for researchers to confirm these findings and explore the SAR of their own novel indazole analogues. Future work should focus on leveraging the 3-position as a vector for developing next-generation inhibitors with improved selectivity and optimized pharmacokinetic properties, further cementing the role of the indazole scaffold in targeted therapy.

A Comparative Guide to Pharmacophore Modeling of 3-Methyl-1H-Indazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth, objective comparison of pharmacophore modeling for 3-methyl-1H-indazole derivatives against alternative in silico techniques. We will delve into the technical nuances of pharmacophore model generation, validation, and its performance relative to molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies, supported by experimental insights and data.

The Significance of this compound Derivatives

The this compound scaffold is a privileged structure in medicinal chemistry, frequently incorporated into potent and selective kinase inhibitors.[1] Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[2] The indazole core can effectively mimic the purine ring of ATP, enabling competitive inhibition at the kinase hinge region. The 3-methyl group can provide advantageous steric and electronic properties, influencing binding affinity and selectivity. Consequently, the rational design of novel this compound derivatives as kinase inhibitors is an area of intense research.

Pharmacophore Modeling: A Ligand-Centric Approach to Drug Discovery

Pharmacophore modeling is a powerful ligand-based drug design technique that distills the essential steric and electronic features of a set of active molecules into a 3D spatial arrangement.[3] This model represents the key molecular interactions required for biological activity, serving as a 3D query for virtual screening of large compound libraries to identify novel chemotypes with the desired activity.[4]

Experimental Protocol: Generating a Pharmacophore Model for this compound Kinase Inhibitors

This protocol outlines a typical workflow for generating a ligand-based pharmacophore model using a tool like Discovery Studio.[3]

  • Training Set Selection:

    • Compile a structurally diverse set of this compound derivatives with known inhibitory activity (e.g., IC50 values) against a specific kinase target.

    • The activity range should ideally span several orders of magnitude to build a robust model.

    • Divide the dataset into a training set (typically 70-80% of the compounds) for model generation and a test set for validation.[5]

  • Conformational Analysis:

    • Generate a representative set of low-energy conformations for each molecule in the training set. This is a critical step as the bioactive conformation is often not the global minimum energy state.

  • Feature Identification:

    • Identify the key pharmacophoric features for each molecule. For this compound kinase inhibitors, these typically include:

      • Hydrogen Bond Acceptors (HBA)

      • Hydrogen Bond Donors (HBD)

      • Hydrophobic regions (HY)

      • Aromatic Rings (AR)

  • Pharmacophore Model Generation:

    • Utilize an algorithm (e.g., HipHop in Catalyst) to align the conformations of the active molecules and identify common pharmacophoric features.[6]

    • The algorithm generates multiple pharmacophore hypotheses, each with a different combination of features.

  • Model Scoring and Selection:

    • Each hypothesis is scored based on how well it maps to the most active compounds while excluding inactive ones.

    • The best hypothesis is typically the one with the highest score and the most statistically significant correlation with the biological activity data.

  • Model Validation:

    • Test Set Validation: The selected pharmacophore model is used to screen the test set. A good model should be able to predict the activity of the test set compounds with high accuracy.[5]

    • Decoy Set Screening: The model is challenged to distinguish a small set of known active compounds from a large database of "decoy" molecules with similar physicochemical properties but different topologies.

    • Fischer's Randomization Test: This statistical method assesses the robustness of the model by generating multiple models from randomized data. A statistically significant model will have a much higher score than any of the random models.

Pharmacophore_Workflow cluster_0 Data Preparation cluster_1 Model Generation cluster_2 Validation & Application A Select Training Set (Active 3-Methyl-1H-Indazoles) B Generate 3D Conformations A->B C Identify Pharmacophoric Features (HBA, HBD, HY, AR) B->C D Generate Hypotheses C->D E Score and Select Best Hypothesis D->E F Validate Model (Test Set, Decoy Set) E->F G Virtual Screening F->G

Caption: Workflow for generating a pharmacophore model.

Comparative Analysis: Pharmacophore Modeling vs. Alternative Approaches

While powerful, pharmacophore modeling is not the only computational tool available. Molecular docking and QSAR are also widely used, often in conjunction with pharmacophore studies.[7] The choice of method depends on the specific research question and the available data.

Molecular Docking: A Structure-Based Perspective

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This structure-based approach requires the 3D structure of the target protein, which can be obtained from X-ray crystallography, NMR spectroscopy, or homology modeling.

Causality in Experimental Choices: Molecular docking is employed when the target structure is known. It provides detailed insights into the specific molecular interactions, such as hydrogen bonds and hydrophobic contacts, that govern binding affinity. This information is invaluable for structure-based drug design and lead optimization.

Self-Validating System: A key validation step in molecular docking is re-docking the co-crystallized ligand into the binding site. A low root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose indicates that the docking protocol can accurately reproduce the experimental binding mode.

Quantitative Structure-Activity Relationship (QSAR): The Mathematical Correlation

QSAR models are mathematical equations that correlate the chemical structures of a series of compounds with their biological activities.[8] These models are used to predict the activity of novel compounds and to understand which molecular properties are important for activity.

Causality in Experimental Choices: QSAR is particularly useful when a large dataset of compounds with corresponding activity data is available, but the 3D structure of the target may be unknown. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), generate 3D contour maps that visualize the favorable and unfavorable regions for different physicochemical properties around the aligned molecules.[7]

Self-Validating System: The predictive power of a QSAR model is rigorously assessed through internal and external validation.[8] Internal validation, often using leave-one-out cross-validation (q²), measures the model's robustness. External validation, using a test set of compounds not included in model generation, evaluates its ability to predict the activity of new molecules (r²_pred).[9]

Drug_Design_Approaches cluster_0 Ligand-Based Design cluster_1 Structure-Based Design A Pharmacophore Modeling C Molecular Docking A->C Provides Alignment for Docking B QSAR B->A Informs Feature Selection C->A Generates Structure-Based Pharmacophores D This compound Derivatives D->A Known Actives D->B Activity Data D->C Target Structure

Caption: Interplay of computational drug design methods.

Performance Comparison

The following table provides a comparative overview of pharmacophore modeling, molecular docking, and QSAR for the discovery of this compound kinase inhibitors.

Parameter Pharmacophore Modeling Molecular Docking QSAR
Primary Requirement A set of active ligands.3D structure of the target protein.A dataset of compounds with activity data.
Key Output 3D arrangement of essential features for activity.Binding pose and score of a ligand in the active site.A mathematical equation correlating structure and activity.
Main Application Virtual screening of large databases to find novel scaffolds.Lead optimization and understanding binding interactions.Predicting the activity of new compounds and guiding synthesis.
Typical Performance Metrics Enrichment Factor (EF), Receiver Operating Characteristic (ROC) curve, Goodness of Hit (GH) score.[6]Root-Mean-Square Deviation (RMSD) of the native ligand, docking score, binding energy.Cross-validated R² (q²), predictive R² for the test set (r²_pred).[9]
Strengths - Fast for virtual screening.- Can identify novel scaffolds.- Does not require a protein structure.- Provides detailed information on binding interactions.- Useful for structure-based design.- Can predict the activity of unsynthesized compounds.- Identifies key molecular descriptors for activity.
Limitations - Highly dependent on the quality of the training set.- Does not provide information on binding affinity.- Computationally more intensive.- Accuracy depends on the scoring function.- Requires a high-resolution protein structure.- Predictive power is limited to the chemical space of the training set.- Does not provide a visual understanding of the binding mode.

Conclusion

Pharmacophore modeling, molecular docking, and QSAR are complementary computational techniques that play crucial roles in the discovery and development of novel this compound derivatives as kinase inhibitors. Pharmacophore modeling excels at rapidly screening large compound libraries to identify diverse chemical scaffolds with the potential for biological activity. Molecular docking provides a detailed, atomistic view of the ligand-protein interactions that drive binding affinity, making it indispensable for lead optimization. QSAR offers a quantitative framework to predict the activity of new molecules and to understand the structure-activity relationships within a chemical series.

For a comprehensive and successful drug discovery campaign targeting kinases with this compound derivatives, an integrated approach is often the most effective strategy.[7] For instance, a pharmacophore model can be used for an initial virtual screen, followed by molecular docking of the top hits to refine the selection and prioritize candidates for synthesis and biological evaluation. QSAR models can then be developed as more data becomes available to guide further optimization of the lead compounds.

References

Safety Operating Guide

3-methyl-1H-indazole proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Commencing Disposal Research

I'm currently engaged in a comprehensive search for reliable disposal protocols for 3-methyl-1H-indazole, with emphasis on waste-related information. This investigation entails exploring Safety Data Sheets (SDS) and other pertinent resources. I'll make a point of looking into waste categorization and related regulations as a priority.

Analyzing Waste Streams

I've moved beyond the initial search and am now looking at typical research contexts to predict waste. I'm prioritizing hazardous waste management principles and regulatory guidelines to create a wider picture. My focus has shifted towards devising a step-by-step guide on safe disposal. I will cite the sources of information as I build the guide. Finally, I'll make a flowchart decision making tool for waste segregation and disposal.

Refining Disposal Protocols

My focus is narrowing in on the specifics of safe disposal. I'm prioritizing hazardous waste principles. I've switched gears to drafting the actual step-by-step guide. It'll explain each step and cite my sources. I'm finalizing the DOT script for the flowchart, readying to compile all data into a fully-cited, comprehensive response.

Reviewing Safety Guidelines

I've been analyzing the safety data sheets for this compound and similar compounds. I'm focusing on proper disposal methods to ensure lab safety. I've also found some helpful general guidelines for hazardous waste management.

Developing a Disposal Protocol

I'm now integrating information from the SDS and general guidelines to create a tailored disposal protocol. Key aspects of this compound's hazards include ingestion risk and skin/eye irritation, which guide containment strategies. I'm focusing on synthesizing the waste segregation, labeling, and containerization procedures with the specific incompatibilities of the substance. I am aiming to produce a comprehensive guide for researchers.

Drafting the Detailed Guide

I've assembled the essential information from the SDS and general guidelines on this compound. My focus is now on structuring the detailed disposal guide for lab researchers. It must logically explain the 'why' behind each step, ensuring comprehension. I'll include necessary DOT diagrams and meticulously format the references. This stage marks the transition from information gathering to creating a user-friendly resource. I'm aiming for clarity and complete coverage of regulations.

Mastering the Safe Handling of 3-methyl-1H-indazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to Personal Protective Equipment, Operational Handling, and Disposal for Researchers, Scientists, and Drug Development Professionals.

As a novel heterocyclic compound, 3-methyl-1H-indazole is a valuable building block in medicinal chemistry and drug development. Its effective and safe use in the laboratory hinges on a thorough understanding of its hazard profile and the implementation of robust safety protocols. This guide provides essential, field-proven information on the personal protective equipment (PPE), operational handling, and disposal of this compound, ensuring the safety of laboratory personnel and the integrity of research.

Hazard Profile of this compound

A comprehensive risk assessment is the foundation of safe laboratory practice. Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards[1][2][3]:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1][2][3]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[4][5]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation[4][5]
Specific Target Organ Toxicity — Single ExposureCategory 3H335: May cause respiratory irritation[4][5]

The primary routes of exposure are inhalation of the powder, skin contact, eye contact, and ingestion. Understanding these hazards informs the selection of appropriate personal protective equipment to create an effective barrier against exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE should be based on a thorough risk assessment of the procedures to be performed. The following recommendations provide a baseline for handling this compound in a laboratory setting.

Eye and Face Protection

Given that this compound can cause serious eye irritation, robust eye protection is mandatory.

  • Safety Glasses with Side Shields: For handling small quantities in a well-ventilated area where the risk of splashing is minimal.

  • Chemical Goggles: Essential when there is a potential for splashing or when handling larger quantities.[6] Goggles provide a complete seal around the eyes, offering superior protection.

  • Face Shield: Should be worn in conjunction with chemical goggles when there is a significant risk of splashing or aerosol generation.

Skin and Body Protection

Preventing skin contact is crucial, as this compound is a known skin irritant.

  • Laboratory Coat: A standard lab coat should be worn at all times to protect against incidental contact.

  • Chemical-Resistant Gloves: The choice of glove material is critical for adequate protection.

    • Nitrile Gloves: Disposable nitrile gloves are a common and effective choice for handling solid chemicals and provide a good barrier to many common laboratory solvents.[6][7][8] It is important to inspect gloves for any signs of degradation or punctures before use.

    • Glove Selection Considerations: For prolonged handling or when working with solutions of this compound, consult a glove compatibility chart. While nitrile is a good starting point, butyl rubber gloves offer excellent resistance to a wide range of chemicals.[7][8] Always double-check the manufacturer's recommendations for the specific solvent being used.

  • Proper Glove Use: Always inspect gloves for tears or holes before use.[5] After handling the chemical, remove gloves using the proper technique to avoid contaminating your skin. Wash your hands thoroughly after removing gloves.

Respiratory Protection

As a fine powder, this compound poses a risk of respiratory irritation if inhaled. Engineering controls should be the primary method of controlling exposure.

  • Engineering Controls: Whenever possible, handle this compound in a certified chemical fume hood, a glove box, or a powder weighing station to minimize the generation of airborne dust.[9][10]

  • Respirators: If engineering controls are not sufficient to control exposure, or during a spill cleanup, respiratory protection is necessary.

    • N95 or P95 Respirator: For nuisance exposures to fine dust, a NIOSH-approved N95 or P95 particulate respirator may be sufficient.[5][11][12]

    • Air-Purifying Respirator (APR) with Cartridges: For situations with a higher potential for aerosol generation or when handling larger quantities, a half-mask or full-facepiece APR with appropriate cartridges should be used. The choice of cartridge will depend on a full assessment of all chemicals being used in the process.

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow PPE Selection Workflow for this compound cluster_assessment Hazard Assessment cluster_details Specific Choices Start Start: Handling This compound CheckHazards Review Hazards: - Skin Irritant - Eye Irritant - Respiratory Irritant - Harmful if Swallowed Start->CheckHazards EyeProtection Eye Protection CheckHazards->EyeProtection SkinProtection Skin & Body Protection CheckHazards->SkinProtection RespiratoryProtection Respiratory Protection CheckHazards->RespiratoryProtection Goggles Chemical Goggles EyeProtection->Goggles LabCoat Lab Coat SkinProtection->LabCoat NitrileGloves Nitrile Gloves SkinProtection->NitrileGloves FumeHood Work in Fume Hood RespiratoryProtection->FumeHood Respirator N95/P95 Respirator (if dust is likely) FumeHood->Respirator If fume hood is not available or during spill

Caption: PPE Selection Workflow for this compound.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a standardized operational plan minimizes the risk of exposure and ensures the consistency of experimental results.

Preparation and Weighing
  • Designated Area: Designate a specific area for handling this compound, preferably within a chemical fume hood or a powder containment enclosure.[9]

  • Surface Protection: Cover the work surface with absorbent bench paper to contain any potential spills.[9]

  • Gather Materials: Before starting, ensure all necessary equipment (spatulas, weigh boats, containers) is within easy reach to avoid unnecessary movement.

  • Weighing:

    • Use a tared weigh boat to accurately measure the required amount of powder.

    • Avoid pouring the powder directly from the stock bottle to minimize dust generation.[9] Use a clean spatula for transfers.

    • Keep the stock container closed when not in use.[9]

Dissolving and Reactions
  • Solvent Addition: When preparing solutions, add the solvent to the vessel containing the weighed this compound slowly to prevent splashing.

  • Closed System: If the reaction is to be heated or stirred for an extended period, conduct it in a closed system or under reflux within a fume hood to contain any vapors.

  • Monitoring: Regularly inspect the reaction setup for any leaks or abnormalities.

Post-Handling
  • Decontamination: Clean all non-disposable equipment that has come into contact with this compound. A suitable solvent should be used, followed by a detergent wash.

  • Hand Washing: Immediately after completing the work and removing PPE, wash your hands thoroughly with soap and water.

Disposal Plan: Managing Chemical Waste

Proper disposal of this compound and any contaminated materials is a critical component of laboratory safety and environmental responsibility.

Waste Segregation and Collection
  • Hazardous Waste: All solid this compound waste, as well as any materials significantly contaminated with it (e.g., weigh boats, gloves, absorbent paper), must be disposed of as hazardous chemical waste.[1][2][13]

  • Waste Container:

    • Use a designated, leak-proof, and clearly labeled container for solid hazardous waste.[2][13] The container should be made of a material compatible with the chemical.

    • Keep the waste container closed except when adding waste.[13]

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".[1]

Disposal Procedure
  • Collection: Collect all waste in the designated hazardous waste container.

  • Storage: Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory until it is collected by the institution's environmental health and safety (EHS) department.[13]

  • EHS Pickup: Arrange for the disposal of the hazardous waste through your institution's EHS office. Do not dispose of this compound in the regular trash or down the drain.[1][14]

The following diagram outlines the workflow for the proper disposal of this compound.

Disposal_Workflow Disposal Workflow for this compound cluster_generation Waste Generation cluster_storage_disposal Storage & Disposal Start Waste Generated: - Excess Solid - Contaminated Gloves - Weigh Boats, etc. Segregate Segregate as Hazardous Waste Start->Segregate Container Place in a Designated, Leak-Proof Container Segregate->Container Label Label Container: 'Hazardous Waste' 'this compound' Container->Label Store Store in Satellite Accumulation Area Label->Store EHS Arrange for Pickup by Environmental Health & Safety (EHS) Store->EHS End Proper Disposal EHS->End

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.